Moricin
描述
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
AKIPIKAIKTVGKAVGKGLRAINIASTANDVFNFLEPKKRKH |
产品来源 |
United States |
Foundational & Exploratory
Moricin Peptide from Bombyx mori: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moricin, an inducible antibacterial peptide discovered in the silkworm, Bombyx mori, represents a promising candidate for novel antimicrobial drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its purification from hemolymph, summarizes its antimicrobial activity against a range of pathogens, and elucidates the key signaling pathways governing its expression. This document is intended to serve as a comprehensive resource for researchers in the fields of innate immunity, peptide chemistry, and infectious disease.
Introduction
The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Insects, which thrive in microbially rich environments, possess a sophisticated innate immune system that includes a potent arsenal (B13267) of antimicrobial peptides (AMPs).[1] The silkworm, Bombyx mori, is a valuable model organism for studying insect immunity and has been the source of several AMPs, including this compound.[2]
This compound is a highly basic, 42-amino acid peptide that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its primary structure features an amphipathic α-helix, a common characteristic of membrane-disrupting AMPs.[4] The induction of this compound expression is a key component of the silkworm's humoral immune response, tightly regulated by conserved signaling pathways.[2] This guide provides a detailed examination of the scientific and technical aspects of Bombyx mori this compound.
Discovery and Initial Characterization
This compound was first isolated from the hemolymph of Bombyx mori larvae that had been immunized with bacteria.[3] The peptide was identified as a novel antibacterial substance with potent activity against Staphylococcus aureus.[3] Initial characterization revealed a peptide of 42 amino acids with a highly basic nature, showing no significant sequence similarity to previously identified antibacterial peptides.[3] Further studies have elucidated that this compound is encoded by a multigene family and its expression is observed in the fat bodies, hemocytes, and Malpighian tubules following bacterial challenge.[5]
Table 1: Physicochemical Properties of Bombyx mori this compound
| Property | Value | Reference |
| Amino Acid Residues | 42 | [3] |
| Molecular Weight | ~4.5 kDa | [6] |
| Structure | α-helical | [4] |
| Charge | Highly Cationic/Basic | [3] |
Experimental Protocols
Induction and Hemolymph Collection
Objective: To induce the expression of this compound and collect hemolymph from Bombyx mori larvae.
Protocol:
-
Induction: Fifth instar Bombyx mori larvae are injected with a non-lethal dose of a bacterial suspension (e.g., Escherichia coli or Staphylococcus aureus) to stimulate an immune response.
-
Incubation: The larvae are maintained for 12-24 hours post-injection to allow for the maximal accumulation of this compound in the hemolymph.
-
Hemolymph Collection: A proleg of each larva is carefully punctured, and the exuding hemolymph is collected into a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization.
-
Cell Removal: The collected hemolymph is centrifuged to pellet the hemocytes. The supernatant (plasma), containing the antimicrobial peptides, is collected for further purification.[7]
This compound Isolation and Purification
Objective: To isolate and purify this compound from the collected hemolymph plasma.
Protocol:
-
Acidic Methanol Extraction: The hemolymph plasma is diluted tenfold with an extraction solution of methanol, glacial acetic acid, and water (90:1:9 v/v/v). The mixture is incubated at room temperature and then centrifuged to precipitate larger proteins. The supernatant containing the peptides is collected.[7]
-
Cation Exchange Chromatography: The supernatant is subjected to cation exchange chromatography. The column is equilibrated with a low-salt buffer, and the sample is loaded. Peptides are then eluted with a salt gradient. Fractions are collected and assayed for antimicrobial activity against a target bacterium (e.g., S. aureus).[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation exchange chromatography are pooled and further purified by RP-HPLC. A C18 column is typically used, and peptides are eluted with a gradient of increasing acetonitrile (B52724) concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).[8] The peak corresponding to this compound is collected based on its retention time and subsequent activity assays.
Antimicrobial Activity
This compound exhibits a broad range of antimicrobial activity. Its primary mode of action is believed to be the disruption of bacterial cell membranes.[3] The minimum inhibitory concentration (MIC) is a key measure of its potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Bombyx mori this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 0.625–1.25 (as µL/L) | [1] |
| Staphylococcus aureus | - | 0.625–1.25 (as µL/L) | [1] |
| Pseudomonas aeruginosa | - | 0.625–1.25 (as µL/L) | [1] |
| Bacillus subtilis | - | 0.625–1.25 (as µL/L) | [1] |
| Serratia marcescens | - | 0.625–1.25 (as µL/L) | [1] |
| Erwinia amylovora | 1 | ≤ 8 | [9] |
| Hafnia alvei | 1 | ≤ 8 | [9] |
Note: The MIC values can vary depending on the specific strain and the assay conditions.
Minimum Inhibitory Concentration (MIC) Assay Protocol
Objective: To determine the MIC of purified this compound against a specific microorganism.
Protocol:
-
Microorganism Preparation: A culture of the target microorganism is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The purified this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways for this compound Induction
The expression of the this compound gene in Bombyx mori is primarily regulated by two conserved innate immune signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway.[2]
-
Toll Pathway: This pathway is predominantly activated by Gram-positive bacteria and fungi.[10] The recognition of pathogen-associated molecular patterns (PAMPs) leads to a signaling cascade that culminates in the activation of the NF-κB-like transcription factors RelA and RelB, which in turn induce the expression of this compound and other AMPs.[11]
-
IMD Pathway: The IMD pathway is mainly triggered by Gram-negative bacteria.[10] PAMP recognition activates a different set of proteins, leading to the activation of the NF-κB transcription factor Relish.[12] Relish then translocates to the nucleus to induce the expression of specific AMPs, including this compound.[13]
References
- 1. Antimicrobial peptides from Bombyx mori : a splendid immune defense response in silkworms - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06864C [pubs.rsc.org]
- 2. Antimicrobial peptides from Bombyx mori: a splendid immune defense response in silkworms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial potential of a ponericin-like peptide isolated from Bombyx mori L. hemolymph in response to Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. [NF-κB transcription factors regulate the expression of immunity-related genes in different cell lines of silkworm (Bombyx mori)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the expression of nine antimicrobial peptide genes by TmIMD confers resistance against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The humoral immune response of the lepidopteran model insect, silkworm Bombyx mori L., to microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent and broad-spectrum activity. Moricin, an AMP first isolated from the hemolymph of the silkworm, Bombyx mori, has garnered significant interest due to its efficacy, particularly against Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of the primary sequence of silkworm this compound, its physicochemical properties, antimicrobial activity, and the experimental protocols utilized for its characterization.
Primary Sequence of Silkworm this compound
This compound is a cationic peptide consisting of 42 amino acid residues.[1][2][4][5] It is characterized by an amphipathic α-helical structure, which is crucial for its antimicrobial action.[4][5] The Bombyx mori genome contains 12 this compound-coding genes, which are categorized into three subtypes: Bmmor (1 gene), this compound-like A (3 genes), and this compound-like B (8 genes).[4] While the mature peptide sequences of this compound 1 and this compound 2 are identical, variations exist in the signal peptide region.[6]
The canonical primary amino acid sequence of Bombyx mori this compound is:
AKIPIKAIKTVGKAVGKGLRAINIASTANDVFNFLKPKKRKA [7]
Physicochemical Properties
The physicochemical properties of this compound contribute significantly to its antimicrobial function. Its cationic nature facilitates interaction with the negatively charged bacterial cell membrane.
Table 1: Physicochemical Properties of Bombyx mori this compound
| Property | Value | Reference(s) |
| Amino Acid Count | 42 | [1][2][5] |
| Molecular Weight | ~4.393 kDa | [8] |
| Theoretical pI | 11.17 | [8] |
| Net Charge | Highly basic | [1][2][3] |
| Structure | α-helical | [4][5] |
Note: The values for Molecular Weight and Theoretical pI are based on a predicted mature Px-Mor from Plutella xylostella, which shares high identity with Bombyx mori this compound.[8]
Antimicrobial Activity
Silkworm this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with higher potency observed against Gram-positive strains.[1][2][3] Its mechanism of action involves increasing the permeability of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of Silkworm this compound Against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 6538 | 0.625–1.25 | [4] |
| Bacillus subtilis | - | 0.625–1.25 | [4] |
| Escherichia coli | - | 0.625–1.25 | [4] |
| Pseudomonas aeruginosa | - | 0.625–1.25 | [4] |
| Erwinia amylovora | - | ≤ 8 | [1] |
| Hafnia alvei | - | ≤ 8 | [1] |
| Various clinical isolates | Multiple | > 512 | [1] |
Note: The MIC values presented are a range from available literature and may vary depending on the specific assay conditions and this compound subtype used.
Signaling Pathways for this compound Induction
The production of this compound and other AMPs in Bombyx mori is a key component of its innate immune response and is regulated by conserved signaling pathways.
Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), two primary signaling cascades, the Toll and the Immune deficiency (IMD) pathways, are activated. This leads to the activation of NF-κB-like transcription factors, which in turn induce the expression of the this compound gene in the fat body and hemocytes.
Experimental Protocols
Purification of Native this compound from Hemolymph
This protocol is a generalized procedure based on methods cited for the purification of insect antimicrobial peptides.
-
Immune Induction: Inject 5th instar Bombyx mori larvae with a non-pathogenic strain of bacteria (e.g., E. coli) to induce the expression of this compound.
-
Hemolymph Collection: After an appropriate incubation period (e.g., 12-24 hours), collect hemolymph by making a small incision in a proleg.
-
Hemocyte Removal: Centrifuge the collected hemolymph to pellet the hemocytes.
-
Cation Exchange Chromatography: Apply the supernatant to a cation exchange column to separate cationic peptides like this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions from cation exchange chromatography using RP-HPLC.
-
Antimicrobial Assay: Test the fractions for antimicrobial activity against a target microorganism (e.g., S. aureus) to identify the fractions containing this compound.
-
Final Purification: Perform a second round of RP-HPLC on the active fractions to obtain highly purified this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the chemical synthesis of this compound based on the Fmoc/tBu strategy.[9][10][11]
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in an appropriate solvent.
-
First Amino Acid Attachment: Covalently attach the C-terminal amino acid (Fmoc-protected) to the resin.
-
Deprotection: Remove the N-terminal Fmoc protecting group using a base such as piperidine.
-
Coupling: Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the growing peptide chain.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., containing trifluoroacetic acid - TFA).
-
Purification: Purify the crude synthetic peptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the synthetic this compound using mass spectrometry.
Peptide Sequencing
Edman degradation is a classical method for N-terminal sequencing.[12][13][14][15]
-
Coupling: React the N-terminal amino group of the peptide with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[13]
-
Cleavage: Treat the PTC-peptide with anhydrous acid (e.g., TFA) to cleave the N-terminal residue as a thiazolinone derivative.[12][14]
-
Conversion: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[13]
-
Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC).
-
Repetitive Cycles: Subject the remaining peptide to the next cycle of degradation.[13]
Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing.
-
Digestion (for larger proteins): If this compound is part of a larger protein, it would first be enzymatically digested (e.g., with trypsin) into smaller fragments.
-
Ionization: Ionize the peptide sample using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
First Mass Analysis (MS1): Separate the ions based on their mass-to-charge (m/z) ratio.
-
Fragmentation: Select the this compound peptide ion and fragment it by collision-induced dissociation (CID) or other methods.
-
Second Mass Analysis (MS2): Analyze the m/z ratio of the fragment ions.
-
Sequence Determination: Deduce the amino acid sequence from the fragmentation pattern (de novo sequencing) or by matching the fragmentation pattern to a protein database.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[17][18]
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[18]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the this compound peptide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Conclusion
Silkworm this compound represents a promising candidate for the development of new antimicrobial agents. Its well-defined primary sequence, potent antimicrobial activity, and the elucidation of its regulatory pathways provide a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a practical framework for scientists and drug development professionals to investigate this compound and other related antimicrobial peptides. Future studies should focus on elucidating the specific sequences and activities of the different this compound subtypes to fully harness their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptides from Bombyx mori : a splendid immune defense response in silkworms - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06864C [pubs.rsc.org]
- 5. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, purification and characterization of silk protein sericin from cocoon peduncles of tropical tasar silkworm, Antheraea mylitta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [camp3.bicnirrh.res.in]
- 8. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. ehu.eus [ehu.eus]
- 15. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Different Types of Peptide Detected by Mass Spectrometry among Fresh Silk and Archaeological Silk Remains for Distinguishing Modern Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial potential of a ponericin-like peptide isolated from Bombyx mori L. hemolymph in response to Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Bombyx mori Infection Model for Screening Antibiotics against Staphylococcus epidermidis [mdpi.com]
Characterization of the Moricin Antimicrobial Peptide Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Moricin family of antimicrobial peptides (AMPs) represents a promising class of molecules in the fight against multidrug-resistant pathogens. First isolated from the silkworm, Bombyx mori, these peptides exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth characterization of the this compound family, including their structure, mechanism of action, and the signaling pathways governing their expression. Detailed experimental protocols for their isolation, purification, and characterization are provided, along with a summary of their antimicrobial efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, immunology, and drug development.
Introduction
Antimicrobial peptides are key components of the innate immune system in a wide range of organisms, from insects to humans.[1] The this compound family, initially discovered in the hemolymph of the silkworm Bombyx mori, is a group of α-helical cationic AMPs that play a crucial role in the insect's defense against bacterial infections.[2][3] Moricins are characterized by a 42-amino-acid sequence that forms a long α-helix, a structural feature central to their antimicrobial function.[4][5] Their primary mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell death.[4][6] This guide will delve into the detailed characteristics of the this compound family, offering a technical overview for their study and potential therapeutic application.
Physicochemical Properties and Structure
This compound peptides are highly basic and possess a unique primary structure with no significant homology to other known antibacterial peptides.[5][7] The mature peptide typically consists of 42 amino acids, with a molecular mass of approximately 4.4 to 4.5 kDa.[2][8]
Structural Features:
-
Secondary Structure: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies have revealed that this compound adopts a long α-helical conformation, spanning almost the entire length of the peptide, with the exception of the N- and C-terminal regions.[5][9]
-
Amphipathicity: The N-terminal segment of the α-helix is amphipathic, with a distinct separation of hydrophobic and hydrophilic residues. This feature is critical for its interaction with and disruption of bacterial membranes.[5] The C-terminal segment is predominantly hydrophobic.[5]
Antimicrobial Activity and Mechanism of Action
Moricins exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][8] However, they generally show higher potency against Gram-positive bacteria.[4][6]
Mechanism of Action:
The primary target of this compound is the bacterial cytoplasmic membrane.[6][7] The proposed mechanism involves a multi-step process:
-
Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization: The amphipathic N-terminal α-helix inserts into the lipid bilayer, leading to the formation of pores or channels.[4][5] This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death.[6]
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Microorganism | Strain | MIC (µM) | Reference |
| Px-Mor | Aureobasidium pullulans | 6.9 | [10] | |
| Px-Mor | Staphylococcus aureus | 3.6 | [10] | |
| Px-Mor | Bacillus subtilis | 3.7 | [10] | |
| This compound-like peptide | Candida albicans | 8 µg/ml | [6] | |
| This compound-like peptide | Candida tropicalis | 8 µg/ml | [6] | |
| This compound-like peptide | Candida glabrata | 32 µg/ml | [6] |
Signaling Pathways Regulating this compound Expression
The expression of this compound and other AMPs in insects is tightly regulated by complex signaling pathways that are activated upon recognition of pathogens. The two primary pathways involved are the Toll and the Immune Deficiency (IMD) pathways.
The Toll and IMD Signaling Pathways
The Toll pathway is predominantly activated by Gram-positive bacteria and fungi, while the IMD pathway is mainly triggered by Gram-negative bacteria.[2][6][11] Both pathways culminate in the activation of NF-κB-like transcription factors, which then translocate to the nucleus and induce the expression of AMP genes, including this compound.[6][12]
Diagram of the Toll and IMD Signaling Pathways:
Caption: Toll and IMD signaling pathways regulating this compound gene expression in insects.
The Notch Signaling Pathway and Apoptosis
Recent studies have unveiled a fascinating role for this compound in inducing apoptosis in human cancer cells. This process appears to be mediated by the suppression of the Notch signaling pathway. This compound exposure leads to the downregulation of Notch-1, NF-κB, and Bcl2, while upregulating p53, Bax, and caspases, ultimately triggering caspase-dependent cell death.[3][9]
Diagram of this compound-Induced Apoptosis via Notch Pathway Suppression:
Caption: this compound induces apoptosis by suppressing the Notch signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of the this compound antimicrobial peptide family.
Heterologous Expression and Purification of this compound in E. coli
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of this compound.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the this compound gene with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-SUMO or pMAL, which allows for the expression of a cleavable fusion protein to prevent toxicity to the host.[13][14]
-
Transformation: Transform the expression vector into a competent E. coli strain, such as BL21(DE3).[15]
-
Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.[10]
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the fusion protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]
-
-
Cleavage and Final Purification:
-
Cleave the fusion tag using a specific protease (e.g., TEV protease for SUMO-fusions).
-
Further purify the released this compound peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[16]
-
Antimicrobial Activity Assay (MIC Determination)
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate overnight at the optimal temperature for the microorganism.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[17]
-
-
Peptide Dilution:
-
Prepare a stock solution of the purified this compound peptide.
-
Perform two-fold serial dilutions of the peptide in a 96-well microtiter plate. To prevent peptide adhesion to the plastic, use low-binding plates and a diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[17]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[4]
-
Circular Dichroism (CD) Spectroscopy
Protocol:
-
Sample Preparation:
-
Dissolve the purified and lyophilized this compound peptide in a suitable solvent. For secondary structure analysis, an aqueous buffer (e.g., phosphate (B84403) buffer) is used to observe the random coil state, and a membrane-mimicking solvent like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles is used to induce the α-helical conformation.[9][18]
-
The peptide concentration should be in the range of 0.1-1 mg/mL.[19]
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV CD measurements (190-260 nm).
-
Record the CD spectra at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
The CD spectrum of an α-helical peptide is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[9]
-
The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm.
-
Conclusion
The this compound family of antimicrobial peptides holds significant potential as a source of new therapeutic agents. Their potent and broad-spectrum antimicrobial activity, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes them an attractive area of research. The detailed characterization and experimental protocols provided in this guide are intended to facilitate further investigation into this promising class of molecules, ultimately paving the way for their development into novel anti-infective drugs. The recent discovery of their anti-cancer properties through the modulation of the Notch signaling pathway opens up new avenues for their therapeutic application.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.6. Minimal Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antifungal potency of the moronecidin-like peptide against Candida albicans, Candida glabrata, and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Moricin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moricin is a potent, 42-amino acid antimicrobial peptide (AMP) originally isolated from the hemolymph of the silkworm, Bombyx mori.[1] As a member of the α-helical class of AMPs, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a pronounced efficacy against Gram-positive species.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against Gram-positive bacteria, focusing on its molecular interactions and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Membrane Disruption
The primary antibacterial activity of this compound against Gram-positive bacteria is attributed to its ability to disrupt the integrity of the cytoplasmic membrane.[1][2] This process is driven by the peptide's physicochemical properties, namely its cationic nature and amphipathic α-helical structure.[3] The proposed mechanism can be dissected into a multi-step process, beginning with the interaction with the bacterial cell envelope and culminating in cell death.
Step 1: Initial Interaction with the Cell Envelope
The initial interaction between this compound and a Gram-positive bacterium is governed by electrostatic forces. The negatively charged components of the bacterial cell wall, such as teichoic and lipoteichoic acids (LTA), are believed to play a crucial role in the initial attraction and accumulation of the cationic this compound peptides at the bacterial surface. While direct binding studies of this compound to LTA are not extensively documented, this interaction is a common feature for many cationic AMPs.[4]
Step 2: Translocation Across the Peptidoglycan Layer
Following the initial binding, this compound must traverse the thick, porous peptidoglycan layer of the Gram-positive cell wall to reach its primary target, the cytoplasmic membrane. The exact mechanism of this translocation is not fully elucidated but is thought to be a passive diffusion process, facilitated by the peptide's relatively small size.
Step 3: Membrane Permeabilization and Pore Formation
Upon reaching the cytoplasmic membrane, the amphipathic N-terminal α-helix of this compound is critical for its membrane-disrupting activity.[1][3] This region of the peptide inserts into the lipid bilayer, leading to membrane permeabilization. Studies on Streptococcus pneumoniae have shown that this compound induces membrane disruption, which is evidenced by increased membrane permeability, the release of intracellular contents, and alterations in membrane potential.[2]
While the precise architecture of the pores formed by this compound has not been definitively characterized, several models are proposed for α-helical AMPs, including the "barrel-stave," "toroidal pore," and "carpet" models. In the barrel-stave model , the peptides aggregate and insert into the membrane, forming a hydrophilic channel. The toroidal pore model involves the peptides and lipid head groups bending inward to line the pore. In the carpet model , the peptides accumulate on the membrane surface, disrupting the lipid bilayer in a detergent-like manner. The rapid kinetics of this compound's bactericidal activity suggest a mechanism that involves pore formation, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
Quantitative Data
The antimicrobial efficacy of this compound and its analogues has been quantified through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth. The following table summarizes the MIC values for a this compound analogue, Px-Mor, isolated from Plutella xylostella, against several Gram-positive bacteria.
| Bacterial Strain | MIC (μM) |
| Staphylococcus aureus | 2.8 |
| Bacillus cereus | 4.5 |
| Bacillus subtilis | 4.6 |
Note: The data presented is for the this compound analogue Px-Mor and may differ from the native Bombyx mori this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.
-
Materials:
-
This compound peptide (lyophilized)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate.
-
Inoculate an overnight culture of the target bacterium into fresh MHB and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include positive (bacteria without this compound) and negative (MHB without bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density at 600 nm.
-
Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the ability of this compound to disrupt the integrity of lipid vesicles that mimic bacterial membranes, by measuring the leakage of a fluorescent dye.
-
Materials:
-
This compound peptide
-
Lipids (e.g., phosphatidylglycerol and cardiolipin (B10847521) to mimic Gram-positive bacterial membranes)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50 mM) by extrusion.
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column.
-
Dilute the LUV suspension in a buffer to the desired lipid concentration.
-
Add the LUV suspension to a cuvette in a fluorometer and record the baseline fluorescence.
-
Add this compound at various concentrations to the cuvette and monitor the increase in calcein fluorescence over time (excitation at 495 nm, emission at 515 nm).
-
To determine 100% leakage, add a detergent (e.g., Triton X-100) to a control sample of LUVs.
-
Calculate the percentage of leakage induced by this compound relative to the maximum leakage caused by the detergent.
-
Cytoplasmic Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential upon exposure to this compound using a potential-sensitive dye.
-
Materials:
-
This compound peptide
-
Gram-positive bacterial strain
-
Membrane potential-sensitive dye (e.g., DiSC3(5))
-
HEPES buffer
-
Glucose
-
KCl
-
Fluorometer
-
-
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing glucose and KCl.
-
Add the DiSC3(5) dye to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.
-
Add this compound at various concentrations and record the increase in fluorescence over time, which indicates membrane depolarization.
-
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes in bacteria induced by this compound.
-
Sample Preparation for SEM:
-
Treat mid-log phase bacteria with this compound (at MIC or a multiple of MIC) for a defined period.
-
Fix the cells with glutaraldehyde, followed by a post-fixation step with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Critical-point dry the samples.
-
Mount the dried samples on stubs and sputter-coat with a conductive metal (e.g., gold-palladium).
-
Image the samples using an SEM.
-
-
Sample Preparation for TEM:
-
Treat and fix the bacterial cells as described for SEM.
-
After dehydration, embed the samples in resin.
-
Cut ultrathin sections of the embedded samples using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.
-
Image the sections using a TEM.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound action against Gram-positive bacteria.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide this compound Inhibits Streptococcus pneumoniae Growth Through Membrane Disruption: Insights From In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Moricin Alpha-Helix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the alpha-helical structure of Moricin, a 42-amino acid antimicrobial peptide (AMP) originally isolated from the silkworm, Bombyx mori.[1][2][3] This document outlines its physicochemical properties, structural determination methodologies, and functional implications, with a focus on its potent antimicrobial and emerging anticancer activities.
Core Structural Features of the this compound Alpha-Helix
This compound is characterized by a long, continuous alpha-helix that spans almost the entire length of the peptide, a unique feature among many antimicrobial peptides.[1][2] This helical conformation is crucial for its biological activity. The structure was determined using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.[1][4]
The this compound alpha-helix can be divided into two distinct functional segments:
-
N-Terminal Amphipathic Helix (Residues 5-22): This region exhibits a clear separation of hydrophobic and hydrophilic faces.[1] This amphipathicity is primarily responsible for the peptide's ability to permeate and disrupt the anionic membranes of bacteria, leading to cell death.[1][3][5]
-
C-Terminal Hydrophobic Helix (Residues 23-36): This segment is predominantly hydrophobic, with the exception of a negatively charged surface at the position of Aspartic acid 30.[1]
Circular dichroism (CD) spectroscopy has confirmed the predominantly alpha-helical structure of this compound, particularly in membrane-mimicking environments such as a trifluoroethanol-water mixture.[6] In aqueous solution, the peptide may adopt a more random coil conformation, indicating that the helical structure is induced upon interaction with membranes.[6] One study reported a helical content of 44.4% and a β-strand content of 13.5% in a 30% (v/v) trifluoroethanol-water mixture.[6]
Physicochemical and Quantitative Data
The structural and functional characteristics of this compound are underpinned by its specific physicochemical properties. These are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Residues | 42 | [1][2][3][4][6] |
| Molecular Weight | ~4544 Da | [6] |
| Isoelectric Point (pI) | 11.3 | [6] |
| Nature | Highly Basic, Cationic | [1][3][6] |
| Instability Index | 8.32 | [6] |
| Alpha-Helical Content | 44.4% (in 30% TFE) | [6] |
| Beta-Strand Content | 13.5% (in 30% TFE) | [6] |
Mechanism of Action and Associated Pathways
This compound's primary antimicrobial action is the permeabilization of bacterial cell membranes.[3][5][7] However, recent studies have unveiled its potential as an anticancer agent, particularly against triple-negative breast cancer cells.[6][8] In this context, this compound's mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
Antimicrobial Mechanism
The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic N-terminal helix inserts into the lipid bilayer, leading to membrane disruption and increased permeability.[1][5]
Anticancer Signaling Pathway
In cancer cells, this compound has been shown to induce apoptosis by generating reactive oxygen species (ROS).[6][8] This leads to the downregulation of the Notch-1 and NF-κB signaling pathways and the anti-apoptotic protein Bcl2.[8] Concurrently, this compound upregulates the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, ultimately activating the caspase cascade (Caspase-9 and Caspase-3) to execute apoptosis.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections provide protocols for key experiments in the structural and functional analysis of this peptide.
Peptide Synthesis and Purification
Objective: To obtain highly pure this compound peptide for structural and functional studies.
Methodology:
-
Peptide Synthesis:
-
Synthesize this compound using an automated solid-phase peptide synthesizer with standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash multiple times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA).
-
Purify the peptide using a preparative C18 column.[6]
-
Employ a linear gradient of acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.[6]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Assessment and Characterization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4]
-
Pool fractions with >95% purity and lyophilize to obtain a dry, stable powder.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound in different solvent environments.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in sterile water.
-
Prepare peptide samples at a final concentration of 0.1-0.2 mg/mL in various solvents:
-
10 mM sodium phosphate (B84403) buffer (pH 7.4) to represent an aqueous environment.
-
A mixture of 30% (v/v) trifluoroethanol (TFE) in water to mimic a hydrophobic membrane environment.[6]
-
-
-
Data Acquisition:
-
Use a spectropolarimeter purged with nitrogen gas.
-
Record CD spectra from 190 to 260 nm at room temperature using a 1 mm path-length quartz cuvette.
-
Set the scanning speed to 50 nm/min with a bandwidth of 1 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the corresponding solvent blank from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where MRW is the mean residue weight, c is the peptide concentration in mg/mL, and l is the path length in cm.
-
Estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software (e.g., CDNN, K2D2).
-
NMR Spectroscopy for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of this compound in a membrane-mimicking environment.
Methodology:
-
Sample Preparation:
-
For high-yield production of isotopically labeled peptide (¹⁵N and/or ¹³C), express a this compound fusion protein in E. coli grown in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively. Purify the fusion protein and cleave to release the labeled this compound.
-
Dissolve the purified, labeled this compound to a final concentration of 1-2 mM in a solvent system that promotes a stable helical structure, such as deuterated methanol (B129727) (CD₃OH) or a mixture of H₂O/D₂O (9:1) containing detergent micelles (e.g., dodecylphosphocholine-d38).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
-
Key experiments include:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for backbone amide proton and nitrogen assignments.
-
-
-
Structure Calculation and Refinement:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe).
-
Perform sequential assignment of resonances using the TOCSY and NOESY data.
-
Assign NOE cross-peaks and convert their intensities into interproton distance restraints.
-
Use software such as CYANA or XPLOR-NIH to calculate an ensemble of 3D structures based on the experimental restraints through simulated annealing protocols.
-
Validate the quality of the final structures using programs like PROCHECK-NMR to assess stereochemical parameters.
-
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Preparation of Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Stock solution of purified this compound peptide.
-
-
Assay Procedure:
-
Grow bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial two-fold dilutions of the this compound peptide in MHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive controls (bacteria in broth without peptide) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to confirm visual inspection.
-
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Moricin in Insect Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moricin, a potent α-helical antimicrobial peptide (AMP), is a critical component of the innate immune system in lepidopteran insects. First isolated from the silkworm, Bombyx mori, this 42-amino acid peptide exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and in some instances, fungi. Its induction upon pathogenic challenge is tightly regulated by conserved immune signaling pathways, primarily the Toll pathway. This compound's mechanism of action involves the permeabilization of microbial cell membranes, leading to cell death. This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, antimicrobial efficacy, and the molecular pathways governing its expression. Detailed experimental protocols for the study of this compound and visual representations of key biological processes are included to facilitate further research and development in this area.
Introduction
Insects, lacking an adaptive immune system, rely on a sophisticated innate immune response to combat a wide array of pathogens. A key component of this defense is the rapid synthesis and secretion of a battery of antimicrobial peptides (AMPs). Among these, this compound stands out as a significant AMP family in lepidopteran insects.[1][2] It was first discovered in the hemolymph of the silkworm, Bombyx mori, following bacterial challenge.[3] this compound is a highly basic, cationic peptide that forms a long α-helix, a structural feature crucial for its antimicrobial function.[4] The expression of the this compound gene is primarily localized to the fat body and hemocytes, the insect's main immune tissues, and is induced by microbial components such as lipopolysaccharide (LPS).[5][6] This guide delves into the multifaceted role of this compound in insect innate immunity, providing quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in immunology and drug development.
This compound: Structure and Function
This compound is a 42-amino acid peptide characterized by a linear α-helical structure that spans almost its entire length.[4] This structure is amphipathic, with a clear separation of hydrophobic and hydrophilic residues, which is fundamental to its mechanism of action. The N-terminal region is particularly important for disrupting the integrity of microbial membranes.[3]
The primary mode of action of this compound is the permeabilization of bacterial cell membranes.[3] This process is thought to occur through the formation of pores or channels in the lipid bilayer, leading to the leakage of intracellular contents and ultimately, cell death. This mechanism of action is common to many cationic AMPs and is effective against a broad range of microbes.
Antimicrobial Spectrum and Efficacy
This compound exhibits a wide spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria.[3] Its efficacy has also been demonstrated against various Gram-negative bacteria and some fungi. The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of microbial pathogens as reported in the literature.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 8 | [7] |
| Bacillus subtilis | Gram-positive bacteria | 4 | [7] |
| Escherichia coli | Gram-negative bacteria | 32 | [7] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 64 | [7] |
| Erwinia amylovora | Gram-negative bacteria | ≤ 8 | [7] |
| Hafnia alvei | Gram-negative bacteria | ≤ 8 | [7] |
| Candida albicans | Fungus | >128 | [7] |
Note: MIC values can vary depending on the specific strain of the microorganism and the assay conditions used.
Regulation of this compound Gene Expression
The expression of the this compound gene is tightly regulated and is induced upon the recognition of pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharides (LPS).[5][6] This induction is primarily mediated by the Toll and, to some extent, the Imd signaling pathways, which are conserved insect immune pathways.[8][9]
The 5'-upstream regulatory region of the this compound gene contains binding sites for NF-κB-like transcription factors, such as Dorsal and Dif, which are the downstream effectors of the Toll pathway.[5][10] Upon activation of the Toll pathway by the recognition of Gram-positive bacteria or fungi, these transcription factors translocate to the nucleus and bind to the promoter of the this compound gene, initiating its transcription.[8][10]
Data Presentation: this compound Gene Expression
The following table presents a summary of the observed changes in this compound gene expression in Bombyx mori larvae following an immune challenge.
| Immune Challenge | Tissue | Time Post-Injection | Fold Change in Expression | Reference |
| Escherichia coli | Fat Body | 8 hours | Maximum induction observed | [5][6] |
| Escherichia coli | Hemocytes | 8 hours | Significant induction | [5][6] |
| Nosema bombycis | Fat Body | 8 days | Upregulated | [6] |
Signaling Pathway Visualization
The following diagram illustrates the Toll signaling pathway leading to the expression of the this compound gene.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.[5]
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of synthetic or purified this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the microbial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (microorganism with no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
Quantification of this compound Gene Expression (qRT-PCR)
This protocol describes the quantification of this compound mRNA levels in insect tissues following an immune challenge.[13][14]
-
Immune Challenge and Sample Collection:
-
Inject insect larvae (e.g., Bombyx mori) with a suspension of heat-killed bacteria (e.g., E. coli) or LPS.
-
At various time points post-injection, dissect the fat body and collect hemocytes.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design and validate primers specific for the this compound gene and a reference gene (e.g., actin or ribosomal protein S3) for normalization.
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[1]
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in this compound gene expression compared to a control group.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to investigate the binding of nuclear proteins (transcription factors) to the promoter region of the this compound gene.[5]
-
Preparation of Nuclear Extracts:
-
Isolate nuclei from the fat body or hemocytes of immune-challenged insects.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford assay).
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide corresponding to the putative transcription factor binding site in the this compound gene promoter (e.g., the NF-κB binding site).
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Transfer the DNA to a nylon membrane and detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a vital component of the humoral innate immunity in lepidopteran insects, providing a rapid and potent defense against invading microbial pathogens. Its broad-spectrum antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for the development of novel therapeutic agents. The regulation of this compound gene expression through conserved signaling pathways, such as the Toll pathway, highlights the evolutionary importance of this antimicrobial peptide in insect defense. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the biology of this compound and its potential applications in medicine and agriculture. Continued research into the structure-function relationships of this compound and its interactions with microbial membranes will undoubtedly pave the way for the design of new and effective antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, gene expression and solution structure of a novel this compound analogue, antibacterial peptide from a lepidopteran insect, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. A Toll-Spätzle Pathway in the Immune Response of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Antiviral Pathways of the Silkworm Bombyx mori [frontiersin.org]
- 10. KEGG PATHWAY: Toll and Imd signaling pathway - Bombyx mori (domestic silkworm) [kegg.jp]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Quantitative PCR for detection of Nosema bombycis in single silkworm eggs and newly hatched larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. mdpi.com [mdpi.com]
Moricin Gene Expression in Response to Bacterial Challenge: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of moricin gene expression following bacterial challenge in insects. This compound, a potent α-helical antimicrobial peptide (AMP), is a key component of the innate immune response in several lepidopteran species. This document details the signaling pathways, quantitative expression data, and the experimental protocols used to elucidate these mechanisms, serving as a valuable resource for researchers in immunology and drug development.
Introduction to this compound and Its Role in Insect Immunity
This compound is a family of inducible antimicrobial peptides first discovered in the silkworm, Bombyx mori.[1][2] These peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3][4] The induction of this compound gene expression is a critical defense mechanism against invading pathogens. The this compound peptide itself is characterized by a highly basic nature and a conserved α-helical structure, which is crucial for its antimicrobial action, primarily targeting and disrupting bacterial cell membranes.[1][2][4] this compound and its analogues have been identified in various lepidopteran insects, including Plutella xylostella, Galleria mellonella, Manduca sexta, and Spodoptera litura, suggesting a conserved and vital role in the immunity of this insect order.[3][4][5]
Signaling Pathways Regulating this compound Gene Expression
The expression of this compound genes is tightly regulated and induced upon the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[6][7][8] The primary signaling cascades responsible for this induction are the Toll and a pathway analogous to the Insect IMD (Immunodeficiency) pathway.[5][9] These pathways culminate in the activation of transcription factors that bind to specific regulatory elements in the promoter region of this compound genes.
Key transcription factors and regulatory motifs identified include:
-
NF-κB/Rel-like factors: These are central to the Toll and IMD pathways. Upon pathway activation, these factors translocate to the nucleus and bind to κB-like sites in the this compound gene promoter.[7][8]
-
GATA factors: GATA binding sites are also found in the promoter regions of this compound genes, and these transcription factors are known to work in concert with NF-κB to regulate immune gene expression.[5][8]
-
NF-IL6-like sequences: These have also been identified, suggesting the involvement of additional regulatory proteins in the induction process.[7]
The signaling cascade leading to this compound expression can be summarized as follows:
Caption: Signaling pathway for this compound gene induction upon bacterial challenge.
Quantitative Analysis of this compound Gene Expression
This compound gene expression is rapidly and robustly upregulated following bacterial infection. The dynamics of this expression vary depending on the insect species, the challenging bacterium, and the tissue type.
Temporal and Tissue-Specific Expression in Bombyx mori
In Bombyx mori larvae, this compound gene transcripts are primarily detected in the fat body and hemocytes, which are key immune tissues.[6][7] Expression is also observed in the Malpighian tubules but is absent in the midgut and silk glands.[6][7]
| Time Post-Injection (E. coli) | Expression Level | Tissue(s) | Reference |
| 8 hours | Peak Expression | Fat Body, Hemocytes, Malpighian Tubules | [6][7] |
| Up to 48 hours | Persistent Expression | Fat Body, Hemocytes, Malpighian Tubules | [6][7] |
Relative Quantification in Plutella xylostella
Studies in Plutella xylostella have provided more detailed quantitative data on the fold-change in this compound (Px-Mor) expression in response to different bacteria.
| Challenging Microbe | Tissue | Time Post-Injection | Fold Change vs. Control | Reference |
| E. coli | Hemocyte | 30 hours | ~23-fold | [5] |
| B. thuringiensis | Fat Body | 6 hours | Peak Expression | [5] |
| B. thuringiensis | Fat Body | 12 hours & 30 hours | Strong Expression | [5] |
Experimental Protocols
The study of this compound gene expression involves a series of molecular biology techniques. Below are detailed methodologies for key experiments.
Bacterial Challenge and Tissue Collection
-
Insect Rearing: Larvae (e.g., B. mori or P. xylostella) are reared under standard laboratory conditions.
-
Bacterial Culture: A culture of the desired bacterium (e.g., Escherichia coli) is grown to the mid-logarithmic phase.
-
Injection: A small volume of the bacterial suspension is injected into the hemocoel of the larvae. A control group is injected with a sterile buffer (e.g., PBS).
-
Incubation: Larvae are incubated for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Tissue Dissection: At each time point, tissues such as the fat body and hemocytes are dissected from the larvae in a sterile environment. Hemolymph is collected for hemocyte isolation. Tissues are immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution.
RNA Extraction and cDNA Synthesis
-
Homogenization: Tissues are homogenized using a suitable method (e.g., bead beating, rotor-stator homogenizer).
-
RNA Isolation: Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Gene-specific primers for the this compound gene and a reference gene (e.g., actin) are designed to amplify a product of approximately 100-200 bp.
-
Reaction Setup: The qRT-PCR reaction is set up in a 96-well plate, containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: The plate is run on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The relative expression of the this compound gene is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the treatment group to the control group.
Caption: Experimental workflow for analyzing this compound gene expression.
Conclusion and Future Directions
The study of this compound gene expression provides a clear model of inducible innate immunity in insects. The identification of the Toll and IMD pathways as key regulators, along with specific transcription factors, has significantly advanced our understanding of how insects combat bacterial infections. The quantitative data highlight the rapid and robust nature of this response. For professionals in drug development, the potent and broad-spectrum activity of this compound makes it an attractive candidate for a novel antimicrobial agent. Future research should focus on a more detailed dissection of the regulatory networks governing this compound expression, the potential for synergistic interactions with other AMPs, and the development of this compound-based therapeutics.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and analysis of a diverged family of novel antifungal this compound-like peptides in the wax moth Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, gene expression and solution structure of a novel this compound analogue, antibacterial peptide from a lepidopteran insect, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Host Immunity Mechanisms Against Bacterial and Viral Infections in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Initial Crystallization of Moricin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Moricin, a potent 42-amino acid antimicrobial peptide (AMP) isolated from the silkworm, Bombyx mori, presents a compelling subject for structural biology and drug development.[1][2][3] Its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, underscores its therapeutic potential.[2][3] While the solution structure of this compound has been elucidated by NMR spectroscopy, revealing a long alpha-helical conformation, detailed studies on its crystallization for X-ray diffraction analysis remain elusive in publicly accessible literature.[1]
This technical guide aims to bridge this gap by providing a comprehensive framework for initiating crystallization studies of this compound and similar alpha-helical, cationic antimicrobial peptides. The protocols and strategies outlined herein are compiled from established methodologies for peptide crystallization and tailored to the known physicochemical properties of this compound.
Peptide Preparation and Quality Control: The Foundation of Success
The journey to obtaining high-quality crystals begins with a pure and well-characterized peptide. For this compound, which is highly basic, careful handling during purification is crucial to prevent aggregation and degradation.[1][2][3]
Synthesis and Purification Protocol
A standard approach for obtaining this compound involves solid-phase peptide synthesis (SPPS) followed by a robust purification regimen.
Table 1: Protocol for this compound Synthesis and Purification
| Step | Parameter | Specification/Method | Rationale |
| 1. Synthesis | Chemistry | Fmoc-based solid-phase synthesis | Standard, reliable method for peptide synthesis. |
| 2. Cleavage & Deprotection | Reagent Cocktail | Trifluoroacetic acid (TFA)-based | Efficiently cleaves the peptide from the resin and removes protecting groups. |
| 3. Crude Purification | Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Removes bulk impurities and truncated sequences. |
| Column | C18 stationary phase | Effective for separating hydrophobic and amphipathic peptides like this compound. | |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Provides good resolution and peptide solubility. | |
| 4. Final Purification | Technique | RP-HPLC or Ion-Exchange Chromatography | Further refines the peptide to >98% purity. Ion-exchange can be effective for highly basic peptides. |
| 5. Salt Exchange | Method | Dialysis or Size-Exclusion Chromatography | Replaces TFA with a more suitable counter-ion (e.g., acetate (B1210297) or chloride) for crystallization. |
| 6. Lyophilization | Process | Freeze-drying | Removes solvent to yield a stable peptide powder. |
Quality Control
Rigorous quality control is non-negotiable. The final peptide product should be thoroughly characterized to ensure purity, identity, and conformational integrity.
Table 2: Quality Control Parameters for Crystallization-Grade this compound
| Parameter | Method | Acceptance Criteria |
| Purity | Analytical RP-HPLC | >98% |
| Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass matches theoretical mass |
| Concentration | UV-Vis Spectroscopy or Amino Acid Analysis | Accurate determination for screening |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Confirms alpha-helical fold |
| Aggregation State | Dynamic Light Scattering (DLS) | Monodisperse sample is ideal |
Crystallization Screening: Exploring the Parameter Space
With a high-quality peptide in hand, the next phase involves screening a wide array of conditions to identify initial crystallization "hits". Given this compound's basic nature and alpha-helical structure, screening strategies should focus on counteracting charge repulsion and stabilizing the helical conformation.
General Experimental Workflow
The following diagram illustrates a typical workflow for peptide crystallization screening.
Figure 1. A generalized workflow for the initial crystallization screening of a peptide.
Recommended Initial Screening Conditions
For a highly basic and alpha-helical peptide like this compound, a sparse matrix screening approach is recommended. This involves testing a broad range of precipitants, pH levels, and additives. The vapor diffusion method (sitting or hanging drop) is a common starting point.[4]
Table 3: Proposed Initial Crystallization Screening Conditions for this compound Peptide
| Parameter | Range/Conditions | Rationale |
| Peptide Concentration | 5 - 20 mg/mL | A range is necessary as optimal concentration is unknown. |
| Precipitants | - Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) at 10-30% (w/v)- Salts (e.g., Ammonium sulfate, Sodium chloride, Lithium sulfate) at 0.5-2.5 M- Organic solvents (e.g., 2-Methyl-2,4-pentanediol (MPD), Isopropanol) at 10-40% (v/v) | These are common precipitants that induce supersaturation. |
| pH Range | 4.0 - 9.0 | This compound is basic, so a wide pH range should be explored to find the isoelectric point where solubility is minimal. |
| Buffers | - Sodium acetate, Citrate (pH 4.0-5.5)- MES, Bis-Tris (pH 5.5-7.0)- HEPES, Tris (pH 7.0-9.0) | To maintain a stable pH environment. |
| Temperature | 4°C and 20°C | Temperature affects solubility and kinetics of crystal growth. |
| Additives | - Divalent cations (e.g., MgCl₂, CaCl₂) at 5-20 mM- Small organic molecules (e.g., glycerol, detergents in low concentration) | Can help to stabilize peptide conformation and mediate crystal contacts. |
Hit Identification and Optimization
Crystallization trials should be monitored regularly under a microscope over several weeks. Initial "hits" can range from microcrystalline precipitates to small, poorly formed crystals.
Logical Progression from Hit to Diffraction-Quality Crystal
Once an initial hit is identified, a systematic optimization process is required to improve crystal size and quality.
Figure 2. Logical flow for optimizing initial crystallization hits.
Concluding Remarks
The crystallization of a novel peptide like this compound is an empirical process that requires patience, systematic screening, and meticulous optimization. While specific crystallization conditions for this compound are not yet documented, the strategies and protocols outlined in this guide provide a robust starting point for researchers. By leveraging knowledge of this compound's physicochemical properties and general principles of peptide crystallization, the likelihood of successfully obtaining diffraction-quality crystals is significantly enhanced. The resulting structural information will be invaluable for understanding its mechanism of action and for the rational design of new antimicrobial therapeutics.
References
- 1. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
A Technical Guide to the Native Purification of Moricin from Insect Hemolymph
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the native purification of Moricin, a potent antimicrobial peptide (AMP), from insect hemolymph. The procedures detailed herein are compiled from established protocols and are intended to serve as a foundational resource for the isolation and characterization of this promising therapeutic agent.
Introduction to this compound
This compound is a 42-amino acid, α-helical cationic peptide originally isolated from the hemolymph of the silkworm, Bombyx mori.[1][2] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The induction of this compound expression is a key component of the insect's innate immune response to bacterial infection, triggered by components of the bacterial cell wall such as lipopolysaccharides (LPS).[3][4] Its mechanism of action primarily involves the disruption and permeabilization of bacterial cell membranes, making it a subject of significant interest for the development of novel antibiotics.[1][5]
Experimental Protocols
This section details the critical steps for the native purification of this compound from insect hemolymph, from induction to final purification.
Induction of this compound Expression and Hemolymph Collection
To maximize the yield of this compound, its expression is induced prior to hemolymph collection.
Materials:
-
Fifth instar Bombyx mori larvae
-
Non-pathogenic Escherichia coli culture or Lipopolysaccharide (LPS) solution
-
Sterile syringe
-
70% Ethanol
-
Phenylthiourea (PTU) crystals
-
Pre-chilled sterile microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Induction: Anesthetize the larvae by chilling them on ice for 10-15 minutes. Inject a small volume (5-10 µL) of a mid-log phase E. coli suspension or LPS solution (10 µ g/larva ) into the hemocoel of each larva using a sterile syringe.
-
Incubation: Incubate the injected larvae for 12-24 hours at 27°C to allow for the maximal expression and accumulation of this compound in the hemolymph.[3]
-
Surface Sterilization: Before hemolymph collection, chill the larvae on ice and sterilize the surface with 70% ethanol.[6]
-
Hemolymph Collection: Pierce one of the prolegs with a sterile needle and gently squeeze the larva to collect the hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of PTU to prevent melanization.[6][7]
-
Hemocyte Removal: Centrifuge the collected hemolymph at 5,000 x g for 15 minutes at 4°C to pellet the hemocytes.[8]
-
Cell-Free Hemolymph: Carefully collect the supernatant (cell-free hemolymph) and store it at -80°C until further processing.
Initial Purification: Acidic/Methanolic Extraction
This step serves to precipitate larger proteins while keeping smaller peptides like this compound in solution.
Materials:
-
Cell-free hemolymph
-
Extraction solution: 90% Methanol (B129727), 1% Glacial Acetic Acid, 9% Water (v/v/v)[7][9]
-
Refrigerated centrifuge
Procedure:
-
Extraction: Dilute the cell-free hemolymph tenfold with the ice-cold extraction solution.[7][9]
-
Incubation: Mix thoroughly and incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the antimicrobial peptides.
-
Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator or a vacuum centrifuge.
-
Lyophilization: Freeze-dry the remaining aqueous fraction to obtain a peptide-enriched powder.
Chromatographic Purification
A multi-step chromatography approach is employed to purify this compound to homogeneity.
This step separates peptides based on their molecular size.
Materials:
-
Lyophilized peptide extract
-
Equilibration Buffer: e.g., 20 mM Ammonium Acetate, pH 6.4[10]
-
Gel filtration column (e.g., Sephadex G-75)[10]
-
Chromatography system
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide extract in a minimal volume of the equilibration buffer.
-
Column Equilibration: Equilibrate the gel filtration column with at least two column volumes of the equilibration buffer.
-
Sample Loading and Elution: Load the prepared sample onto the column and elute with the equilibration buffer at a constant flow rate.[10]
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm.
-
Activity Assay: Screen the collected fractions for antimicrobial activity against a target bacterium (e.g., Staphylococcus aureus) using a suitable assay, such as the agar (B569324) well diffusion assay.
-
Pooling Active Fractions: Pool the fractions exhibiting the highest antimicrobial activity for the next purification step.
This high-resolution technique separates peptides based on their hydrophobicity.
Materials:
-
Active fractions from gel filtration
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water[9]
-
Solvent B: 0.1% TFA in acetonitrile[9]
-
C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Acidify the pooled active fractions with TFA to a final concentration of 0.1%.
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing concentration of Solvent B (e.g., 0-80% Solvent B over 60 minutes) at a flow rate of 1 ml/min.[9]
-
Peak Fractionation: Monitor the elution profile at 214 nm and 280 nm and collect the distinct peaks.
-
Final Purity Assessment: Re-chromatograph the active peak under the same or slightly modified conditions to confirm its purity. Analyze the purified peptide by mass spectrometry to confirm its molecular weight.
Data Presentation: Purification Summary
The efficiency of the purification process is monitored at each step and summarized in a purification table. The following table is an illustrative example of the data that should be collected.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-free Hemolymph | 1000 | 500,000 | 500 | 100 | 1 |
| Acidic/Methanolic Extract | 200 | 450,000 | 2,250 | 90 | 4.5 |
| Gel Filtration | 20 | 350,000 | 17,500 | 70 | 35 |
| RP-HPLC | 1.5 | 225,000 | 150,000 | 45 | 300 |
*One unit of antimicrobial activity can be defined as the reciprocal of the highest dilution that inhibits the growth of the test microorganism.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Purification
The following diagram illustrates the sequential steps involved in the purification of native this compound from insect hemolymph.
Simplified Signaling Pathway for this compound Induction
The expression of the this compound gene is induced upon the recognition of bacterial pathogens. This diagram outlines a simplified representation of the signaling cascade.
This compound's Mechanism of Action on Bacterial Cells
This compound exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aensiweb.com [aensiweb.com]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial potential of a ponericin-like peptide isolated from Bombyx mori L. hemolymph in response to Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabonline.in [jabonline.in]
A Technical Guide to Moricin Precursor Protein Processing and Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Moricin is a potent, inducible antimicrobial peptide (AMP) belonging to the α-helical class, originally discovered in the silkworm, Bombyx mori.[1] As a key component of the lepidopteran innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The peptide is synthesized as an inactive precursor that must undergo specific processing and activation steps to become a functional effector molecule. This document provides an in-depth technical overview of the lifecycle of the this compound peptide, from gene induction and precursor synthesis to post-translational processing and activation. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the key biological and experimental workflows.
Induction and Synthesis of the this compound Precursor
The expression of the this compound gene is not constitutive but is induced as part of the humoral immune response to pathogenic challenge.[3][4] In insects, this response is primarily localized to the fat body and hemocytes, which are major sites of AMP synthesis.[3][4][5]
1.1. Immune Pathway Activation
The induction of this compound gene expression is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from the cell walls of Gram-negative bacteria.[3] This recognition event initiates an intracellular signaling cascade. Regulatory motifs, including sequences similar to NF-κB and GATA binding sites, have been identified in the 5'-upstream region of the this compound gene.[3][5] These sites are crucial for the transcriptional activation of the gene following an immune challenge.
1.2. Precursor Protein Structure
Following transcription and translation, this compound is synthesized as a pre-pro-protein. This precursor consists of two main domains: an N-terminal signal peptide and the C-terminal mature this compound peptide sequence.[5][6]
-
Signal Peptide: This is a short, hydrophobic sequence (typically 22-23 amino acids) that directs the nascent polypeptide into the endoplasmic reticulum (ER) for secretion.[5][6]
-
Mature Peptide: This is the C-terminal region (typically 42 amino acids) that, once cleaved from the signal peptide, constitutes the active antimicrobial molecule.[1][5]
Unlike some other AMPs, this compound does not appear to have a separate "pro-domain" that requires a second cleavage event for activation. The primary processing step is the removal of the signal peptide.[7]
Precursor Processing and Activation
The conversion of the inactive this compound precursor into the active, secreted peptide is a critical post-translational modification event. This process relies on the cellular secretory pathway machinery.
-
Translocation and Signal Peptide Cleavage: The N-terminal signal peptide guides the pre-pro-protein into the ER. Within the ER lumen, a signal peptidase recognizes and cleaves the signal peptide from the rest of the polypeptide.[7] This proteolytic event releases the mature this compound peptide.
-
Secretion: The now active this compound peptide is transported through the Golgi apparatus and packaged into secretory vesicles.
-
Release: Upon immune stimulation, these vesicles fuse with the cell membrane, releasing the mature this compound into the hemolymph, where it can target invading microorganisms.[8]
Quantitative Data Summary
This section summarizes key quantitative data for this compound from different lepidopteran species.
Table 1: this compound Precursor and Mature Peptide Characteristics
| Peptide Name | Source Organism | Precursor Length (amino acids) | Signal Peptide Length (amino acids) | Mature Peptide Length (amino acids) | Mature Peptide Mass (Da) | GenBank Accession |
|---|---|---|---|---|---|---|
| This compound 1 | Bombyx mori | 64 | 22 | 42 | ~4.5 kDa | BAA77337 |
| This compound 2 | Bombyx mori | 64 | 22 | 42 | ~4.5 kDa | BAA77338 |
| Px-Mor | Plutella xylostella | 65 | 23 | 42 | 4393 | KF960047[5] |
| Sl-Moricin | Spodoptera litura | 64 | 22 | 42 | 4489.55 | BAC80072[4] |
Table 2: Antimicrobial Activity (MIC) of Recombinant Px-Mor
| Target Microorganism | Gram Stain | MIC Range (μM) |
|---|---|---|
| Staphylococcus aureus | Positive | 1.56 - 3.125 |
| Bacillus thuringiensis | Positive | 0.78 - 1.56 |
| Bacillus subtilis | Positive | 3.125 - 6.25 |
| Escherichia coli | Negative | 1.56 - 3.125 |
| Pseudomonas aeruginosa | Negative | 12.5 - 25 |
| Aureobasidium pullulans (Fungus) | N/A | 1.56 - 3.125 |
Data sourced from Xu et al., 2017.[5]
Detailed Experimental Protocols
This section provides methodologies for key experiments involved in the study of this compound processing and activity.
4.1. Protocol for Recombinant this compound Expression and Purification
This protocol is adapted from methods used for expressing Px-Mor in Drosophila S2 cells.[5]
-
Gene Amplification: Amplify the open reading frame (ORF) of the this compound gene from cDNA using PCR with primers containing appropriate restriction sites (e.g., BglII and AgeI).
-
Vector Ligation: Digest the purified PCR product and the expression vector (e.g., pMT/BiP/V5-HisA, which includes an insect-optimized signal peptide for secretion and a C-terminal His-tag for purification) with the corresponding restriction enzymes. Ligate the digested gene into the vector using T4 DNA ligase.
-
Transformation: Transform the recombinant plasmid into competent E. coli cells (e.g., DH5α) for plasmid amplification. Confirm positive clones by DNA sequencing.
-
Cell Transfection: Transfect Drosophila Schneider 2 (S2) cells with the confirmed positive plasmid using a suitable transfection reagent (e.g., Cellfectin II).
-
Induction of Expression: After 48-72 hours, induce protein expression by adding CuSO₄ to the culture medium to a final concentration of 0.5-1.0 mM.
-
Harvesting: Incubate the cells for another 3-5 days. As the protein is secreted, harvest the culture supernatant by centrifugation to remove cells.
-
Purification: Purify the recombinant this compound from the supernatant using nickel-affinity chromatography (Ni-NTA) based on the His-tag. Elute the bound protein with an imidazole (B134444) gradient.
-
Desalting and Quantification: Desalt the purified protein solution using dialysis or a desalting column. Determine the protein concentration using a BCA or Bradford protein assay.
4.2. Protocol for Antimicrobial Activity Assay (MIC Determination)
This protocol describes the liquid growth inhibition assay used to determine the Minimum Inhibitory Concentration (MIC).[5][9]
-
Microorganism Preparation: Inoculate a single colony of the target bacterium or fungus into a suitable liquid medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi) and incubate overnight under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) with shaking.
-
Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically ~1 x 10⁵ colony-forming units (CFU)/mL, in fresh growth medium.
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified this compound peptide in the appropriate growth medium. Concentrations may range from 100 μM down to <0.1 μM.
-
Inoculation: Add an equal volume of the standardized microbial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible gene expression of this compound, a unique antibacterial peptide from the silkworm (Bombyx mori) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, gene expression and solution structure of a novel this compound analogue, antibacterial peptide from a lepidopteran insect, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans [frontiersin.org]
- 7. Protein precursor - Wikipedia [en.wikipedia.org]
- 8. Insect antimicrobial peptides: potential weapons to counteract the antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Recombinant Moricin in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and purification of recombinant Moricin, an antimicrobial peptide, in an Escherichia coli expression system. The methodologies outlined are intended to guide researchers in producing functional this compound for further characterization and development as a potential therapeutic agent.
Introduction
This compound is a potent, inducible antimicrobial peptide originally isolated from the silkworm, Bombyx mori.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The production of recombinant this compound in E. coli offers a cost-effective and scalable method for obtaining large quantities of the peptide for research and potential pharmaceutical applications.[1] This document details the necessary steps, from gene synthesis and cloning to protein expression, purification, and activity assessment.
Data Presentation
Table 1: Purification Summary of Recombinant this compound
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2000 | 20000 | 10 | 100 | 1 |
| Affinity Chromatography (e.g., Amylose (B160209) Resin) | 50 | 15000 | 300 | 75 | 30 |
| Fusion Protein Cleavage | 45 | 14000 | - | 70 | - |
| Ion-Exchange Chromatography | 11 | 11000 | 1000 | 55 | 100 |
*A unit of activity can be defined as the amount of this compound required to inhibit the growth of a specific bacterial strain by 50% (IC50) under defined assay conditions.
Table 2: Antimicrobial Activity of Recombinant this compound
The biological function of recombinant this compound is determined by its antimicrobial activity. The Minimal Inhibitory Concentration (MIC) is a key parameter to quantify this activity. The antibacterial activity of recombinant this compound has been shown to be comparable to that of the natural peptide.[1]
| Target Microorganism | Strain | MIC (μg/mL) |
| Escherichia coli | ATCC 25922 | 4 - 8 |
| Staphylococcus aureus | ATCC 25923 | 2 - 4 |
Experimental Protocols
Gene Design and Synthesis
The amino acid sequence of this compound is used to design a synthetic gene optimized for expression in E. coli. Codon optimization is crucial for high-level expression. Restriction enzyme sites are added to the 5' and 3' ends of the gene for cloning into the desired expression vector. To mitigate potential toxicity of the antimicrobial peptide to the E. coli host, it is highly recommended to express this compound as a fusion protein. A common strategy is to fuse it with a larger, soluble protein like Maltose Binding Protein (MBP). A cleavage site, such as a Factor Xa or TEV protease recognition sequence, should be engineered between the fusion tag and the this compound sequence to allow for the release of the mature peptide after purification.
Cloning of the this compound Gene into an Expression Vector
a. Vector Selection: The pMAL™-c5X vector is a suitable choice for expressing this compound as an MBP fusion protein. This vector contains a tac promoter for inducible expression and the malE gene encoding MBP.
b. Ligation and Transformation:
-
Digest the pMAL™-c5X vector and the synthesized this compound gene with the selected restriction enzymes (e.g., EcoRI and HindIII).
-
Purify the digested vector and insert using a gel extraction kit.
-
Perform a ligation reaction to insert the this compound gene into the pMAL™-c5X vector.
-
Transform the ligation mixture into a competent E. coli strain suitable for cloning, such as DH5α.
-
Plate the transformed cells on LB agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.
c. Clone Verification:
-
Perform colony PCR on several transformants to screen for the presence of the insert.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
Expression of the MBP-Moricin Fusion Protein
-
Transform the verified pMAL-Moricin plasmid into an expression strain of E. coli, such as BL21(DE3).
-
Inoculate a single colony into 5 mL of LB medium containing ampicillin (100 µg/mL) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium (with ampicillin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Purification of Recombinant this compound
a. Cell Lysis:
-
Resuspend the cell pellet in 20 mL of column buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
b. Affinity Chromatography:
-
Load the supernatant onto an amylose resin column pre-equilibrated with column buffer.
-
Wash the column with 10-12 column volumes of column buffer to remove unbound proteins.
-
Elute the MBP-Moricin fusion protein with column buffer containing 10 mM maltose.
-
Analyze the fractions by SDS-PAGE to confirm the presence of the purified fusion protein.
c. Cleavage of the Fusion Protein:
-
Dialyze the purified MBP-Moricin fusion protein against a cleavage buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0 for Factor Xa).
-
Add Factor Xa protease to the dialyzed protein solution (typically 1:100 w/w protease to fusion protein).
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
d. Ion-Exchange Chromatography:
-
After cleavage, separate the released this compound from the MBP tag and Factor Xa using ion-exchange chromatography. Due to the cationic nature of this compound, a cation exchange column (e.g., SP-Sepharose) is appropriate.
-
Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0).
-
Load the cleavage reaction mixture onto the column. This compound should bind to the resin.
-
Wash the column to remove the MBP tag and other contaminants.
-
Elute the purified this compound using a linear salt gradient (e.g., 25 mM to 1 M NaCl).
-
Analyze fractions by SDS-PAGE and confirm the purity of the recombinant this compound.
-
Dialyze the pure this compound fractions against a suitable storage buffer (e.g., 10 mM Tris-HCl, pH 7.4) and store at -80°C.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of the purified recombinant this compound in sterile water or a suitable buffer.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the target bacteria (E. coli or S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted this compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for cloning and expression of recombinant this compound.
Caption: Workflow for the antimicrobial activity assay.
References
Application Notes and Protocols for the Synthesis of Moricin Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moricin and its analogues are a family of antimicrobial peptides (AMPs) primarily found in insects, playing a crucial role in their innate immune defense. These peptides have garnered significant interest in the scientific and pharmaceutical communities due to their potent, broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant bacteria. The chemical synthesis of this compound fragments is a key strategy for structure-activity relationship (SAR) studies, enabling the optimization of their therapeutic potential. This document provides a detailed protocol for the chemical synthesis of this compound peptide fragments using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage, deprotection, purification, and analysis. As a representative example, this protocol will focus on a fragment of the Galleria mellonella this compound-like peptide.
Experimental Workflow Overview
The synthesis of this compound peptide fragments follows a well-established workflow, beginning with the assembly of the peptide chain on a solid support, followed by cleavage from the resin and removal of protecting groups. The crude peptide is then purified and subsequently analyzed to confirm its identity and purity.
Application Notes and Protocols for Assessing Moricin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key assays used to evaluate the antibacterial properties of Moricin, a potent antimicrobial peptide (AMP). The methodologies described are fundamental for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the antimicrobial that inhibits the visible growth of a microorganism.[1] This assay is crucial for assessing the potency of this compound against various bacterial strains.
Experimental Protocol
Materials:
-
This compound peptide
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)[1]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[1][2]
-
Sterile polypropylene tubes[1]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[1][3]
-
Spectrophotometer or microplate reader[1]
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of MHB.[1]
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, which is equivalent to a 0.5 McFarland standard.[1]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[1][2]
-
-
This compound Dilution Preparation:
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[1]
-
Add 11 µL of each this compound dilution to the corresponding wells.[1][3]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).[1]
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
MIC Determination:
Data Presentation
| Microorganism | This compound MIC (µg/mL) | Reference Strain |
| Erwinia amylovora 1 | ≤ 8 | [5] |
| Hafnia alvei 1 | ≤ 8 | [5] |
| Various resistant strains | > 512 | [5] |
| Gram-positive bacteria | Broad activity | [4] |
| Gram-negative bacteria | Broad activity | [4] |
| Fungi | Broad activity | [4] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Workflow
Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay is performed to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and to assess the rate at which the killing occurs.[6] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[1]
Experimental Protocol
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)[1]
-
Mueller-Hinton Agar (MHA) plates[1]
Procedure:
-
Preparation:
-
Assay Procedure:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.[1]
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[1]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.[1]
-
Data Presentation
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC this compound) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 | 3.8 |
| 4 | 7.2 | 4.1 | 3.0 | <3.0 |
| 6 | 8.0 | 3.5 | <3.0 | <3.0 |
| 8 | 8.5 | 3.2 | <3.0 | <3.0 |
| 24 | 9.0 | 3.1 | <3.0 | <3.0 |
Note: This is example data and actual results will vary.
Experimental Workflow
Workflow for the time-kill kinetics assay.
Radial Diffusion Assay (RDA)
The radial diffusion assay is a method used to quantify the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition in an agar gel seeded with a specific microorganism.[9][10]
Experimental Protocol
Materials:
-
This compound peptide
-
Test bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile petri dishes
-
0.01% acetic acid
Procedure:
-
Preparation of Agar Plates:
-
Grow the test bacteria to the mid-logarithmic phase in a suitable broth.[10]
-
Prepare a low-concentration agarose gel (e.g., 1%) in a suitable buffer or broth.
-
Cool the agarose to approximately 45-50°C and inoculate it with the bacterial culture to a final concentration of about 4 x 10^6 CFU/mL.[10]
-
Pour the inoculated agarose into sterile petri dishes and allow it to solidify.
-
Punch small wells (e.g., 3-6 mm in diameter) into the solidified agar.[10]
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
The diameter of the clearing zone is proportional to the antimicrobial activity of the peptide concentration.[9]
-
Data Presentation
| This compound Concentration (µg/mL) | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| 100 | 12 | 10 |
| 50 | 10 | 8 |
| 25 | 8 | 6 |
| 12.5 | 6 | 4 |
Note: This is example data and actual results will vary.
Experimental Workflow
Workflow for the radial diffusion assay.
This compound's Mechanism of Action
This compound is known to be a membrane-active antimicrobial peptide.[4] Its primary mode of action involves increasing the permeability of the bacterial cytoplasmic membrane, leading to cell death.[12] While a specific signaling pathway within the bacteria triggered by this compound is not well-documented, its interaction with and disruption of the bacterial membrane is the key event in its antibacterial activity. Some studies have also explored its impact on signaling pathways in cancer cells, such as the Notch pathway, but this is distinct from its antibacterial mechanism.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution Assay [bio-protocol.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 8. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Probing Moricin-Membrane Interactions: A Guide to Fluorescent Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Moricin, a 42-amino acid antibacterial peptide isolated from the silkworm, Bombyx mori, exhibits potent activity against a range of bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes. Understanding the intricate details of how this compound interacts with and perturbs these membranes is crucial for its development as a potential therapeutic agent. Fluorescence spectroscopy offers a powerful and sensitive toolkit to elucidate these interactions at a molecular level. This document provides detailed application notes and experimental protocols for utilizing various fluorescent probes to study the binding, insertion, and disruptive effects of this compound on model membranes.
While specific quantitative data for this compound's interaction with fluorescent probes is not extensively available in public literature, this guide will utilize representative data from well-characterized antimicrobial peptides (AMPs) with similar membrane-disrupting mechanisms to illustrate the application and data analysis of these techniques.
Determining this compound-Membrane Binding Affinity with ANS
The fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS) is a valuable tool for characterizing the binding of peptides to lipid vesicles. ANS exhibits weak fluorescence in aqueous environments but displays a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic pockets, such as those transiently exposed on a lipid bilayer during peptide interaction. This change in fluorescence can be used to quantify the binding affinity.
Table 1: Representative Binding Affinity Data for an Antimicrobial Peptide with Model Membranes using ANS
| Membrane Composition | Peptide Concentration (µM) for Half-Maximal Fluorescence (EC50) | Dissociation Constant (Kd) (µM) |
| 100% POPC | 15.2 ± 1.8 | ~15 |
| 75% POPC / 25% POPG | 2.5 ± 0.4 | ~2.5 |
Note: This data is representative of a typical cationic antimicrobial peptide and is intended for illustrative purposes.
Experimental Protocol: ANS Binding Assay
-
Materials:
-
This compound peptide (synthesized and purified)
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipids
-
8-Anilino-1-naphthalenesulfonic acid (ANS)
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of desired lipid compositions (e.g., 100% POPC for neutral membranes and 75:25 POPC:POPG for anionic membranes mimicking bacterial membranes) using the extrusion method.
-
The final lipid concentration should be in the range of 100-200 µM.
-
-
Assay Procedure:
-
In a quartz cuvette, add the prepared liposomes and a fixed concentration of ANS (e.g., 1 µM).
-
Record the initial fluorescence spectrum (Excitation: ~350 nm, Emission: ~400-600 nm).
-
Titrate the liposome-ANS solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum (around 480 nm) as a function of this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the half-maximal effective concentration (EC50) and the dissociation constant (Kd).
-
Workflow for ANS Binding Assay
Caption: Workflow for determining this compound-membrane binding affinity using ANS.
Assessing Membrane Permeabilization with Calcein (B42510) Leakage Assay
The calcein leakage assay is a widely used method to quantify the ability of a peptide to disrupt the integrity of a lipid bilayer. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration inside liposomes. Upon membrane permeabilization by this compound, calcein is released into the surrounding buffer, leading to its dequenching and a significant increase in fluorescence.
Table 2: Representative Calcein Leakage Data for an Antimicrobial Peptide
| This compound Concentration (µM) | % Calcein Leakage (POPC Vesicles) | % Calcein Leakage (POPC/POPG 3:1 Vesicles) |
| 0.1 | 5 ± 1 | 15 ± 2 |
| 0.5 | 12 ± 2 | 45 ± 4 |
| 1.0 | 25 ± 3 | 85 ± 5 |
| 2.0 | 40 ± 4 | 98 ± 2 |
Note: This data is representative and illustrates the typical concentration-dependent and lipid-composition-dependent membrane permeabilization by a cationic antimicrobial peptide.
Experimental Protocol: Calcein Leakage Assay
-
Materials:
-
This compound peptide
-
POPC and POPG lipids
-
Calcein
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Spectrofluorometer with a time-drive function
-
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare a lipid film of the desired composition.
-
Hydrate the lipid film with a solution of calcein (e.g., 50-70 mM in buffer).
-
Subject the mixture to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.
-
Separate the calcein-loaded vesicles from free calcein using a size-exclusion chromatography column.
-
-
Assay Procedure:
-
Dilute the calcein-loaded vesicles in the assay buffer to a suitable concentration in a cuvette.
-
Monitor the baseline fluorescence for a few minutes (Excitation: ~490 nm, Emission: ~520 nm).
-
Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.
-
After the leakage reaches a plateau (or after a fixed time point), add a lytic agent (e.g., 0.1% Triton X-100) to induce 100% leakage and record the maximum fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where:
-
Ft is the fluorescence intensity at time 't' after adding this compound.
-
F0 is the initial fluorescence intensity before adding this compound.
-
Fmax is the maximum fluorescence intensity after adding Triton X-100.
-
-
Mechanism of Calcein Leakage Assay
Caption: Principle of the calcein leakage assay for membrane permeabilization.
Investigating Changes in Membrane Fluidity and Order
The interaction of this compound with the lipid bilayer can induce changes in the physical properties of the membrane, such as fluidity and lipid packing order. These changes can be monitored using environment-sensitive fluorescent probes like Laurdan and DPH.
Laurdan for Measuring Membrane Polarity and Lipid Order
Laurdan's fluorescence emission is sensitive to the polarity of its environment. In more ordered, less hydrated membrane phases (gel phase), its emission maximum is blue-shifted. In more fluid, hydrated phases (liquid-crystalline phase), the emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value.
GP = (I_440 - I_490) / (I_440 + I_490)
Where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively. An increase in GP indicates a more ordered membrane, while a decrease suggests a more fluid or disordered state.
Table 3: Representative Laurdan GP Values for an Antimicrobial Peptide
| This compound Concentration (µM) | GP Value (POPC Vesicles) | GP Value (POPC/POPG 3:1 Vesicles) |
| 0 (Control) | -0.15 ± 0.02 | -0.25 ± 0.03 |
| 1.0 | -0.10 ± 0.02 | -0.15 ± 0.03 |
| 5.0 | -0.05 ± 0.01 | -0.08 ± 0.02 |
Note: This representative data suggests that the peptide induces a more ordered state in both neutral and anionic membranes, with a more pronounced effect on the initially more disordered anionic membrane.
Experimental Protocol: Laurdan GP Measurement
-
Materials:
-
This compound peptide
-
POPC and POPG lipids
-
Laurdan
-
Buffer
-
Spectrofluorometer
-
-
Liposome Preparation:
-
Prepare LUVs of the desired lipid composition.
-
Incorporate Laurdan into the liposomes at a lipid-to-probe ratio of approximately 200:1 to 500:1. This can be done by adding Laurdan to the initial lipid mixture before film formation.
-
-
Assay Procedure:
-
Place the Laurdan-labeled liposomes in a cuvette.
-
Record the fluorescence emission spectrum from 400 nm to 550 nm with an excitation wavelength of 350 nm.
-
Add the desired concentration of this compound, incubate for a few minutes, and record the emission spectrum again.
-
-
Data Analysis:
-
From the emission spectra, determine the fluorescence intensities at 440 nm and 490 nm.
-
Calculate the GP value using the formula above.
-
Compare the GP values before and after the addition of this compound.
-
DPH for Measuring Membrane Fluidity (Anisotropy)
1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that partitions into the acyl chain region of the lipid bilayer. Its rotational mobility is restricted in more viscous (less fluid) environments. This restriction can be measured as an increase in fluorescence anisotropy (r).
r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)
Where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. An increase in anisotropy indicates a decrease in membrane fluidity.
Table 4: Representative DPH Fluorescence Anisotropy Data for an Antimicrobial Peptide
| This compound Concentration (µM) | Anisotropy (r) (POPC Vesicles) | Anisotropy (r) (POPC/POPG 3:1 Vesicles) |
| 0 (Control) | 0.18 ± 0.01 | 0.15 ± 0.01 |
| 1.0 | 0.20 ± 0.01 | 0.18 ± 0.01 |
| 5.0 | 0.23 ± 0.02 | 0.21 ± 0.02 |
Note: This representative data suggests that the peptide decreases membrane fluidity (increases order) in both types of model membranes.
Experimental Protocol: DPH Anisotropy Measurement
-
Materials:
-
This compound peptide
-
POPC and POPG lipids
-
DPH
-
Buffer
-
Spectrofluorometer equipped with polarizers
-
-
Liposome Preparation:
-
Prepare LUVs of the desired lipid composition.
-
Incorporate DPH into the liposomes at a lipid-to-probe ratio of approximately 500:1.
-
-
Assay Procedure:
-
Place the DPH-labeled liposomes in a cuvette.
-
Measure the steady-state fluorescence anisotropy at an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.
-
Add the desired concentration of this compound, incubate, and measure the anisotropy again.
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the instrument's software or the formula above.
-
Compare the anisotropy values before and after the addition of this compound.
-
This compound-Membrane Interaction Pathway
Caption: Proposed mechanism of this compound's interaction with bacterial membranes.
Conclusion
The fluorescent probes and techniques described in these application notes provide a robust framework for the detailed biophysical characterization of this compound's interaction with model membranes. By systematically investigating binding affinity, membrane permeabilization, and changes in membrane fluidity and order, researchers can gain valuable insights into the molecular mechanisms underpinning this compound's antimicrobial activity. This knowledge is essential for the rational design of more potent and selective this compound-based therapeutics to combat infectious diseases.
References
Application Notes and Protocols for Circular Dichroism Spectroscopy of Moricin Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction to Moricin and the Importance of its Structure
This compound is a 42-amino acid antimicrobial peptide (AMP) originally isolated from the silkworm, Bombyx mori.[1][2] As a key component of the insect's innate immune system, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for many AMPs, including this compound, is closely tied to their three-dimensional structure and their ability to interact with and disrupt microbial membranes. This compound is known to be a cationic, α-helical peptide, and understanding its conformational dynamics in different environments is crucial for the development of novel antimicrobial therapeutics.[1] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution, making it an ideal tool for studying this compound.[3][4]
Principles of Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. In proteins and peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone. The distinct, regular arrangement of the peptide bonds in secondary structural elements like α-helices and β-sheets gives rise to characteristic CD spectra.[4]
-
α-Helical Structures: Typically exhibit two negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.[4]
-
β-Sheet Structures: Show a negative band around 218 nm and a positive band near 195 nm.[4]
-
Random Coil: Characterized by a strong negative band below 200 nm.[1]
By analyzing the CD spectrum of a peptide like this compound, one can estimate the relative proportions of these secondary structures and observe how they change in response to different environmental conditions, such as solvent polarity or interaction with membrane mimetics.[1]
Application of CD Spectroscopy in this compound Structural Analysis
CD spectroscopy has been instrumental in confirming the structural plasticity of this compound. Studies have shown that this compound's conformation is highly dependent on its environment. In an aqueous solution, the peptide exists predominantly in a random coil conformation.[1] However, in a membrane-mimicking environment, such as a trifluoroethanol (TFE)-water mixture, this compound undergoes a significant conformational change to a more ordered structure.[1] This induced folding is critical for its antimicrobial activity, as the adoption of an α-helical structure is often a prerequisite for membrane insertion and disruption.
Data Presentation: Secondary Structure of this compound in Different Environments
The following table summarizes the quantitative secondary structure analysis of this compound as determined by CD spectroscopy.
| Solvent Condition | α-Helix (%) | β-Strand (%) | Random Coil (%) | Reference |
| Water | Not specified | Not specified | Predominantly Random Coil | [1] |
| 30% (v/v) Trifluoroethanol-Water | 44.4 | 13.5 | Not specified | [1] |
Experimental Protocols for CD Spectroscopy of this compound
This section provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Synthetic this compound peptide (>95% purity)
-
Milli-Q water or equivalent high-purity water
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Sodium dodecyl sulfate (B86663) (SDS), high purity
-
10 mM Sodium Phosphate (B84403) buffer, pH 7.4
-
Nitrogen gas (high purity) for instrument purging
Sample Preparation
-
Peptide Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL. To ensure accuracy, the precise concentration of the peptide stock should be determined by a reliable method such as quantitative amino acid analysis.
-
Working Solutions:
-
Aqueous Condition: Dilute the this compound stock solution with 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Membrane-Mimicking Conditions:
-
TFE: Prepare a working solution of this compound in a mixture of TFE and 10 mM sodium phosphate buffer (e.g., 30% v/v TFE) to a final peptide concentration of 0.1-0.2 mg/mL.
-
SDS Micelles: Prepare a working solution of this compound in 10 mM sodium phosphate buffer containing SDS at a concentration above its critical micelle concentration (e.g., 10-30 mM) to a final peptide concentration of 0.1-0.2 mg/mL.
-
-
-
Blank Solutions: Prepare corresponding blank solutions for each condition without the this compound peptide.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen.
-
Instrument Warm-up: Allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.
-
Measurement Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans for each sample and blank to improve the signal-to-noise ratio.
-
Temperature: 25°C (controlled by a Peltier device)
-
Data Processing and Analysis
-
Blank Subtraction: Average the multiple scans for each sample and its corresponding blank. Subtract the averaged blank spectrum from the averaged sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l * N) Where:
-
θ is the observed ellipticity in degrees
-
M is the mean residue weight of the peptide (Molecular Weight / Number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
N is the number of amino acids (42 for this compound)
-
-
Secondary Structure Deconvolution: Estimate the percentage of α-helix, β-sheet, and random coil by analyzing the molar ellipticity data using deconvolution software such as CONTIN, SELCON3, or CDSSTR, which are available through various analysis packages or online servers.
Visualization of this compound's Investigated Signaling Pathway
While the primary function of this compound is antimicrobial, recent studies have also explored its anticancer properties. The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in human triple-negative breast cancer cells.[1]
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the circular dichroism spectroscopy of this compound.
Caption: Workflow for this compound CD spectroscopy.
References
- 1. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: High-Efficiency Purification of Moricin Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moricin is a 42-amino acid, highly basic antimicrobial peptide (AMP) originally isolated from the silkworm, Bombyx mori.[1][2][3] Its potent activity against a range of Gram-positive and Gram-negative bacteria makes it a promising candidate for therapeutic development. Effective research and development of this compound require a robust and reproducible purification protocol to ensure high purity and biological activity. This application note provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for purifying synthetic and recombinant peptides.[3][4][5] The protocol covers sample preparation, HPLC methodology, fraction analysis, and post-purification processing.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This compound, an inducible AMP from the silkworm, represents a promising class of such agents.[1][3] Structurally, it is characterized by a long alpha-helical conformation.[1][2] For both in-vitro and in-vivo studies, as well as for potential clinical applications, obtaining this compound at a high degree of purity is critical. Crude synthetic peptide preparations often contain impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis process.[3][5] Similarly, this compound isolated from natural sources like insect hemolymph is present in a complex mixture of other proteins and peptides.[6]
RP-HPLC is the predominant technique for peptide purification due to its high resolving power and the ability to separate molecules based on their hydrophobicity.[3][7][8] This method utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, with elution achieved by a gradient of increasing organic solvent concentration.[3][7] This document outlines a comprehensive protocol for the purification of this compound using preparative RP-HPLC.
Experimental Protocols
Sample Preparation
The initial preparation of the this compound sample is crucial for successful HPLC purification and depends on its source.
A. Synthetic this compound (Crude Peptide)
Crude this compound obtained from solid-phase peptide synthesis (SPPS) must be properly dissolved and filtered before injection into the HPLC system.
-
Dissolution: Dissolve the lyophilized crude peptide in Mobile Phase A (see section 2.2) to a concentration of 5-10 mg/mL.[4] If solubility is an issue, a small amount of acetonitrile (B52724) or 50% acetonitrile in water can be used.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7][9]
B. This compound from Natural Sources (e.g., Insect Hemolymph)
Purification from natural sources requires preliminary extraction and partial purification steps to enrich for the peptide fraction.
-
Hemolymph Collection: Collect hemolymph from immunized fifth-instar larvae of Bombyx mori.
-
Extraction: Dilute the hemolymph 10-fold with an extraction solution of methanol:glacial acetic acid:water (90:1:9, v/v/v).[6]
-
Protein Precipitation: Centrifuge the mixture at 20,000 x g for 30 minutes at 4°C to pellet precipitated proteins.[6]
-
Supernatant Collection: Collect the supernatant, which contains the peptide fraction.
-
Lipid Removal: Add an equal volume of n-hexane to the supernatant, vortex, and centrifuge at 20,000 x g for 10 minutes at 4°C. Discard the upper lipid layer.[6]
-
Concentration: The resulting aqueous fraction containing peptides can be freeze-dried (lyophilized) and then reconstituted in Mobile Phase A for HPLC injection.[6]
Reversed-Phase HPLC Purification
This protocol is optimized for preparative purification of this compound.
2.1. HPLC System and Column
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column is recommended. The dimensions will depend on the amount of peptide to be purified. A common choice for laboratory scale is a semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
2.2. Mobile Phases
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).[9]
2.3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for this compound purification.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | 5% to 65% Mobile Phase B over 60 minutes |
2.4. Purification Procedure
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[7]
-
Sample Injection: Inject the filtered this compound sample onto the equilibrated column.
-
Elution and Fraction Collection: Run the linear gradient from 5% to 65% Mobile Phase B over 60 minutes.[7] Collect fractions of a fixed volume (e.g., 2 mL) throughout the run. Monitor the chromatogram in real-time. This compound is expected to elute as a major peak.
-
Column Wash and Re-equilibration: After the gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for several column volumes to elute any remaining hydrophobic impurities. Then, re-equilibrate the column with the initial conditions for the next run.
Fraction Analysis and Post-Purification Processing
3.1. Purity Analysis
-
Analyze the purity of each collected fraction corresponding to the major peak(s) using analytical RP-HPLC.
-
Pool the fractions that contain this compound at the desired purity level (typically >95%).
3.2. Lyophilization (Freeze-Drying)
To obtain the purified this compound as a stable powder, the pooled fractions must be lyophilized.
-
Pre-freezing: Rapidly freeze the pooled fractions containing the purified peptide. This can be done using a dry ice/ethanol bath or liquid nitrogen to ensure the formation of small ice crystals.[10]
-
Primary Drying (Sublimation): Place the frozen samples on the lyophilizer. Apply a high vacuum (e.g., <0.1 mbar) and gradually increase the shelf temperature to around -20°C. This phase removes the unbound water.[10]
-
Secondary Drying (Desorption): After primary drying is complete, further increase the temperature under vacuum to remove any bound water molecules.[10]
-
Final Product: The result is a fluffy, white powder of purified this compound.
3.3. Storage
Store the lyophilized this compound at -20°C or lower in a tightly sealed container to ensure long-term stability.[10][11]
Data Presentation
The success of the purification can be quantified by several parameters. The following table provides an example of expected results for a semi-preparative purification run.
| Parameter | Value |
| Crude Sample Load | 50 mg |
| Column Dimensions | 10 mm x 250 mm |
| Retention Time of this compound | ~25-35 minutes (highly dependent on the specific gradient) |
| Purity of Pooled Fractions | >95% (as determined by analytical HPLC) |
| Yield of Purified this compound | 20-30 mg (40-60% recovery) |
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow for the purification of this compound from a crude synthetic preparation.
Caption: Workflow for the purification of synthetic this compound.
Logical Relationship of HPLC Parameters
This diagram shows the key parameters and their relationships in the RP-HPLC method.
Caption: Key parameters in the RP-HPLC purification of this compound.
References
- 1. omizzur.com [omizzur.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. protocols.io [protocols.io]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. genscript.com [genscript.com]
Application Notes and Protocols for Site-Directed Mutagenesis of Moricin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the gene encoding Moricin, an antimicrobial peptide (AMP) with significant therapeutic potential. The ability to introduce precise mutations into the this compound sequence is a powerful tool for structure-function relationship studies, optimization of antimicrobial activity, enhancement of stability, and reduction of toxicity. This document outlines two robust and widely used PCR-based methods for this purpose: Overlap Extension PCR and Inverse PCR .
Introduction to this compound and the Importance of Mutagenesis
This compound is a 42-amino acid antibacterial peptide originally isolated from the silkworm, Bombyx mori.[1][2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4] The structure of this compound is predominantly a long alpha-helix, and its N-terminal segment is believed to be crucial for its membrane-permeabilizing activity.[2][3]
Site-directed mutagenesis allows for the targeted modification of the this compound gene to alter its amino acid sequence. This enables researchers to:
-
Investigate the role of specific amino acid residues in antimicrobial activity and target specificity.
-
Enhance potency against resistant bacterial strains.
-
Improve stability against proteolytic degradation, a common challenge for peptide-based drugs.[5]
-
Reduce potential cytotoxicity to host cells.
-
Optimize physicochemical properties for improved drug delivery and formulation.
This document provides detailed protocols for two effective methods to introduce point mutations, insertions, or deletions into the this compound gene.
Method 1: Overlap Extension PCR for Site-Directed Mutagenesis
Overlap Extension PCR (OE-PCR) is a versatile technique that uses two rounds of PCR to generate a mutated DNA fragment.[6][7] In the first round, two separate PCR reactions are performed using two sets of primers: flanking primers and internal mutagenic primers. The internal primers contain the desired mutation and overlap in sequence. The products of these reactions are two DNA fragments that overlap at the site of the mutation. In the second round, these fragments are combined, denatured, and annealed, allowing the overlapping ends to act as primers for each other. Extension of these annealed fragments, followed by amplification with the original flanking primers, results in the full-length, mutated this compound gene.
Experimental Workflow: Overlap Extension PCR
Caption: Workflow for site-directed mutagenesis of this compound using Overlap Extension PCR.
Protocol: Overlap Extension PCR of this compound Gene
1. Primer Design:
Design four primers: two external (flanking) primers (A and D) and two internal, overlapping mutagenic primers (B* and C*). The internal primers should contain the desired nucleotide change.
| Parameter | Recommendation |
| Flanking Primers (A, D) | 20-30 bases in length, Tm of 55-65°C |
| Mutagenic Primers (B, C)** | 25-45 bases in length.[8][9] |
| Overlap Region | 15-20 bp between mutagenic primers. |
| Mutation Position | Centered within the mutagenic primers.[8] |
| Melting Temperature (Tm) | Should be ≥78°C (for mutagenic primers).[8][9] |
| GC Content | 40-60%. |
| 3' End | Should end in a G or C to promote binding. |
2. PCR Round 1:
Set up two separate PCR reactions. Use a high-fidelity DNA polymerase to minimize secondary mutations.[10]
Reaction 1 (Fragment AB):*
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Flanking Primer (A) (10 µM) | 1.5 | 0.3 µM |
| Reverse Mutagenic Primer (B*) (10 µM) | 1.5 | 0.3 µM |
| This compound Gene Template (10 ng/µL) | 1 | 10 ng |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-Free Water | up to 50 | - |
Reaction 2 (Fragment CD): Same as Reaction 1, but use Forward Mutagenic Primer (C) and Reverse Flanking Primer (D).
PCR Cycling Conditions (Round 1):
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{30} |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 30 sec/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | - |
3. Purify PCR Products:
Run the products of both reactions on an agarose (B213101) gel. Excise the bands corresponding to the correct sizes for fragments AB* and C*D and purify the DNA using a gel extraction kit.
4. PCR Round 2 (Fusion Reaction):
Combine the purified fragments from Round 1 to serve as the template for the second PCR.
Fusion PCR Reaction:
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Flanking Primer (A) (10 µM) | 1.5 | 0.3 µM |
| Reverse Flanking Primer (D) (10 µM) | 1.5 | 0.3 µM |
| Purified Fragment AB* | X (equimolar amount) | ~50 ng |
| Purified Fragment C*D | Y (equimolar amount) | ~50 ng |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-Free Water | up to 50 | - |
PCR Cycling Conditions (Round 2): Use the same cycling conditions as in Round 1.
5. Analysis and Cloning:
Analyze the final PCR product by agarose gel electrophoresis. Purify the full-length mutated gene fragment and proceed with cloning into an appropriate expression vector. Verify the mutation by Sanger sequencing.
Method 2: Inverse PCR for Site-Directed Mutagenesis
Inverse PCR is a straightforward method for introducing mutations, insertions, or deletions into a circular plasmid.[11][12] The entire plasmid is amplified using a pair of primers that are oriented back-to-back. At least one of the primers contains the desired mutation. This process generates a linear PCR product containing the mutation. The original, methylated template DNA is then digested with the DpnI restriction enzyme, which specifically targets methylated DNA from bacterial sources, leaving the newly synthesized, unmethylated (mutated) DNA intact.[12][13] The linear, mutated plasmid is then circularized by ligation and transformed into competent E. coli.
Experimental Workflow: Inverse PCR
Caption: Workflow for site-directed mutagenesis of this compound using Inverse PCR.
Protocol: Inverse PCR of this compound Gene
1. Primer Design:
Design two primers that anneal back-to-back on the plasmid template. The mutation can be incorporated into one or both primers. For simple point mutations, partially overlapping or non-overlapping primers can be used.[12][14]
| Parameter | Recommendation |
| Primer Type | Non-overlapping or partially overlapping.[12][15] |
| Length | 25-45 bases.[8][9] |
| Melting Temperature (Tm) | ≥78°C is recommended for some protocols.[8][9] |
| Mutation Position | Near the 5' end for non-overlapping primers. |
| 5' Phosphorylation | Required for non-overlapping primers to enable ligation.[11] |
| GC Content | 40-60%. |
| 3' End | Should end in a G or C. |
2. PCR Amplification:
Set up the PCR reaction using a high-fidelity DNA polymerase to amplify the entire plasmid.
Inverse PCR Reaction:
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Mutagenic Primer (10 µM) | 1.5 | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 | 0.3 µM |
| Plasmid Template (5-50 ng) | 1 | 5-50 ng |
| High-Fidelity DNA Polymerase | 1 | - |
| Nuclease-Free Water | up to 50 | - |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{16-25} |
| Annealing | 60-68 | 30 sec | |
| Extension | 72 | 30-60 sec/kb | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | - |
(Note: The number of cycles should be kept low (16-18) to reduce the chance of errors).[9][13]
3. DpnI Digestion:
After PCR, add 1 µL of DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for at least 1-2 hours to digest the parental methylated template DNA.[8][13]
4. Phosphorylation and Ligation:
For non-overlapping primers, the linear PCR product must be phosphorylated before ligation.
-
Add T4 Polynucleotide Kinase (PNK) and ATP to the DpnI-digested product and incubate according to the manufacturer's protocol.
-
Purify the phosphorylated product.
-
Set up a ligation reaction using T4 DNA Ligase to circularize the linear plasmid. Incubate at room temperature for 1 hour or at 16°C overnight.
5. Transformation and Verification:
Transform 1-5 µL of the ligation reaction into highly competent E. coli cells. Plate on selective media and incubate overnight. Pick several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.
Summary of Key Considerations
-
Template DNA: Use a high-quality plasmid preparation (miniprep is usually sufficient) as the template.
-
DNA Polymerase: Always use a high-fidelity DNA polymerase to prevent introducing unwanted mutations during amplification.[10]
-
Primer Design: This is the most critical step. Carefully design and verify your primer sequences before ordering.
-
Verification: Always confirm the desired mutation and check for any unintended changes in the sequence by sequencing the final construct.
References
- 1. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, gene expression and solution structure of a novel this compound analogue, antibacterial peptide from a lepidopteran insect, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. youtube.com [youtube.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Inverse PCR for Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. novaresearch.unl.pt [novaresearch.unl.pt]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Development of a Moricin-Based Therapeutic for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moricin is a 42-amino acid cationic antimicrobial peptide originally isolated from the silkworm, Bombyx mori.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a particularly high efficacy against Gram-positive strains.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of novel therapeutic agents, and antimicrobial peptides like this compound represent a promising class of molecules.[3][4] These application notes provide a comprehensive guide to the methodologies and protocols required for the preclinical development of a this compound-based therapeutic for bacterial infections.
Mechanism of Action
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cytoplasmic membrane.[1][2] The peptide's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell wall and membrane. The N-terminal alpha-helical structure of this compound is crucial for its ability to increase membrane permeability, leading to leakage of intracellular contents and ultimately cell death.[1][2] While the primary target is the membrane, some studies suggest that this compound may also interact with specific bacterial proteins, such as the Pneumococcal Surface Adhesin A (PsaA) in Streptococcus pneumoniae, potentially interfering with essential cellular processes.[5][6]
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Peptide this compound Inhibits Streptococcus pneumoniae Growth Through Membrane Disruption: Insights From In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Moricin: Application Notes and Protocols for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moricin is a cationic antimicrobial peptide originally isolated from the hemolymph of the silkworm, Bombyx mori.[1][2] It is a 42-amino acid peptide that exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.[1][2] This document provides detailed application notes and protocols for the potential use of this compound as a natural food preservative, based on its known antimicrobial properties. While direct studies on the application of this compound in food matrices are limited, its efficacy against a range of foodborne pathogens and spoilage microorganisms suggests its potential as a valuable tool in food safety and preservation.
Mechanism of Action
This compound's primary mode of action is the permeabilization of the bacterial cytoplasmic membrane.[1][2] The N-terminal portion of the peptide, which forms an amphipathic α-helix, is believed to be responsible for this activity.[1] This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular components and ultimately, cell death.
Caption: Proposed mechanism of this compound's antibacterial activity.
Quantitative Antimicrobial Activity
Recent studies have evaluated the Minimum Inhibitory Concentration (MIC) of this compound from Bombyx mori against a wide range of clinically important microbial strains. The findings indicate a broad spectrum of activity, though with varying efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound from Bombyx mori against Various Microbial Strains
| Microorganism | Strain(s) | MIC (µg/mL) | Reference |
| Erwinia amylovora | 1 strain | ≤ 8 | [3] |
| Hafnia alvei | 1 strain | ≤ 8 | [3] |
| Various species | 17 strains | ≤ 128 | [3] |
| Bacillus spp. | Multiple strains | > 512 | [3] |
| Acinetobacter spp. | Majority of strains | > 512 | [3] |
| Aeromonas spp. | Majority of strains | > 512 | [3] |
| Enterococcus spp. | Majority of strains | > 512 | [3] |
| Erwinia spp. | Majority of strains | > 512 | [3] |
| Raoultella spp. | Majority of strains | > 512 | [3] |
| Serratia spp. | Majority of strains | > 512 | [3] |
| Alcaligenes spp. | Some strains | < 512 | [3] |
| Escherichia spp. | Some strains | < 512 | [3] |
| Klebsiella spp. | Some strains | < 512 | [3] |
| Pantoea spp. | Some strains | < 512 | [3] |
| Pasteurella spp. | Some strains | < 512 | [3] |
| Salmonella spp. | Some strains | < 512 | [3] |
| Staphylococcus spp. | Some strains | < 512 | [3] |
| Streptococcus spp. | Some strains | < 512 | [3] |
Source: Adapted from a 2023 study in Infectious Diseases Research.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a target microorganism.
Materials:
-
This compound peptide (lyophilized)
-
Sterile deionized water or appropriate buffer
-
Target microorganism culture
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD measurement)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to a known stock concentration (e.g., 1024 µg/mL). Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Preparation of Inoculum: Culture the target microorganism in MHB overnight at the optimal temperature. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the diluted this compound.
-
Controls:
-
Positive Control: Wells containing MHB and the inoculum (no this compound).
-
Negative Control: Wells containing MHB only (no inoculum or this compound).
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for MIC determination of this compound.
Protocol 2: Proposed Method for Evaluating this compound in a Food Matrix (e.g., Minced Meat)
Disclaimer: This is a hypothetical protocol as no direct studies of this compound application in food have been found. It is based on standard methodologies for assessing the efficacy of food preservatives.
Materials:
-
Freshly minced meat (e.g., beef, chicken)
-
This compound peptide solution of known concentration
-
Target foodborne pathogen (e.g., Listeria monocytogenes, Salmonella enterica)
-
Sterile stomacher bags
-
Stomacher
-
Plate Count Agar (B569324) (PCA) or selective agar for the target pathogen
-
Incubator
-
pH meter
-
Colorimeter (optional)
Procedure:
-
Sample Preparation: Divide the minced meat into equal portions (e.g., 25 g) in sterile stomacher bags.
-
Inoculation: Inoculate the meat samples with a known concentration of the target pathogen (e.g., 10^3 - 10^4 CFU/g). Homogenize the samples in a stomacher for 1-2 minutes to ensure even distribution.
-
Treatment: Add different concentrations of the this compound solution to the inoculated meat samples. A control group with no this compound should be included.
-
Storage: Store the treated and control samples at a relevant temperature (e.g., 4°C for refrigerated storage).
-
Microbial Analysis: At regular intervals (e.g., day 0, 2, 4, 7), perform microbial analysis:
-
Add sterile peptone water to the stomacher bag and homogenize.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto PCA for total viable count and onto a selective agar for the target pathogen.
-
Incubate the plates and count the colonies to determine the CFU/g.
-
-
Physicochemical Analysis: At each time point, also measure:
-
pH: Using a pH meter on a homogenate of the meat sample.
-
Color: Using a colorimeter to assess any changes in meat color.
-
-
Data Analysis: Compare the microbial counts and physicochemical parameters of the this compound-treated samples with the control samples over the storage period to evaluate the preservative effect.
Caption: Proposed workflow for evaluating this compound in a food matrix.
Potential Applications and Future Directions
While the direct application of this compound in food preservation is yet to be explored in published research, its demonstrated in vitro activity against a range of bacteria, including some foodborne pathogens, suggests several potential applications:
-
Meat and Poultry Products: As a surface treatment or incorporated into marinades to control the growth of spoilage bacteria and pathogens.
-
Dairy Products: Potentially in cheese coatings or as an additive in other dairy products to prevent contamination.
-
Ready-to-Eat Foods: As a component in antimicrobial packaging films to enhance the safety and shelf-life of minimally processed foods.
Further research is required to:
-
Determine the efficacy of this compound in various food matrices.
-
Evaluate its stability under different food processing conditions (pH, temperature, etc.).
-
Assess its impact on the sensory properties of food.
-
Investigate its potential for synergistic effects with other natural antimicrobials.
-
Conduct toxicological studies to ensure its safety for human consumption.
A patent for the use of this compound-family peptides for the prevention of food spoilage has been filed, indicating commercial interest in this area.[4] However, extensive research and regulatory approval would be necessary before this compound can be utilized as a food preservative.
References
Application Notes and Protocols for Moricin Peptide Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of moricin peptide with therapeutic agents for targeted drug delivery, particularly focusing on anticancer applications.
Introduction to this compound Peptide
This compound is a 42-amino acid cationic antimicrobial peptide originally isolated from the silkworm, Bombyx mori.[1][2][3] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Recent studies have also highlighted its potential as an anticancer agent, demonstrating cytotoxicity against cancer cells through the induction of apoptosis.[3] The cationic nature of this compound facilitates its interaction with negatively charged cancer cell membranes, making it a promising candidate for targeted drug delivery systems.
Amino Acid Sequence of Bombyx mori this compound:
K-V-K-Q-W-R-K-I-R-E-S-I-K-Q-L-R-A-A-K-A-L-A-Q-A-K-N-V-A-N-A-L-A-Q-A-K-L-Q-A-K-Q-A-K
This sequence is rich in lysine (B10760008) (K) and arginine (R) residues, providing multiple potential sites for drug conjugation.
Principle of this compound-Mediated Targeted Drug Delivery
The strategy involves conjugating a cytotoxic drug to the this compound peptide. The this compound moiety then acts as a targeting vehicle, selectively binding to and penetrating cancer cells. This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing off-target toxicity to healthy tissues. Once internalized, the drug is released from the peptide, exerting its cytotoxic effect.
Applications in Oncology
This compound peptide conjugates are particularly promising for cancer therapy. The peptide's inherent anticancer properties may act synergistically with the conjugated drug.[3] Furthermore, its ability to target cancer cells can enhance the delivery of potent chemotherapeutic agents like doxorubicin (B1662922), which are often limited by severe side effects.
Data Presentation: Characterization of this compound-Doxorubicin Conjugate Nanoparticles
The following tables summarize hypothetical yet representative quantitative data for a this compound-doxorubicin (Mor-DOX) conjugate formulated into nanoparticles. This data is based on typical values reported for similar peptide-drug conjugate nanoparticle systems.
Table 1: Physicochemical Properties of this compound-DOX Nanoparticles
| Parameter | This compound Peptide | Doxorubicin (DOX) | This compound-DOX Conjugate | This compound-DOX Nanoparticles |
| Molecular Weight (Da) | 4544 | 543.5 | ~5087 | N/A |
| Particle Size (nm) | N/A | N/A | N/A | 150 ± 15 |
| Zeta Potential (mV) | +25 ± 2 | N/A | +18 ± 3 | +22 ± 4 |
| Drug Loading Content (%) | N/A | N/A | N/A | 10.5 ± 1.2 |
| Encapsulation Efficiency (%) | N/A | N/A | N/A | 85 ± 5 |
Table 2: In Vitro Drug Release Profile of this compound-DOX Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 12 ± 2 | 35 ± 3 |
| 8 | 20 ± 3 | 60 ± 4 |
| 12 | 28 ± 3 | 75 ± 5 |
| 24 | 40 ± 4 | 92 ± 4 |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical RP-HPLC.
Protocol for Conjugation of Doxorubicin to this compound Peptide
This protocol describes the conjugation of doxorubicin to the lysine residues of this compound via a pH-sensitive hydrazone linker.
Materials:
-
Synthesized this compound Peptide
-
Doxorubicin hydrochloride
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker
-
Hydrazine hydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Activation of Doxorubicin: React doxorubicin with an excess of a bifunctional crosslinker (e.g., one containing an NHS ester and a maleimide (B117702) group) in DMSO with a base like triethylamine. This reaction forms an amide bond between the primary amine of doxorubicin and the NHS ester of the crosslinker.
-
Conjugation to this compound:
-
Dissolve the synthesized this compound peptide in PBS (pH 7.4).
-
Add the activated doxorubicin to the this compound solution. The maleimide group of the crosslinker will react with the thiol group of a cysteine residue (if engineered into the peptide) or the amine groups of lysine residues. For lysine conjugation, a different crosslinker chemistry would be employed, for instance, using an NHS ester to react with the lysine's epsilon-amine group.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the this compound-DOX conjugate from unreacted components by dialysis against PBS and then deionized water.
-
Alternatively, use size-exclusion chromatography for purification.
-
-
Characterization:
-
Confirm the successful conjugation using UV-Vis spectroscopy (to detect the presence of both peptide and doxorubicin).
-
Determine the molecular weight of the conjugate by mass spectrometry.
-
Quantify the drug loading by measuring the absorbance of doxorubicin at 480 nm.
-
Protocol for In Vitro Drug Release Study
Materials:
-
This compound-DOX conjugate solution
-
Dialysis membrane (MWCO 1 kDa)
-
Phosphate buffer saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5
-
Shaking incubator
Procedure:
-
Place a known concentration of the this compound-DOX conjugate solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (either pH 7.4 or pH 5.5) maintained at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of doxorubicin released into the medium using a UV-Vis spectrophotometer at 480 nm or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound-Drug Conjugate Synthesis and Evaluation
Caption: Workflow for this compound-drug conjugate development.
Logical Relationship of this compound-Drug Conjugate Action
Caption: Mechanism of action for a this compound-drug conjugate.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assays for Measuring Moricin-Induced Membrane Permeabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for a suite of assays designed to measure and characterize the membrane permeabilization effects of Moricin, an α-helical antimicrobial peptide. Understanding the interaction of this compound with bacterial membranes is crucial for elucidating its mechanism of action and for the development of novel antimicrobial therapeutics.
Overview of this compound's Mechanism of Action
This compound is an antimicrobial peptide that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action involves the disruption of the bacterial cytoplasmic membrane. The N-terminal α-helical region of this compound is understood to be critical for this membrane permeabilization activity. The initial electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of intracellular components, dissipation of the membrane potential, and ultimately, cell death.
The following sections detail various assays to quantitatively and qualitatively assess these membrane-disrupting properties of this compound.
Key Assays for Membrane Permeabilization
A multi-assay approach is recommended to thoroughly characterize this compound-induced membrane damage. This includes assays that probe the outer membrane, the inner/cytoplasmic membrane, and changes in membrane potential.
Outer Membrane Permeabilization: NPN Uptake Assay
The N-Phenyl-1-naphthylamine (NPN) uptake assay is a standard method to assess the disruption of the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. Upon membrane damage, NPN partitions into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.
Cytoplasmic Membrane Permeabilization: SYTOX Green and Propidium Iodide Uptake Assays
SYTOX Green and Propidium Iodide (PI) are fluorescent nucleic acid stains that are impermeant to cells with intact cytoplasmic membranes. When this compound compromises the inner membrane, these dyes can enter the cell and bind to intracellular nucleic acids, leading to a dramatic increase in fluorescence. These assays provide a direct measure of cytoplasmic membrane integrity.
Membrane Depolarization: DiSC₃(5) Assay
The 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) assay measures changes in the transmembrane potential. This cationic dye accumulates in polarized bacterial membranes, where its fluorescence is quenched. Disruption of the membrane potential by this compound leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
Membrane Disruption in Model Systems: Calcein (B42510) Leakage Assay
The calcein leakage assay utilizes artificial lipid vesicles (liposomes) that mimic the composition of bacterial membranes. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration within these liposomes. This compound-induced disruption of the liposome (B1194612) bilayer causes the release of calcein into the surrounding buffer, resulting in its dequenching and a measurable increase in fluorescence. This assay provides insights into the direct interaction of this compound with lipid bilayers.
Leakage of Intracellular Components: ATP and Potassium Efflux Assays
The disruption of the cell membrane by this compound leads to the leakage of small molecules and ions from the cytoplasm. Measuring the extracellular concentration of components like ATP (using a luciferase-based assay) or potassium ions (using an ion-selective electrode) can provide a quantitative measure of membrane damage.
Data Presentation
Quantitative data from the aforementioned assays should be systematically collected and presented to allow for clear interpretation and comparison. The following tables are templates for organizing experimental results.
Table 1: this compound-Induced Outer Membrane Permeabilization (NPN Uptake)
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Maximum Permeabilization* |
| 0 (Control) | 0 | ||
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| Polymyxin B (Positive Control) | 100 |
*% Maximum Permeabilization is calculated relative to a known outer membrane permeabilizing agent like Polymyxin B.
Table 2: this compound-Induced Cytoplasmic Membrane Permeabilization (SYTOX Green Uptake)
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Permeabilized Cells* |
| 0 (Control) | 0 | ||
| 0.5 x MIC | |||
| 1 x MIC | |||
| 2 x MIC | |||
| 4 x MIC | |||
| Melittin (Positive Control) |
*% Permeabilized Cells can be determined by flow cytometry or by normalizing fluorescence to a positive control that causes complete permeabilization.
Table 3: this compound-Induced Membrane Depolarization (DiSC₃(5) Assay)
| Time (minutes) | Fluorescence Intensity (a.u.) - 1x MIC this compound | Fluorescence Intensity (a.u.) - 2x MIC this compound | Fluorescence Intensity (a.u.) - Valinomycin (B1682140) (Positive Control) |
| 0 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 15 | |||
| 30 |
Table 4: this compound-Induced Calcein Leakage from Liposomes
| This compound Concentration (µM) | % Calcein Leakage (Bacterial Mimic Liposomes) | % Calcein Leakage (Mammalian Mimic Liposomes) |
| 0 (Control) | 0 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| Triton X-100 (Positive Control) | 100 | 100 |
Experimental Protocols
The following are detailed protocols for the key assays. It is recommended to optimize parameters such as cell density and dye concentrations for the specific bacterial strains and experimental setup being used.
Protocol 1: NPN Uptake Assay for Outer Membrane Permeabilization
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound stock solution
-
Polymyxin B (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add 100 µL of the bacterial suspension to each well of the microplate.
-
Add NPN to a final concentration of 10 µM to each well.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells. Include a no-peptide control and a positive control (e.g., Polymyxin B at a concentration known to cause maximal permeabilization).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).
Protocol 2: SYTOX Green Uptake Assay for Cytoplasmic Membrane Permeabilization
Materials:
-
Mid-log phase culture of bacteria
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)
-
This compound stock solution
-
Melittin or other pore-forming peptide (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm) or flow cytometer
Procedure:
-
Grow bacteria to mid-log phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to the desired density (e.g., 10⁷ CFU/mL).
-
Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.
-
Add 100 µL of the cell-dye suspension to each well.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include appropriate controls.
-
Monitor the increase in fluorescence over time.
Protocol 3: DiSC₃(5) Assay for Membrane Depolarization
Materials:
-
Mid-log phase culture of bacteria
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution
-
Valinomycin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Grow, harvest, and wash bacteria as described for the NPN assay.
-
Resuspend the cells in the HEPES-glucose-KCl buffer to an OD₆₀₀ of ~0.1.
-
Add DiSC₃(5) to a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.
-
Transfer 200 µL of the cell-dye suspension to each well.
-
Monitor the fluorescence until a stable baseline is achieved.
-
Add varying concentrations of this compound.
-
Immediately record the increase in fluorescence over time as the dye is released from the depolarized membranes. A positive control such as valinomycin should be used to achieve maximal depolarization.
Protocol 4: Calcein Leakage Assay with Liposomes
Materials:
-
Lipids to mimic bacterial membranes (e.g., POPG and POPE in a 3:1 ratio)
-
Calcein
-
HEPES buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorescence spectrophotometer or microplate reader (Excitation: ~495 nm, Emission: ~515 nm)
Procedure:
-
Prepare large unilamellar vesicles (LUVs) containing encapsulated calcein at a self-quenching concentration (e.g., 50-80 mM). This is typically done by lipid film hydration followed by extrusion.
-
Separate the calcein-loaded liposomes from free calcein using a size-exclusion column.
-
Dilute the liposome suspension in the HEPES buffer to a final lipid concentration of 25-50 µM in the wells of a 96-well plate.
-
Measure the initial fluorescence (F₀).
-
Add varying concentrations of this compound to the liposome suspension.
-
Monitor the fluorescence increase over time (Fₜ) as calcein is released.
-
After the final time point, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and measure the maximum fluorescence (Fₘₐₓ).
-
Calculate the percentage of calcein leakage at each time point: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] x 100.
Visualization of Experimental Workflows and Mechanisms
The following diagrams illustrate the workflows of the key assays and the proposed mechanism of this compound action.
Caption: Proposed mechanism of this compound-induced membrane permeabilization.
Caption: Workflow for the NPN uptake assay.
Caption: Workflow for the SYTOX Green uptake assay.
Caption: Workflow for the DiSC₃(5) membrane depolarization assay.
Caption: Workflow for the calcein leakage assay.
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Moricin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of recombinant Moricin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production important?
This compound is a potent, 42-amino acid antibacterial peptide originally isolated from the silkworm, Bombyx mori. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Recombinant production, typically in Escherichia coli, is crucial for obtaining large quantities of pure this compound for research and potential therapeutic applications, overcoming the low yields from natural sources.[1]
Q2: What are the main challenges in producing recombinant this compound in E. coli?
The primary challenges include:
-
Toxicity to the host: As an antimicrobial peptide, this compound can be toxic to the E. coli expression host, leading to poor cell growth and low protein yield.
-
Proteolytic degradation: The small size of this compound makes it susceptible to degradation by host cell proteases.
-
Inclusion body formation: High-level expression can lead to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.
-
Low yield and purity: Achieving high yields of pure, active this compound often requires extensive optimization of expression and purification protocols.
Q3: What is a typical yield for recombinant this compound in E. coli?
Reported yields can vary significantly based on the expression system and purification strategy. One study reported obtaining 11 milligrams of pure recombinant this compound from a 2-liter E. coli culture.[1] Optimization of various parameters, as detailed in this guide, can potentially increase this yield.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during recombinant this compound production.
Low Expression or No Yield
Problem: After induction, I'm observing very low or no expression of my recombinant this compound.
| Possible Cause | Troubleshooting Solution |
| Codon Bias | The codon usage of the this compound gene may not be optimal for E. coli. Synthesize a codon-optimized version of the gene to match the codon bias of E. coli. Several online tools and commercial services are available for this. |
| mRNA Instability | Secondary structures in the 5' region of the mRNA can hinder translation. Codon optimization algorithms can often minimize these inhibitory structures. |
| Protein Toxicity | The antimicrobial nature of this compound can be toxic to E. coli. Use an expression system with tight regulation of basal expression, such as pLysS or pBAD vectors. Lowering the induction temperature and inducer concentration can also mitigate toxicity. |
| Inefficient Promoter | Ensure you are using a strong, inducible promoter suitable for your E. coli strain (e.g., T7 promoter in BL21(DE3) strains). |
| Plasmid Instability | Confirm the integrity of your expression vector by restriction digestion and sequencing. |
Protein Found in Inclusion Bodies
Problem: My this compound is expressed at high levels, but it is insoluble and forms inclusion bodies.
| Possible Cause | Troubleshooting Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer (e.g., IPTG) concentration.[2] |
| Suboptimal Culture Conditions | Optimize culture conditions such as media composition and aeration to promote proper protein folding. |
| Lack of Solubility-Enhancing Tag | Fuse this compound to a highly soluble protein tag like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[3] |
| Disulfide Bond Formation | If your this compound construct contains cysteine residues, consider expression in the periplasm or using engineered E. coli strains that facilitate disulfide bond formation in the cytoplasm. |
Low Purity After Purification
Problem: My purified this compound contains significant contaminants.
| Possible Cause | Troubleshooting Solution |
| Inefficient Washing (Affinity Chromatography) | Increase the stringency of the wash buffer by adding a low concentration of the eluting agent (e.g., 20-40 mM imidazole (B134444) for His-tagged proteins) or increasing the salt concentration. |
| Non-specific Binding (Ion-Exchange Chromatography) | Optimize the pH and salt concentration of your binding and wash buffers to minimize non-specific interactions. A shallow gradient elution can improve separation. |
| Co-purification of Host Proteins | If host proteins are co-eluting, an additional purification step using a different chromatography technique (e.g., size-exclusion chromatography) may be necessary. |
| Protease Contamination | Add protease inhibitors to your lysis buffer and perform all purification steps at 4°C. |
Endotoxin (B1171834) Contamination
Problem: My purified this compound has high levels of endotoxin, making it unsuitable for cell-based assays or in vivo studies.
| Possible Cause | Troubleshooting Solution |
| Inefficient Removal During Purification | Incorporate an endotoxin removal step into your purification protocol. Methods include Triton X-114 phase separation or using commercially available endotoxin removal columns. |
| Contamination from Labware/Reagents | Use pyrogen-free labware and reagents throughout the purification process. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data related to optimizing recombinant protein expression. While specific data for this compound is limited, these tables provide a general framework for expected outcomes based on different experimental parameters.
Table 1: Effect of Induction Temperature on Recombinant Protein Yield and Solubility
| Induction Temperature (°C) | Inducer Concentration (IPTG) | Typical Soluble Protein Yield | Observations |
| 37 | 0.1 - 1.0 mM | Often low | High metabolic burden, often leads to inclusion bodies.[2] |
| 30 | 0.05 - 0.5 mM | Moderate | Reduced metabolic stress, improved solubility for some proteins.[2] |
| 18-25 | 0.05 - 0.1 mM | Often high | Slows down protein synthesis, allowing more time for proper folding and increasing the yield of soluble protein.[2] |
Table 2: Comparison of Purification Methods for Recombinant Proteins
| Purification Method | Principle | Typical Purity | Typical Yield | Key Considerations |
| Immobilized Metal Affinity Chromatography (IMAC) | His-tagged protein binds to chelated metal ions (e.g., Ni2+, Co2+). | >90% | High | Requires a His-tag. Can have non-specific binding of host metalloproteins. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Variable (can be >95%) | High | Requires optimization of pH and salt concentration. Can be used for untagged proteins.[4][5] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High (polishing step) | Moderate to High | Primarily used as a final polishing step to remove aggregates. |
Section 4: Experimental Protocols
Codon Optimization for E. coli Expression
-
Obtain the amino acid sequence of this compound.
-
Use a codon optimization software tool. Input the amino acid sequence and select Escherichia coli (commonly K12 or B strain) as the expression host.
-
Review and adjust parameters. Most tools allow for the adjustment of parameters like GC content and the avoidance of specific restriction sites. Aim for a GC content between 50-60% for optimal expression in E. coli.
-
Synthesize the optimized gene. The output will be a DNA sequence optimized for E. coli codon usage. This can be commercially synthesized and cloned into your expression vector.
Optimization of IPTG Induction
-
Prepare a starter culture of E. coli harboring your this compound expression plasmid in appropriate antibiotic-containing media.
-
Inoculate larger cultures (e.g., 50 mL) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 10 mL).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.
-
Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for various durations (e.g., 4 hours, 8 hours, overnight).
-
Harvest the cells by centrifugation.
-
Analyze the expression levels of soluble and insoluble fractions by SDS-PAGE and Coomassie staining or Western blot to determine the optimal induction conditions.[2]
Inclusion Body Solubilization and Refolding
-
Isolate inclusion bodies: After cell lysis, centrifuge the lysate at a high speed (e.g., 12,000 x g) to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilize the inclusion bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.
-
Refold the protein: Slowly remove the denaturant to allow the protein to refold. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.
-
-
Optimize refolding conditions: The refolding buffer should be optimized for pH, temperature, and the inclusion of additives like L-arginine (to suppress aggregation) and a redox system (e.g., reduced and oxidized glutathione) to promote correct disulfide bond formation.
His-tagged this compound Purification using IMAC
-
Prepare the cell lysate: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.
-
Equilibrate the IMAC resin: Wash the Ni-NTA or other IMAC resin with the lysis buffer.
-
Bind the protein: Incubate the clarified lysate with the equilibrated resin.
-
Wash the resin: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the protein: Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the fractions: Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.
Ion-Exchange Chromatography (IEX) for this compound Purification
-
Determine the isoelectric point (pI) of this compound. This can be predicted from its amino acid sequence using online tools.
-
Choose the appropriate IEX resin:
-
If the purification pH is above the pI, this compound will be negatively charged, and an anion-exchange resin (e.g., Q, DEAE) should be used.
-
If the purification pH is below the pI, this compound will be positively charged, and a cation-exchange resin (e.g., SP, CM) should be used.
-
-
Equilibrate the column: Equilibrate the chosen IEX column with a low-salt binding buffer at the desired pH.
-
Load the sample: The protein sample should be in the same low-salt buffer.
-
Wash the column: Wash the column with the binding buffer to remove unbound contaminants.
-
Elute the protein: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl) or a step gradient.
-
Analyze the fractions: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
Endotoxin Removal using Triton X-114 Phase Separation
-
Cool the protein solution to 4°C.
-
Add pre-chilled Triton X-114 to a final concentration of 1% (v/v) and stir gently at 4°C for 30 minutes.
-
Incubate the mixture at 37°C for 10 minutes to induce phase separation.
-
Centrifuge the mixture at room temperature to separate the upper aqueous phase (containing the protein) from the lower detergent phase (containing the endotoxins).
-
Carefully collect the upper aqueous phase.
-
Repeat the process 2-3 times to achieve sufficient endotoxin removal.
-
Remove residual Triton X-114 using a suitable hydrophobic interaction chromatography resin if necessary.
Section 5: Visualizations
Signaling Pathway for this compound Induction in Insects
Caption: Insect immune response signaling pathways leading to this compound gene expression.
Experimental Workflow for Recombinant this compound Production
Caption: A generalized workflow for the production and purification of recombinant this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in recombinant this compound production.
References
- 1. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli [mdpi.com]
- 4. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 5. Affinity Purification vs. Ion Exchange Purification: Which Protein Purification Technique to Use? | Lab Manager [labmanager.com]
Technical Support Center: Overcoming Solubility Challenges with Synthetic Moricin Peptides
For researchers, scientists, and drug development professionals working with synthetic Moricin peptides, achieving optimal solubility is a critical first step for reliable experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of synthetic this compound peptides that influence their solubility?
A1: Synthetic this compound peptides are typically 42 amino acids in length and possess distinct characteristics that dictate their behavior in solution. They are highly basic, with a theoretical isoelectric point (pI) around 11.3.[1] This positive charge at neutral pH is a key factor in their solubility. This compound peptides are also amphipathic, featuring a separation of hydrophobic and hydrophilic regions, which can contribute to aggregation if not handled correctly.[2]
Q2: My synthetic this compound peptide won't dissolve in water. What is the recommended initial solvent?
A2: Given that this compound is a highly basic peptide, the initial solvent of choice should be sterile, distilled water.[1][3] If solubility is limited, a slightly acidic solution is recommended to ensure the peptide is fully protonated and thus more soluble. A common starting point is a dilute solution of acetic acid (e.g., 10%).[1][3]
Q3: I observed a cloudy solution or precipitate after adding my this compound peptide to a neutral buffer (e.g., PBS). What is happening?
A3: Precipitation in a neutral buffer can occur due to the peptide's pI being high. While soluble in acidic conditions, introducing the peptide to a neutral pH can cause it to aggregate and fall out of solution. To avoid this, it is recommended to first dissolve the peptide in a small amount of the acidic solvent and then slowly add this stock solution to the stirring neutral buffer.
Q4: Can I use organic solvents to dissolve my synthetic this compound peptide?
A4: Yes, for highly hydrophobic this compound analogues or if aqueous solutions are ineffective, organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1] The recommended procedure is to first dissolve the peptide in a minimal amount of DMSO and then slowly dilute it with your aqueous buffer. Be mindful that high concentrations of organic solvents may interfere with biological assays.
Q5: Are there any physical methods to improve the solubility of my this compound peptide?
A5: Yes, sonication and gentle warming can aid in dissolving the peptide.[4] A brief sonication in a water bath can help break up aggregates. Gentle warming (e.g., to 37°C) can also increase solubility, but prolonged heating should be avoided to prevent peptide degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome common solubility issues with synthetic this compound peptides.
| Issue | Potential Cause | Troubleshooting Steps |
| Peptide appears as insoluble particles in water. | The peptide may require a more acidic environment for full protonation and solubility. | 1. Add a small volume of 10% acetic acid dropwise to the peptide solution while vortexing until it dissolves. 2. Alternatively, start with a 10% acetic acid solution as the initial solvent. |
| Peptide precipitates upon dilution in a neutral buffer. | Rapid change in pH is causing the peptide to aggregate and precipitate. | 1. First, create a concentrated stock solution of the peptide in an acidic solvent (e.g., 10% acetic acid). 2. Add the stock solution dropwise to the vigorously stirring neutral buffer. |
| Solution remains cloudy or forms a gel after initial dissolution. | The peptide is likely suspended rather than fully dissolved, possibly due to strong intermolecular interactions. | 1. Sonicate the solution in a water bath for 5-10 minutes. 2. If cloudiness persists, consider using a small amount of an organic co-solvent like DMSO for initial dissolution before diluting with the aqueous buffer. |
| Low recovery of peptide after filtration. | The peptide may be aggregating and being retained by the filter membrane. | 1. Ensure the peptide is fully dissolved before filtration. 2. Consider using a lower protein-binding filter material. 3. If aggregation is suspected, troubleshoot the dissolution method first. |
Experimental Protocols
Protocol 1: Standard Solubilization of Synthetic this compound Peptides
-
Preparation : Allow the lyophilized synthetic this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution :
-
For standard this compound peptides, add the required volume of sterile, distilled water to achieve the desired stock concentration.
-
If the peptide is known to be hydrophobic or has poor water solubility, use a 10% acetic acid solution.
-
-
Vortexing : Vortex the vial for 30-60 seconds to aid dissolution.
-
Sonication (if necessary) : If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Stock Solution Storage : Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of Problematic/Hydrophobic this compound Peptides
-
Preparation : Bring the lyophilized peptide to room temperature.
-
Organic Solvent Dissolution : Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it is completely dissolved.
-
Aqueous Dilution : Slowly add the DMSO stock solution dropwise to a stirring aqueous buffer (e.g., PBS) to the desired final concentration. The final DMSO concentration should be kept as low as possible to minimize its effect on subsequent experiments.
-
Final Check : Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to optimize the final peptide and DMSO concentrations.
Visualizing Experimental Workflows
References
- 1. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Charge/Hydrophobicity Balance of Antimicrobial Peptides Against Polymicrobial Abdominal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Moricin aggregation in solution
Welcome to the technical support center for researchers working with moricin peptides. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound aggregation in solution, helping you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound is a highly basic peptide, which influences its solubility.[1][2] If it fails to dissolve in neutral aqueous buffers, you can try the following:
-
Acidic Solution: Attempt to dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[3][4] Once dissolved, you can slowly dilute it to your desired final concentration with your buffer.
-
Sonication: Brief sonication can help break up small aggregates and facilitate dissolution.[3] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[3]
-
Test a Small Amount First: Before dissolving your entire sample, always test the solubility with a small aliquot.[3][5]
Q2: I dissolved my this compound peptide, but it precipitated after I added it to my experimental buffer or media. Why did this happen and how can I prevent it?
A2: Precipitation upon buffer exchange or dilution is often due to a change in pH or salt concentration that reduces the peptide's solubility.
-
Localized Concentration: When adding a concentrated peptide stock to a larger volume of buffer, localized high concentrations can cause it to crash out of solution. To avoid this, add the peptide solution dropwise while gently vortexing the buffer.[6]
-
Buffer Composition: The components of your final buffer may not be compatible with the dissolved peptide. High salt concentrations or specific ions can sometimes lead to precipitation.[7][8] It may be necessary to test different buffer systems or adjust the salt concentration.
-
pH Shift: this compound's solubility is pH-dependent. The pH of your experimental buffer might be close to this compound's isoelectric point (pI ~11.3), where it has a net neutral charge and is least soluble.[9] Ensure your final solution's pH is sufficiently below this pI.
Q3: I observe a cloudy or gel-like consistency in my this compound solution. Is this aggregation?
A3: Yes, a cloudy or gel-like appearance is a strong indicator of peptide aggregation.[3] Peptides with a high proportion of charged and polar amino acids can form intermolecular hydrogen bonds, leading to the formation of gels.[5] If you observe this, treating it as a hydrophobic peptide by dissolving it in an organic solvent first may help.[5]
Q4: Can residual TFA from purification affect my experiments?
A4: Trifluoroacetic acid (TFA) is often present as a counterion from the HPLC purification process and can affect the peptide's net weight and solubility.[10] For most in vitro assays, residual TFA levels are not a concern. However, for highly sensitive cell-based assays, it's something to be aware of.[10]
Troubleshooting Guide for this compound Aggregation
If you are encountering this compound aggregation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Solubility Test
Before preparing your full stock solution, it is crucial to perform a small-scale solubility test.
-
Equilibrate: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent moisture condensation.[3]
-
Centrifuge: Briefly centrifuge the vial to collect all the powder at the bottom.[3]
-
Test Solvents: Based on this compound's basic nature (pI ~11.3), test the following solvents in order with a small amount of peptide.[9]
-
Sterile, distilled water
-
0.1% Acetic Acid in water
-
If still insoluble and for highly hydrophobic sequences, a small volume of DMSO, followed by slow dilution with your aqueous buffer.[3]
-
Step 2: Preparing the Stock Solution
Once you've identified a suitable solvent:
-
Add the selected solvent to the lyophilized this compound peptide to create a concentrated stock solution (e.g., 1-2 mg/mL).[3]
-
If necessary, sonicate on ice in short bursts to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 3: Diluting to the Working Concentration
-
When diluting your stock solution into your final experimental buffer, add the stock solution slowly to the buffer while gently mixing.[6] This prevents localized high concentrations that can lead to precipitation.
-
After dilution, check the final pH of your solution to ensure it is compatible with this compound's solubility profile.
Step 4: If Aggregation Persists
If you still observe aggregation, consider the following factors:
-
Peptide Concentration: Higher concentrations of peptides are more prone to aggregation.[11] Try working with a lower concentration if your experiment allows.
-
Temperature: Temperature can influence aggregation kinetics.[11] Ensure your storage and experimental conditions are consistent.
-
Buffer Additives: In some cases, excipients or additives can help stabilize peptides in solution. However, their compatibility with your specific assay must be verified.
Data Presentation
Table 1: General Peptide Solubilization Strategies
This table provides general guidelines for selecting a solvent based on the physicochemical properties of a peptide. This compound is a basic peptide .
| Peptide Type | Characteristics | Recommended Solvents & Procedure |
| Basic | Net positive charge. | 1. Try sterile distilled water first. 2. If insoluble, use a small amount of 10-30% acetic acid to dissolve, then dilute with water or buffer.[12] 3. For very stubborn peptides, a drop of TFA can be used before dilution.[12] |
| Acidic | Net negative charge. | 1. Try sterile distilled water first. 2. If insoluble, use a small amount of 0.1M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) to dissolve, then dilute with water or buffer.[6][12] |
| Neutral / Hydrophobic | No net charge or >50% hydrophobic residues. | 1. Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[3] 2. Slowly add this solution dropwise to a stirred aqueous buffer to the desired concentration.[6] |
Note: For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), use deoxygenated solvents to prevent oxidation.[5]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to quantify the formation of amyloid-like fibrils, which are a common form of peptide aggregates. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[11][13]
Materials:
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound peptide solution
-
Black, non-binding 96-well plates[13]
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution (e.g., 1 mM):
-
Dissolve ThT powder in the phosphate buffer.
-
Filter the solution through a 0.2 µm syringe filter.
-
Store the stock solution in the dark at 4°C for up to one week.[13]
-
-
Prepare ThT Working Solution (e.g., 10 µM):
-
On the day of the experiment, dilute the ThT stock solution into the phosphate buffer.[14]
-
-
Set up the Assay Plate:
-
In a 96-well black plate, add your this compound peptide samples at the desired concentrations.
-
Include a buffer-only control (blank) and a monomeric (non-aggregated) peptide control.
-
Add the ThT working solution to each well. The final volume in each well could be, for example, 200 µL.[15]
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the desired experimental conditions to induce aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[13][14]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating a nucleation-dependent polymerization process.[11]
-
Visualizations
Troubleshooting Workflow for this compound Aggregation
Caption: A logical workflow for troubleshooting this compound aggregation.
Experimental Workflow for Thioflavin T (ThT) Assay
Caption: Workflow for monitoring this compound aggregation with ThT assay.
References
- 1. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Moricin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Moricin activity assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity assays?
A1: The optimal pH for this compound and other cationic antimicrobial peptides (AMPs) is highly dependent on the target microorganism. Generally, a slightly acidic to neutral pH range (pH 5.5 - 7.5) is a good starting point for optimization. For many AMPs, a lower, more acidic pH can enhance activity against Gram-negative bacteria by increasing the peptide's net positive charge, which facilitates interaction with the negatively charged bacterial membrane.[1][2] However, for some Gram-positive bacteria, activity may be higher at a neutral or slightly alkaline pH.[2][3] It is crucial to empirically determine the optimal pH for this compound against your specific target organism.
Q2: How does ionic strength (salt concentration) affect this compound activity?
A2: High ionic strength, typically from increased salt concentrations (e.g., NaCl), generally diminishes the activity of this compound and other AMPs.[1] The cations in the buffer can shield the electrostatic interactions between the positively charged this compound and the negatively charged components of the bacterial membrane, hindering the peptide's ability to bind and disrupt the membrane.[1] Therefore, it is recommended to use a buffer with low ionic strength for initial activity assays.
Q3: What are the recommended starting buffer conditions for a this compound activity assay?
A3: For initial screening, a low ionic strength buffer is advisable. A common starting point is 10 mM sodium phosphate (B84403) buffer or 10 mM Tris-HCl.[1][4] It is recommended to test a pH range, for instance, from 5.5 to 7.5, to identify the optimal pH for your specific experimental conditions and target microorganism.[1][2] Consistency in buffer composition is critical when comparing results across different experiments.
Q4: Can components of complex growth media interfere with this compound activity?
A4: Yes, components of complex media like Mueller-Hinton Broth (MHB) can interfere with this compound activity. MHB can have high salt concentrations, which can inhibit peptide activity.[1] Additionally, other components in complex media may bind to the peptide, reducing its effective concentration.[1] For sensitive assays, consider using a minimal, defined medium or a low-salt formulation of MHB.
Q5: How should I store and handle the this compound peptide?
A5: Proper storage and handling are critical for maintaining peptide integrity and activity. Lyophilized this compound should be stored at -20°C or -80°C. For creating stock solutions, use a sterile, nuclease-free solvent recommended by the manufacturer, often sterile water or a weak acid solution (e.g., 0.01% acetic acid) to ensure complete solubilization. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays.
Problem 1: No or Low this compound Activity Observed
-
Possible Cause: Suboptimal buffer pH.
-
Possible Cause: High ionic strength of the assay buffer or medium.
-
Solution: Use a low ionic strength buffer (e.g., 10 mM sodium phosphate). If using growth media like MHB, consider using a low-salt formulation.[1]
-
-
Possible Cause: Peptide degradation.
-
Solution: Ensure proper storage of the peptide (lyophilized at -20°C/-80°C, aliquoted stocks at -20°C/-80°C). Avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Peptide adsorption to plasticware.
-
Solution: Use low-protein-binding microplates and pipette tips.
-
Problem 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in buffer preparation.
-
Solution: Prepare a large batch of buffer for a series of experiments to ensure consistency.[1]
-
-
Possible Cause: Inaccurate inoculum density.
-
Solution: Standardize the bacterial inoculum for each experiment. Ensure the bacterial culture is in the mid-logarithmic growth phase.
-
-
Possible Cause: Contamination.
-
Solution: Use sterile techniques throughout the experimental setup. Include negative controls (no peptide) and sterility controls (no bacteria) to monitor for contamination.
-
Problem 3: High Background in Control Wells
-
Possible Cause: Contamination of media or buffer.
-
Solution: Use freshly prepared, sterile media and buffers.
-
-
Possible Cause: Bacterial contamination of the peptide stock.
-
Solution: Filter-sterilize the peptide stock solution if contamination is suspected.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low this compound activity.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.[5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound peptide
-
Target microorganism
-
Sterile 96-well microtiter plates (low-protein-binding recommended)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 10 mM sodium phosphate buffer, pH 7.4
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target microorganism into 5 mL of broth and incubate overnight at the optimal temperature.
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no peptide), and well 12 will be the negative/sterility control (broth only).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 110 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Radial Diffusion Assay (RDA)
RDA is a simple and effective method for screening the antimicrobial activity of peptides.
Objective: To assess the antimicrobial activity of this compound by measuring the zone of growth inhibition in an agar (B569324) matrix.
Materials:
-
This compound peptide
-
Target microorganism
-
Tryptic Soy Agar (TSA) or other suitable agar
-
Sterile petri dishes
-
Sterile 0.01% acetic acid
-
Sterile 10 mM sodium phosphate buffer, pH 7.4
Procedure:
-
Prepare Bacterial Lawn:
-
Grow an overnight culture of the target microorganism.
-
Dilute the culture and mix it with molten agar (cooled to ~45-50°C) to a final concentration of ~1 x 10^6 CFU/mL.
-
Pour the agar-bacteria mixture into petri dishes and allow it to solidify.
-
-
Create Wells: Punch small wells (2-4 mm in diameter) into the solidified agar.
-
Apply this compound:
-
Prepare different concentrations of this compound in 10 mM sodium phosphate buffer.
-
Add a fixed volume (e.g., 5 µL) of each this compound dilution to the wells.
-
Add buffer without peptide to one well as a negative control.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones of no bacterial growth around each well. The diameter of the clearing zone is proportional to the antimicrobial activity of the peptide concentration.
Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer pH and ionic strength.
Data Presentation
Table 1: Example of pH Optimization Data for this compound MIC (µg/mL)
| Target Organism | pH 5.5 | pH 6.5 | pH 7.5 |
| E. coli | 16 | 32 | 64 |
| S. aureus | 64 | 32 | 16 |
| P. aeruginosa | 8 | 16 | 32 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Example of Ionic Strength (NaCl) Optimization Data for this compound MIC (µg/mL) at Optimal pH
| Target Organism (at optimal pH) | 0 mM NaCl | 50 mM NaCl | 100 mM NaCl | 150 mM NaCl |
| E. coli (pH 5.5) | 16 | 32 | 128 | >256 |
| S. aureus (pH 7.5) | 16 | 64 | 256 | >256 |
| P. aeruginosa (pH 5.5) | 8 | 16 | 64 | 128 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 3. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Moricin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of the antimicrobial peptide, Moricin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing recombinant this compound in E. coli?
A1: The primary challenges include:
-
Host Cell Toxicity: this compound is an antimicrobial peptide that can be toxic to the E. coli host, leading to low cell density and poor yield.
-
Proteolytic Degradation: As a small peptide, this compound is susceptible to degradation by host cell proteases.
-
Low Expression Levels: Achieving high-level expression of a small peptide like this compound can be difficult.
-
Inclusion Body Formation: Overexpression can lead to the formation of insoluble aggregates known as inclusion bodies, which require complex refolding procedures.[1]
-
Purification Difficulties: this compound's cationic and hydrophobic nature can complicate purification, leading to losses and issues with purity.
Q2: Which expression systems are recommended for this compound production?
A2: Escherichia coli is the most common and cost-effective system for producing non-modified peptides like this compound.[2][3] To overcome toxicity and degradation, a fusion protein strategy is highly recommended.[4] Commonly used fusion partners include:
-
Maltose-Binding Protein (MBP)
-
Glutathione-S-Transferase (GST)
-
Thioredoxin (Trx)
-
Small Ubiquitin-like Modifier (SUMO)[4]
-
Elastin-like Peptide (ELP) with an Intein self-cleavage tag
Fusion partners can protect this compound from proteases, reduce its toxicity, and often improve solubility.[1][4]
Q3: How can I improve the yield of recombinant this compound?
A3: Optimizing several factors can significantly enhance yield:
-
Codon Optimization: Adapt the this compound gene sequence to match the codon usage of E. coli to improve translation efficiency.[3][5]
-
Promoter Strength and Regulation: Use a tightly regulated promoter (e.g., T7-lac) to control expression and minimize toxicity before induction.[1][6]
-
Expression Conditions: Lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, promoting proper folding and reducing inclusion body formation.[6][7]
-
Host Strain Selection: Utilize E. coli strains like BL21(DE3) which are deficient in certain proteases. Strains like BL21(DE3)pLysS offer tighter control over basal expression.[1]
-
Fermentation Strategy: Employ high-cell-density fermentation techniques, such as fed-batch cultivation, to maximize biomass before inducing protein expression.[8]
Q4: What is a realistic yield for recombinant this compound?
A4: Yields are highly dependent on the expression system, purification strategy, and scale. A reported yield for purified recombinant this compound produced in E. coli as a fusion protein was 11 milligrams from a 2-liter culture.[9] Optimization of fermentation and purification processes can potentially increase this yield.
Troubleshooting Guides
Low/No this compound Expression
| Potential Cause | Recommended Solution |
| Incorrect Plasmid Construct | Verify the sequence of your expression vector to ensure the this compound gene is in the correct reading frame and free of mutations.[5] |
| Suboptimal Induction | Perform a time-course experiment to determine the optimal induction time and inducer (e.g., IPTG) concentration.[5][10] Test different induction temperatures (e.g., 18°C, 25°C, 37°C).[6] |
| mRNA Instability | High GC content at the 5' end of the gene can hinder translation. Consider re-synthesizing the gene with a more stable 5' sequence. |
| Rare Codon Usage | The this compound gene may contain codons that are rare in E. coli, leading to truncated or non-functional protein.[5] Use a codon-optimized synthetic gene or co-express tRNAs for rare codons.[3] |
| Protein Degradation | The expressed this compound fusion protein may be degraded by host proteases. Use protease-deficient E. coli strains and add protease inhibitors during cell lysis. |
| Toxicity to Host Cells | If cell growth is significantly inhibited after induction, the expressed protein is likely toxic. Use a tightly regulated expression system, lower the induction temperature, or use a less potent inducer.[6] |
This compound is in Insoluble Inclusion Bodies
| Potential Cause | Recommended Solution |
| High Expression Rate | Reduce the rate of protein synthesis by lowering the induction temperature (e.g., 16-25°C) and decreasing the inducer concentration.[6] |
| Suboptimal Fusion Partner | Some fusion tags are better at promoting solubility than others. Consider switching to a highly soluble fusion partner like Maltose-Binding Protein (MBP) or SUMO.[4] |
| Incorrect Lysis Buffer | The pH and composition of the lysis buffer can affect protein solubility. Ensure the buffer's pH is at least 1-2 units away from the fusion protein's isoelectric point (pI). |
| Disulfide Bond Formation | Although native this compound does not have disulfide bonds, some fusion partners might. Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation. Consider expression in strains that facilitate disulfide bond formation in the cytoplasm (e.g., Origami strains) or secretion to the periplasm. |
| Refolding Required | If optimizing expression conditions fails, you may need to purify the inclusion bodies and refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., 8M urea (B33335) or 6M guanidine-HCl) followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer. |
Low Yield After Purification
| Potential Cause | Recommended Solution |
| Inefficient Fusion Tag Cleavage | Optimize the cleavage reaction for your specific protease (e.g., TEV, thrombin) or chemical cleavage agent (e.g., cyanogen (B1215507) bromide). Adjust pH, temperature, and incubation time. Ensure the cleavage site is accessible. |
| Precipitation After Cleavage | The cleaved this compound peptide may be insoluble or aggregate. Perform cleavage in the presence of solubility-enhancing additives like L-arginine or low concentrations of mild detergents. |
| Loss During Chromatography | This compound, being a cationic peptide, may bind non-specifically to chromatography resins or surfaces. Use plastics and resins with low protein binding properties. Include a moderate salt concentration (e.g., 150 mM NaCl) in your buffers to reduce ionic interactions. |
| Suboptimal HPLC Conditions | For Reversed-Phase HPLC, optimize the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA).[11][12] A slow, shallow gradient often provides the best resolution for peptides.[12] |
| Inaccurate Quantification | Use a reliable method for peptide quantification. Standard BCA or Bradford assays can be inaccurate for small peptides. Consider methods based on UV absorbance at 280 nm (if the sequence contains Trp or Tyr), or more accurately, quantitative amino acid analysis or HPLC with a known standard.[13] |
Quantitative Data Summary
| Parameter | Condition/Method | Result | Reference |
| Expression System | E. coli with pXa1 and pMAL-c2 vectors (fusion proteins) | Efficient Production | [9] |
| Purification Method | Chemical cleavage (cyanogen bromide or o-iodosobenzoic acid) followed by chromatography | Successful isolation | [9] |
| Final Yield | From 2 L of E. coli culture | 11 mg of pure recombinant this compound | [9] |
| Fermentation Scale-Up | 30 L to 300 L Single-Use Fermentor | OD600 of 130-140 achieved in 14-15 hours | [14] |
| Cell Harvest (Large-Scale) | Centrifugation at 5000 x g for 15 min at 4°C | Efficient cell pelleting from large volumes | [8] |
Experimental Protocols
Expression Vector Construction for Fusion this compound
This protocol describes the cloning of a codon-optimized this compound gene into a pET-based vector containing an N-terminal His-tagged SUMO fusion partner.
Methodology:
-
Gene Synthesis: Synthesize the this compound gene, codon-optimized for E. coli expression. Include restriction sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the pET-SUMO vector (e.g., BamHI and XhoI).
-
Vector and Insert Preparation:
-
Digest the pET-SUMO vector and the synthetic gene with the selected restriction enzymes (e.g., BamHI and XhoI).
-
Purify the digested vector and insert using a gel extraction kit.
-
Dephosphorylate the vector to prevent self-ligation.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Incubate with T4 DNA ligase according to the manufacturer's protocol.
-
-
Transformation:
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Select several colonies and grow them in liquid LB medium with the antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the this compound gene by restriction digest and Sanger sequencing.
-
Large-Scale Fermentation and Expression
This protocol outlines a fed-batch fermentation process in a 10 L bioreactor.
Methodology:
-
Inoculum Preparation:
-
Transform the verified pET-SUMO-Moricin plasmid into an expression strain like E. coli BL21(DE3).
-
Inoculate 100 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Use this overnight culture to inoculate 1 L of fermentation seed medium and grow for another 8-10 hours.
-
-
Bioreactor Setup:
-
Prepare and sterilize a 10 L bioreactor containing 7 L of defined fermentation medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the 1 L seed culture.
-
Maintain the culture at 37°C, pH 7.0 (controlled with ammonia (B1221849) and phosphoric acid), and DO at 30% (controlled by agitation and airflow).
-
Once the initial carbon source is depleted (indicated by a sharp rise in DO), start a fed-batch process by continuously feeding a concentrated glucose/nutrient solution.
-
-
Induction and Harvest:
-
When the optical density at 600 nm (OD600) reaches 40-50, cool the fermentor to 20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue the fermentation for 12-16 hours at 20°C.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[8] Store the cell paste at -80°C.
-
Purification of this compound from Fusion Protein
This protocol details the purification of this compound from the His-SUMO-Moricin fusion protein.
Methodology:
-
Cell Lysis:
-
Resuspend the frozen cell paste in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-SUMO-Moricin fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
SUMO Tag Cleavage:
-
Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) to remove imidazole.
-
Add His-tagged SUMO protease to the dialyzed protein solution and incubate at 4°C for 16 hours.
-
-
Reverse IMAC:
-
Pass the cleavage reaction mixture through the equilibrated Ni-NTA column again.
-
The cleaved this compound peptide will be in the flow-through, while the His-tagged SUMO and His-tagged SUMO protease will bind to the resin.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Acidify the flow-through containing this compound with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (B52724) (containing 0.1% TFA) against water (containing 0.1% TFA).
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity and identity of the final product by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a powder.
-
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
minimizing proteolytic degradation of Moricin during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize proteolytic degradation during the purification of Moricin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a 42-amino acid, highly basic (isoelectric point ~11.3) antimicrobial peptide (AMP) isolated from the hemolymph of the silkworm, Bombyx mori.[1][2][3] Its primary structure is rich in cationic residues, and it adopts a stable α-helical conformation.[2][4] The main challenge during its purification is degradation by endogenous proteases present in the hemolymph.
Q2: What are the primary proteases I need to inhibit in Bombyx mori hemolymph?
The hemolymph of insects, including Bombyx mori, contains a high concentration of active serine proteases.[5] These enzymes are part of the insect's immune response and wound healing mechanisms but can readily degrade target peptides like this compound ex vivo. Therefore, the primary focus for inhibition should be on serine proteases.
Q3: What is the recommended starting protocol for this compound purification?
A common strategy involves a two-step chromatographic process: initial capture by cation exchange chromatography followed by polishing with reversed-phase high-performance liquid chromatography (RP-HPLC).[1][6] This approach takes advantage of this compound's highly cationic nature for initial separation and then uses its hydrophobicity for high-resolution purification.
Q4: How is this compound production induced in Bombyx mori?
This compound is an inducible AMP, meaning its expression is significantly upregulated upon pathogenic challenge.[1][3] The induction is primarily mediated by the Toll signaling pathway, which is activated by Gram-positive bacteria and fungi.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified this compound | Proteolytic Degradation: Insufficient inhibition of serine proteases in the initial hemolymph sample. | 1. Work quickly and at low temperatures (4°C) during all steps.[9] 2. Add a serine protease inhibitor cocktail (see Table 1) to the hemolymph immediately after collection. 3. Ensure the pH of your buffers is not optimal for protease activity (refer to specific protease characteristics). |
| Poor Binding to Cation Exchange Column: Incorrect buffer pH or ionic strength. | 1. Ensure the loading buffer pH is at least 1 unit below this compound's pI (~11.3) and above the pKa of the cation exchange resin's functional groups (e.g., for SP resins, pH > 3). A pH between 7.0 and 8.0 is a good starting point. 2. Use a low ionic strength loading buffer to facilitate strong electrostatic interaction. | |
| Poor Recovery from RP-HPLC Column: Irreversible binding or poor solubility in the mobile phase. | 1. For highly cationic peptides, standard C18 columns can sometimes result in poor peak shape or recovery. Consider a different stationary phase or mobile phase additives. 2. Ensure the crude sample is fully dissolved before injection. The use of a small percentage of organic acid like trifluoroacetic acid (TFA) in both aqueous and organic mobile phases is standard for improving peak shape.[6][10] | |
| Multiple Peaks on Final RP-HPLC Chromatogram | Peptide Degradation Products: Cleavage of this compound by proteases results in peptide fragments. | 1. Improve protease inhibition at the collection stage (see above and Table 1). 2. Analyze the molecular weight of the species in each peak by mass spectrometry to confirm if they are truncated versions of this compound. |
| Oxidation or Deamidation: Chemical modification of the peptide during purification or storage. | 1. Work with degassed buffers to minimize oxidation, especially if the peptide contains methionine or cysteine. 2. Avoid prolonged exposure to high pH, which can promote deamidation of asparagine and glutamine residues.[9] | |
| Loss of Antibacterial Activity | Protein Denaturation or Degradation: Harsh purification conditions (e.g., extreme pH, high organic solvent concentration for extended periods). | 1. Confirm that the purified peptide is intact via mass spectrometry. 2. Ensure that the final product is stored correctly (lyophilized at -20°C or lower).[9] 3. Test the activity of fractions throughout the purification process to pinpoint where the activity is lost. |
Data and Protocols
Quantitative Data: Recommended Protease Inhibitors
Table 1: Recommended Serine Protease Inhibitors for Use in Insect Hemolymph
| Inhibitor | Class of Protease Inhibited | Typical Working Concentration | Stock Solution Solvent | Key Considerations |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | 0.1 - 1 mM | Anhydrous Ethanol or Isopropanol | Irreversible inhibitor. Highly toxic; handle with care. Unstable in aqueous solutions (half-life of ~35 min at pH 8), so it must be added fresh just before use.[11][12] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Aqueous Buffer | Reversible inhibitor. A polypeptide, so it may be removed by some purification methods. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Water | Reversible inhibitor. Broad-spectrum, also inhibiting some cysteine proteases. |
| Protease Inhibitor Cocktail | Broad Spectrum (Serine, Cysteine, etc.) | Varies by manufacturer | DMSO or Water | A convenient but more expensive option. Ensures inhibition of multiple protease classes. Choose a cocktail without EDTA if subsequent steps are incompatible with chelators. |
Experimental Protocols
Protocol 1: Hemolymph Collection and Preparation
-
Chill 5th instar Bombyx mori larvae on ice for 10-15 minutes to immobilize them.
-
Carefully pierce a proleg with a sterile needle.
-
Collect the dripping hemolymph into a pre-chilled microcentrifuge tube on ice.
-
Immediately add a freshly prepared serine protease inhibitor (e.g., PMSF to a final concentration of 1 mM).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove hemocytes and debris.
-
Transfer the clear supernatant (plasma) to a new pre-chilled tube for immediate purification.
Protocol 2: Cation Exchange Chromatography (Initial Capture)
-
Column: A strong cation exchange column (e.g., SP Sepharose).
-
Buffer A (Binding/Wash): 20 mM Sodium Phosphate, pH 7.5.
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.5.
-
Procedure: a. Equilibrate the column with 5-10 column volumes of Buffer A. b. Dilute the hemolymph plasma 1:5 with Buffer A and load it onto the column. c. Wash the column with 5-10 column volumes of Buffer A to remove unbound proteins. d. Elute the bound peptides using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. e. Collect fractions and test for antibacterial activity to identify those containing this compound.
Protocol 3: Reversed-Phase HPLC (Polishing Step)
-
Column: C18 silica-based column (e.g., 4.6 x 250 mm).[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[10]
-
Procedure: a. Pool the active fractions from the cation exchange step. b. Acidify the sample with TFA to a final concentration of 0.1%. c. Inject the sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B. d. Elute with a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. e. Monitor the absorbance at 214 nm and 280 nm.[10] f. Collect the major peaks and determine their molecular weight by mass spectrometry to confirm the identity of this compound (expected MW ~4544 Da).[2] g. Lyophilize the pure fractions for storage.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine proteinase inhibitors from insect hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. KEGG PATHWAY: Toll and Imd signaling pathway - Bombyx mori (domestic silkworm) [kegg.jp]
- 9. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 10. protocols.io [protocols.io]
- 11. agscientific.com [agscientific.com]
- 12. PMSF - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Moricin Peptide Synthesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Moricin and related peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might affect its synthesis?
A1: this compound is a cationic antimicrobial peptide, typically around 42 amino acids in length.[1][2] Its high basicity, with a theoretical isoelectric point (pI) around 11.17-11.3, is a key feature.[3][4] This high charge can influence solubility and interactions during synthesis and purification. The peptide is known to form an α-helical structure, which can contribute to aggregation, especially in hydrophobic environments.[4][5]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is most suitable for this compound?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used and generally suitable for synthesizing peptides like this compound.[6][7] This method employs a base-labile Fmoc group for Nα-protection, which is removed under mild basic conditions (e.g., with piperidine), and acid-labile tert-butyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acid (e.g., trifluoroacetic acid - TFA).[7][]
Q3: How can I monitor the completion of coupling and deprotection steps?
A3: Several qualitative tests can be used to monitor the completion of reactions on the solid support. The most common is the Kaiser test (ninhydrin test), which detects free primary amines.[9] A positive Kaiser test (blue beads) after a coupling step indicates an incomplete reaction. A negative test (yellow beads) after Fmoc deprotection suggests that the deprotection step was unsuccessful.[9] For secondary amines like proline, where the Kaiser test can be unreliable, other tests like the chloranil (B122849) test may be necessary.[10]
Troubleshooting Guide
Low Synthesis Yield & Purity
Q4: My final peptide yield is very low. What are the potential causes and solutions?
A4: Low yield can stem from several issues throughout the synthesis process. Incomplete coupling and deprotection reactions at each cycle have a cumulative effect, drastically reducing the overall yield of the full-length peptide.[11] Peptide aggregation on the resin can block reactive sites, leading to truncated sequences.[12] Premature cleavage of the peptide from the resin can also occur, particularly with sensitive linkers.[13]
Troubleshooting Steps:
-
Optimize Coupling: Increase coupling time, use a more efficient coupling reagent like HATU or HCTU, or perform double couplings for difficult amino acids (e.g., sterically hindered residues like Val, Ile).[6][14]
-
Ensure Complete Deprotection: Increase deprotection time or use a stronger base cocktail if you suspect incomplete Fmoc removal.[15]
-
Combat Aggregation: Switch to a lower-loading resin, use a more suitable solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or incorporate "difficult sequence" disruption strategies.[14][15]
-
Resin Selection: Ensure the chosen resin and linker are stable to the repeated deprotection steps.[16] For C-terminal amides, Rink Amide resin is a common choice.[10]
Peptide Aggregation
Q5: The resin beads are clumping together, and the synthesis seems to have stalled. What is happening and how can I fix it?
A5: This is a classic sign of on-resin peptide aggregation.[15] As the peptide chain elongates, it can form secondary structures (like α-helices or β-sheets) that interact with other peptide chains, causing the resin to clump and preventing reagents from accessing the reactive sites. This is particularly common for hydrophobic sequences or those longer than 20-30 amino acids.[12][17]
Strategies to Overcome Aggregation:
-
Change Solvent: Replace DMF with NMP or add chaotropic salts to disrupt hydrogen bonding.[15]
-
Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using a microwave peptide synthesizer can help disrupt secondary structures and improve reaction kinetics.[15][18]
-
Specialized Reagents: Incorporate pseudoproline dipeptides or Dmb-dipeptides at specific points in the sequence to temporarily introduce "kinks" that disrupt aggregation.
-
Resin Choice: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains.[11][15]
Common Side Reactions
Q6: My mass spectrometry results show peaks corresponding to deletions or modifications. What are the most common side reactions and how can they be minimized?
A6: Several side reactions can occur during Fmoc-based SPPS, leading to impurities that are difficult to remove.
| Side Reaction | Description | Prevention Strategies |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc removal, cleaving it from the resin. Most common with Proline or Glycine in the first two positions.[7][15] | Synthesize on 2-chlorotrityl chloride resin, which is sterically hindered. Couple the first two amino acids as a pre-formed dipeptide.[7] |
| Aspartimide Formation | The side-chain carboxylate of Aspartic Acid (Asp) can form a cyclic imide, which can then reopen to form a mixture of α- and β-linked peptides.[15] | Add HOBt to the piperidine (B6355638) deprotection solution. Use protecting groups on the preceding amino acid's backbone nitrogen (e.g., Hmb) to prevent cyclization.[15] |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion), especially during the activation of Cysteine (Cys) and Histidine (His).[19] | Use coupling reagents with racemization-suppressing additives like COMU or OxymaPure. Use milder bases like 2,4,6-collidine instead of DIPEA.[19][20] |
| Oxidation | The side chain of Methionine (Met) is susceptible to oxidation to its sulfoxide (B87167) or sulfone form. | Add scavengers like methionine or thioanisole (B89551) to the cleavage cocktail.[21] |
| Tryptophan Modification | The indole (B1671886) side chain of Tryptophan (Trp) can be modified by cations released from other protecting groups during cleavage.[22] | Use Fmoc-Trp(Boc) for protection and add scavengers like triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail.[22] |
Experimental Protocols
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol provides a general methodology for synthesizing a 42-amino acid peptide like this compound on an automated synthesizer using a Rink Amide resin for a C-terminal amide.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Coupling:
-
Prepare a solution of the next Fmoc-protected amino acid (4-5 equivalents), a coupling agent like HBTU/HCTU (4-5 eq.), and a base like DIPEA (8-10 eq.) in DMF.
-
Add the activation mixture to the resin and allow it to react for 30-60 minutes. For difficult couplings, the time can be extended or a double coupling can be performed.[9]
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence, proceeding from the C-terminus to the N-terminus.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then methanol.
-
Dry the resin under a high vacuum for several hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture (Reagent K) is Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole / triisopropylsilane (TIS) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[22] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [23]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: RP-HPLC Purification
-
Sample and Solvent Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and Solvent B. Filter the sample through a 0.45 µm filter.[23]
-
Prepare mobile phases:
-
Solvent A: 0.1% TFA in deionized water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).[24]
-
-
Degas both solvents before use.
-
-
Chromatography:
-
Equilibrate a C18 reverse-phase column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the dissolved peptide sample.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.[4][24]
-
Monitor the elution profile by measuring UV absorbance at 214-220 nm.[25]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and identify the correct product using mass spectrometry.[24]
-
-
Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a white, fluffy powder.[24]
-
Protocol 4: Mass Spectrometry Characterization
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
-
Analysis:
-
Data Interpretation:
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for common peptide synthesis issues.
Caption: Workflow for the purification and analysis of synthetic peptides.
References
- 1. Isolation, gene expression and solution structure of a novel this compound analogue, antibacterial peptide from a lepidopteran insect, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mesalabs.com [mesalabs.com]
- 20. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. HPLC Purification of Peptides [protocols.io]
- 24. peptide.com [peptide.com]
- 25. bachem.com [bachem.com]
- 26. researchgate.net [researchgate.net]
- 27. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
addressing non-specific binding in Moricin interaction studies
Welcome to the technical support center for researchers studying the interactions of Moricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its interactions studied?
This compound is a highly basic, 42-amino acid antimicrobial peptide originally isolated from the silkworm, Bombyx mori.[1][2] It exhibits a predominantly alpha-helical structure.[3][4] Its primary function is to act against both Gram-positive and Gram-negative bacteria by increasing the permeability of the bacterial membrane.[1][2][5] Beyond its antimicrobial properties, research has also explored its potential as an anticancer agent, with studies showing it can induce apoptosis in cancer cells.[3][6][7] Understanding its binding interactions is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.[3][6]
Q2: What are the primary challenges when studying this compound's interactions?
A significant challenge in studying this compound interactions is its high positive charge and amphipathic nature, which can lead to non-specific binding with various surfaces and molecules in experimental assays.[4] This can result in high background signals, false positives, and difficulty in accurately quantifying specific binding events. Common assays where this can be problematic include ELISA, Surface Plasmon Resonance (SPR), and co-immunoprecipitation.[8][9][10]
Q3: What is non-specific binding?
Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or molecules other than its intended biological target.[9][11] This can be driven by electrostatic interactions, hydrophobic interactions, or other molecular forces.[9][12] In the context of an assay, this leads to a signal that is not due to the specific interaction being measured, which can obscure the true results.[9]
Troubleshooting Guide: High Background/Non-Specific Binding in this compound Interaction Assays
High background is a common issue in assays like ELISA and SPR, often indicating significant non-specific binding. Below is a step-by-step guide to troubleshoot and mitigate this problem in your this compound interaction studies.
Step 1: Initial Assessment of Non-Specific Binding
Before implementing broad changes, it's crucial to confirm that non-specific binding is indeed the issue.
-
Negative Controls: Run a control experiment without the specific binding partner (ligand) for this compound. For example, in an ELISA, use wells coated with a blocking agent only. In SPR, flow this compound over a reference surface without the immobilized ligand.[13] A high signal in these negative controls is a direct indication of non-specific binding.
-
Visual Inspection: In plate-based assays, look for excessive color development across the entire plate, including the negative control wells.[10][14]
Step 2: Optimizing Your Assay Buffer
The composition of your buffer is critical in controlling non-specific interactions. Consider the following adjustments:
-
Increase Salt Concentration: Adding NaCl (up to 500 mM) can help shield electrostatic interactions, which is particularly relevant for the highly basic this compound peptide.[12][13][15] This is often a very effective first step.
-
Adjust pH: The pH of your buffer can influence the charge of both this compound and the interacting surfaces.[12][15] Experiment with a pH range around the isoelectric point (pI) of your proteins to minimize charge-based non-specific binding.
-
Add Blocking Agents: Incorporate proteins like Bovine Serum Albumin (BSA) into your buffer.[13][15] BSA can bind to non-specific sites on surfaces, effectively "blocking" them from interacting with this compound.[8][13]
-
Include Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 (0.005% to 0.1%), can disrupt hydrophobic interactions that may contribute to non-specific binding.[8][13][15][16]
Step 3: Modifying Your Experimental Protocol
Procedural modifications can also significantly reduce background noise.
-
Increase Wash Steps: Insufficient washing can leave unbound this compound behind, leading to a high background signal.[14] Increase the number and duration of wash steps between incubations.[17]
-
Optimize Blocking: Ensure your blocking step is sufficient. You can try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[10]
-
Antibody/Protein Concentrations: If you are using antibodies for detection, their concentration might be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal concentration.
Data Presentation: Strategies to Reduce Non-Specific Binding
The following table summarizes common additives and conditions to mitigate non-specific binding in this compound interaction studies.
| Strategy | Reagent/Condition | Typical Concentration/Range | Mechanism of Action |
| Reduce Electrostatic Interactions | Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields surface charges, reducing non-specific electrostatic binding of the highly basic this compound.[13][15] |
| Block Non-Specific Sites | Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Adsorbs to unoccupied sites on the assay surface, preventing this compound from binding non-specifically.[8][13][15] |
| Reduce Hydrophobic Interactions | Tween-20 | 0.005% - 0.1% (v/v) | Non-ionic detergent that disrupts non-specific hydrophobic interactions.[8][13][15] |
| Optimize Charge Interactions | pH Adjustment | Varies (test range) | Modifies the net charge of this compound and the interacting surface to minimize electrostatic attraction.[12][15] |
| Block Dextran (B179266) Surfaces (SPR) | Carboxymethyl Dextran | 1 mg/ml in running buffer | Competitively inhibits non-specific binding of the analyte to the dextran matrix on the sensor chip.[16] |
Experimental Protocols
Detailed Protocol: ELISA to Test this compound Binding with Minimized Non-Specific Binding
This protocol outlines a standard ELISA procedure for testing the binding of this compound to an immobilized protein, incorporating steps to reduce non-specific binding.
-
Coating:
-
Dilute your target protein to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the protein solution to each well of a 96-well ELISA plate.
-
Include negative control wells with coating buffer only.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Discard the blocking buffer.
-
Wash the plate 3 times with 200 µL per well of wash buffer.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in a binding buffer (e.g., PBS with 1% BSA, 0.05% Tween-20, and 300 mM NaCl).
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the this compound solution.
-
Wash the plate 5 times with 200 µL per well of wash buffer, with a 30-second soak time for each wash.[10]
-
-
Detection:
-
Add 100 µL of a primary antibody against this compound (or a tag on this compound) diluted in binding buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times as described in step 6.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an enzyme-conjugated secondary antibody diluted in binding buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the plate 5 times as described in step 6.
-
-
Substrate Development:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate until sufficient color develops, then stop the reaction with a stop solution.
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding in this compound assays.
Caption: Logical relationship between this compound's properties and mitigation strategies for non-specific binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. arp1.com [arp1.com]
- 11. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. sinobiological.com [sinobiological.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Reducing Non-Specific Binding [reichertspr.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Moricin Dosage for In Vivo Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimization of Moricin dosage for in vivo animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing this compound in my animal model?
A: Due to the limited availability of direct in vivo data for this compound, determining a starting dose requires a careful, multi-step approach.
-
In Vitro Data Extrapolation: Begin by reviewing the in vitro minimum inhibitory concentration (MIC) for your target pathogen or the effective concentration (EC50) from cell-based assays. While not directly translatable, this data provides a baseline. For instance, this compound has shown activity against various bacteria and cancer cell lines at concentrations ranging from µg/mL to µM.[1][2]
-
Literature on Similar Peptides: Research established in vivo doses for other cationic antimicrobial peptides with similar structures or mechanisms of action. This can provide a reasonable starting range.
-
Dose-Ranging Pilot Study: It is crucial to perform a pilot dose-ranging study in a small group of animals to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range.
Q2: How do I design a dose-ranging study for this compound?
A: A well-designed dose-ranging study is critical for establishing a therapeutic window.
-
Group Allocation: Use a minimum of 3-4 dose groups, including a vehicle control group.
-
Dose Selection: Select doses on a logarithmic scale (e.g., 0.1, 1, 10 mg/kg) to cover a broad range. The highest dose should be chosen to elicit a potential toxic response to determine the MTD, while the lower doses will help identify the minimal effective dose.
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior) and efficacy (e.g., reduction in bacterial load, tumor size).
Q3: What are the potential routes of administration for this compound in vivo?
A: The choice of administration route significantly impacts the bioavailability and efficacy of this compound.[3] Common routes for antimicrobial peptides include:
-
Intravenous (IV): Provides immediate and complete bioavailability.
-
Intraperitoneal (IP): A common route for systemic infections in rodent models, offering rapid absorption.[4][5]
-
Subcutaneous (SC): Generally results in slower absorption and prolonged exposure.
-
Topical/Local: For localized infections, direct application to the site can be effective.
The optimal route will depend on the infection model and the target organ.
Q4: What are the known mechanisms of action for this compound that might influence experimental design?
A: this compound is a cationic antimicrobial peptide that primarily acts by disrupting the cell membranes of pathogens.[2] Additionally, studies have shown that this compound can induce apoptosis in cancer cells by downregulating the Notch-1 signaling pathway and generating reactive oxygen species (ROS).[6][7] Understanding these mechanisms can help in selecting appropriate endpoints for your efficacy studies (e.g., measuring apoptosis markers, assessing membrane integrity).
Troubleshooting Guides
Issue 1: High Toxicity or Adverse Events Observed at Predicted Therapeutic Doses
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out any toxic effects of the solvent. |
| Rapid Clearance or Instability | Consider alternative administration routes (e.g., continuous infusion) or formulation strategies to improve stability. |
| Off-Target Effects | Conduct histopathological analysis of major organs to identify any unforeseen tissue damage. |
| Animal Model Sensitivity | Re-evaluate the chosen animal model. Some strains may be more sensitive to the peptide. |
Issue 2: Lack of Efficacy at Doses Below the Maximum Tolerated Dose (MTD)
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and at the site of infection. |
| Inappropriate Dosing Regimen | Optimize the dosing frequency based on the half-life of this compound, if known, or based on PK data. |
| Development of Resistance | Although less common with antimicrobial peptides, consider this possibility if initial efficacy is followed by a loss of effect. |
| Incorrect Animal Model | Ensure the chosen animal model accurately represents the human disease state you are trying to model. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line/Organism | Effective Concentration | Reference |
| MDA-MB-231 (Human Breast Cancer) | 6.25 µg/mL (significant decrease in cell viability) | [1] |
| MDA-MB-231 (Human Breast Cancer) | 12.5 µg/mL (50% decrease in cell viability) | [1] |
| Gram-positive and Gram-negative bacteria | MIC values vary depending on the species | [2] |
Table 2: Example In Vivo Dosing of Other Antimicrobial Peptides (for reference)
| Peptide | Animal Model | Route of Administration | Effective Dose | Toxicity (LD50/NOAEL) | Reference |
| Apidaecin-analog Api137 | Mouse (E. coli infection) | Intraperitoneal | 0.6 mg/kg (three times) | Not specified | [4] |
| SET-M33 | Mouse (endotoxin-induced pulmonary inflammation) | Intratracheal | 0.5, 2, and 5 mg/kg | NOAEL: 5 mg/kg/day | [8] |
| DP7 | Mouse (S. aureus infection) | Intraperitoneal | 20-60 mg/kg | Not specified | [5] |
| Halicin | Mouse | Oral | - | LD50: 2018.3 mg/kg | [9] |
| Microcystin-LR | Mouse | Oral | - | LD50: 10.9 mg/kg | [10] |
| Microcystin-LR | Mouse | Intraperitoneal | - | LD50: 65.4 µg/kg | [10] |
| Tetrodotoxin | Mouse | Oral | - | LD50: 232 µg/kg, NOAEL: 75 µg/kg | [11] |
Note: The data in Table 2 is for peptides other than this compound and should be used as a general guide for dose-ranging studies.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use healthy, 6-8 week old BALB/c mice.
-
Group Allocation: Divide mice into at least 5 groups (n=3-5 per group), including one vehicle control group.
-
Dose Preparation: Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline).
-
Dose Administration: Administer single escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., ruffled fur, hunched posture, decreased activity, weight loss) at 30 minutes, 1, 2, 4, and 24 hours post-injection, and then daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.
Protocol 2: Murine Peritonitis Model for In Vivo Efficacy of this compound
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Infection: Induce peritonitis by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus).
-
Treatment Groups: Include a vehicle control group, a this compound treatment group (at a dose determined from the MTD study), and a positive control antibiotic group.
-
Dosing: Administer this compound via the chosen route (e.g., intraperitoneal or intravenous) at a predetermined time post-infection (e.g., 1 hour).
-
Efficacy Endpoints:
-
Survival: Monitor and record survival rates over a defined period (e.g., 7 days).
-
Bacterial Load: At specific time points, euthanize a subset of animals and collect peritoneal lavage fluid and/or blood to determine bacterial colony-forming units (CFUs).
-
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: this compound's proposed anticancer signaling pathway.
References
- 1. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 4. Frontiers | In vivo Efficacy and Pharmacokinetics of Optimized Apidaecin Analogs [frontiersin.org]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acute oral toxicity of microcystin-LR, a cyanobacterial hepatotoxin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Artifacts in Moricin NMR Spectroscopy
Welcome to the technical support center for Moricin NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts encountered during NMR experiments with this compound and other peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Phasing Problems
Q1: My baseline is distorted and my peaks are not symmetrical (showing both positive and negative components). What is causing this and how can I fix it?
A: This is a classic sign of incorrect phasing. Phase errors are common in NMR and can significantly distort your spectrum, making accurate integration and interpretation impossible.[1][2] These errors arise from a variety of factors, including instrument-related delays and the timing of the initial radiofrequency pulse.[3]
Troubleshooting Steps:
-
Automatic Phase Correction: Most NMR software includes an automatic phasing routine. This is a good first step and often provides a reasonable correction.[1]
-
Manual Phase Correction: For more accurate results, manual phasing is often necessary.[1][3] This involves adjusting the zero-order (ph0) and first-order (ph1) phase constants.
Experimental Protocol: Manual Phasing
-
Select a tall, well-defined peak on one side of the spectrum.
-
Adjust the zero-order phase (ph0) until the baseline around this peak is flat and the peak is purely in absorption mode (positive).
-
Move to a peak on the opposite side of the spectrum.
-
Adjust the first-order phase (ph1) until this peak is also in pure absorption mode.
-
You may need to iterate between adjusting ph0 and ph1 for an optimal flat baseline across the entire spectrum.
Issue 2: Large and Distorted Solvent Peaks
Q2: A very large peak is obscuring a region of my spectrum and causing baseline distortions. How can I get rid of it?
A: Intense solvent signals are a common problem in 1H NMR, especially when working with peptides in non-deuterated or partially deuterated solvents.[4][5] These large signals can obscure underlying solute signals and cause artifacts due to radiation damping.[4][5] The solution is to use a solvent suppression technique.
Common Solvent Suppression Techniques:
| Technique | Description | Advantages | Disadvantages |
| Presaturation | A low-power radiofrequency pulse is applied at the solvent's resonance frequency to saturate it before the main excitation pulse.[4][5][6] | Simple to implement and effective for many samples. | Can also saturate exchangeable protons (e.g., amide protons in this compound) that are in chemical exchange with the solvent, leading to their attenuation.[4][5] Can lengthen the experiment time.[4][5] |
| WATERGATE (Water Suppression by Gradient-Tailored Excitation) | Uses a combination of radiofrequency pulses and gradients to selectively excite all resonances except the solvent. | Good for preserving signals from exchangeable protons.[4][5] | May have a narrower null region, potentially affecting peaks very close to the solvent resonance. |
| WET (Water suppression Enhanced through T1 effects) | A solvent suppression method that can be highly selective. | Can provide significant attenuation of the solvent peak, often by two to three orders of magnitude.[7] | May still have some minor artifacts near the suppressed peak. |
Experimental Protocol: Applying Presaturation
-
Identify the chemical shift of the solvent peak you wish to suppress.
-
In your NMR acquisition software, enable the presaturation option.
-
Set the frequency of the presaturation pulse to the chemical shift of the solvent peak.
-
Adjust the power and duration of the presaturation pulse. Start with a low power and a duration equal to the relaxation delay.
-
Acquire a test spectrum and check the suppression efficiency. If necessary, optimize the power and duration. Be cautious not to use excessive power, as this can broaden the suppression window and affect nearby peaks.
Issue 3: Broad and Poorly Resolved Peaks
Q3: My peaks are very broad, and I can't resolve the fine structure (coupling). What could be the cause?
A: Peak broadening can be caused by several factors, ranging from sample preparation to instrument settings. For a peptide like this compound, conformational exchange can also be a significant contributor.
Troubleshooting Steps:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often the first step to address broad peaks.[8]
-
Sample Issues:
-
Inhomogeneity/Precipitation: The sample may not be fully dissolved or may have started to precipitate. Visually inspect the sample and if necessary, filter it or prepare a new one.[8]
-
High Concentration: Very concentrated samples can lead to increased viscosity and faster relaxation, causing broader lines.[8] Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic ions (e.g., from glassware) can cause significant line broadening. Prepare your sample in clean glassware and use high-purity solvents.
-
-
Conformational Exchange: Peptides can exist in multiple conformations that are in intermediate exchange on the NMR timescale, leading to broad peaks. Acquiring the spectrum at a different temperature can help. Increasing the temperature may accelerate the exchange, leading to sharper, averaged signals.[8]
Issue 4: Low Signal-to-Noise Ratio
Q4: My peaks are barely visible above the noise. How can I improve the signal-to-noise (S/N) ratio?
A: A low S/N ratio is a common challenge, especially with dilute samples.
Methods to Improve S/N:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times as many scans.
-
Use a Higher Field Spectrometer: Higher magnetic fields lead to greater sensitivity.
-
Optimize Acquisition Parameters: Ensure the pulse width is correctly calibrated (e.g., a 90° pulse) and the relaxation delay is appropriate for the T1 relaxation times of your sample.
-
Sample Concentration: If possible, increase the concentration of your this compound sample.
-
Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.
Issue 5: "Sinc Wiggles" or Truncation Artifacts
Q5: I see ripples or "wiggles" on either side of my large peaks. What are these and how do I get rid of them?
A: These are known as "sinc wiggles" or truncation artifacts. They arise when the Free Induction Decay (FID) signal has not decayed to zero by the end of the acquisition time.[9] This is common for sharp signals, like those from solvents or internal standards.
Troubleshooting Steps:
-
Increase Acquisition Time: The most direct solution is to increase the acquisition time to allow the FID to fully decay.
-
Apply a Window Function: Before Fourier transformation, multiply the FID by a window function (e.g., an exponential function). This will force the FID to decay to zero, but at the cost of slightly broader lines. A gentle exponential function (e.g., with a line broadening factor of 0.3 Hz) is often a good compromise.[9]
Visual Troubleshooting Guides
Workflow for Diagnosing and Correcting Phasing Issues
Caption: A flowchart for correcting phase artifacts in an NMR spectrum.
Decision Tree for Solvent Suppression
Caption: A decision guide for choosing an appropriate solvent suppression method.
References
- 1. An Introduction to Phase Correction [inmr.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 4. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Validation & Comparative
comparing Moricin activity with other antimicrobial peptides
A Comparative Guide to the Antimicrobial Activity of Moricin
This compound, an antimicrobial peptide (AMP) isolated from the silkworm Bombyx mori, has demonstrated significant activity against a range of bacterial pathogens.[1][2] This guide provides a comparative analysis of this compound's antimicrobial efficacy against other well-characterized AMPs, namely Cecropin (B1577577) B, Melittin (B549807), and Defensins, supported by experimental data.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3][4] The following tables summarize the MIC values of this compound and other AMPs against various bacterial strains.
Table 1: this compound vs. Cecropin B - MIC (µg/mL) against Porcine Pathogens [5][6]
| Bacterial Strain | This compound | Cecropin B |
| Actinobacillus pleuropneumoniae | 8 | 16 |
| Bordetella bronchiseptica | 8 | 0.5 |
| Haemophilus parasuis | 16 | 2 |
| Pasteurella multocida | 128 | 16 |
| Salmonella enterica | 128 | 16 |
| Escherichia coli | 128 | 4 |
| Staphylococcus aureus | 16 | >128 |
| Streptococcus suis | 16 | >128 |
Data from a study by Hu et al. (2013). Values indicate the range of MICs observed.
Table 2: Melittin - MIC (µg/mL) against Various Bacterial Strains [7][8]
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | 4 - 64 |
| Acinetobacter baumannii (including XDR) | 4 - 64 |
| Klebsiella pneumoniae (including KPC) | 32 - 64 |
| Escherichia coli | 4 - 64 |
| Pseudomonas aeruginosa | 4 - 64 |
Data compiled from studies by Lee et al. (2021) and Al-Anizi et al. (2024). XDR: Extensively Drug-Resistant, KPC: Klebsiella pneumoniae carbapenemase-producing.
Table 3: Human Defensins - MIC (mg/L) against S. aureus and E. coli [9][10]
| Peptide | Staphylococcus aureus (including MRSA) | Escherichia coli |
| hBD-1 | 8 (4–8) | - |
| hBD-3 | 1 (0.5–4) | 4 (4–8) |
| HNP-1 | 4 (2–8) | 12 (4–32) |
Data from a study by Ermakova et al. (2020). Values are presented as median (interquartile range). Note: 1 mg/L is equivalent to 1 µg/mL.
Hemolytic Activity
An important consideration for the therapeutic potential of AMPs is their toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity.
-
This compound and Cecropin B: Both peptides exhibited limited hemolytic activity against porcine red blood cells. At a concentration of 256 µg/ml, this compound showed less than 20% hemolysis.[5]
-
Melittin: In contrast, Melittin is known to have strong hemolytic activity and is often used as a positive control in hemolysis assays.[1][11] One study reported 100% hemolysis at a concentration of 0.78 µM.[1]
-
Px-Mor (a this compound analogue): A study on a this compound analogue from Plutella xylostella (Px-Mor) showed no hemolytic activity against human red blood cells.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antimicrobial peptides based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][12][13]
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[14] Perform serial dilutions to obtain a range of concentrations.
-
Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test bacterium and incubate overnight. Dilute the overnight culture to a standardized concentration (e.g., ~1 x 105 CFU/mL).[12]
-
Microtiter Plate Assay: In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing the serially diluted antimicrobial peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
Reading the Results: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 630 nm).[12]
Hemolysis Assay
This protocol outlines the procedure for assessing the hemolytic activity of antimicrobial peptides.[1][11][15]
-
Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or porcine) and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation. Resuspend the washed cells in PBS to a final concentration (e.g., 10% v/v).[13]
-
Assay Setup: In a 96-well microtiter plate, mix the red blood cell suspension with various concentrations of the antimicrobial peptide.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 (e.g., 0.2%) as a positive control (100% hemolysis).[13] Melittin can also be used as a positive control.[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[13]
-
Measurement: Centrifuge the plate to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Mandatory Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Hemolysis Assay.
References
- 1. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. idexx.com [idexx.com]
- 5. Broad Activity against Porcine Bacterial Pathogens Displayed by Two Insect Antimicrobial Peptides this compound and Cecropin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad activity against porcine bacterial pathogens displayed by two insect antimicrobial peptides this compound and cecropin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Moricin's Anticancer Efficacy in MDA-MB-231 Cells: A Comparative Analysis
A comprehensive evaluation of the antimicrobial peptide Moricin demonstrates its potential as a potent anticancer agent against the triple-negative breast cancer cell line MDA-MB-231. This guide provides a detailed comparison of this compound's performance against established chemotherapeutic drugs, supported by experimental data on cell viability, apoptosis, and cell migration, along with elucidated signaling pathways and detailed experimental protocols.
Comparative Analysis of Anticancer Activity
This compound exhibits a significant dose-dependent inhibitory effect on the viability of MDA-MB-231 cells. When compared with conventional chemotherapeutic agents like Doxorubicin and Paclitaxel, this compound demonstrates a compelling cytotoxic profile.
| Treatment | Concentration | Cell Viability (%) | Reference |
| This compound | 6.25 µg/mL | ~76% | [1] |
| 12.5 µg/mL | ~50% | [1] | |
| Doxorubicin | 0.5 µM | ~50% | [2] |
| Paclitaxel | 10 nM | ~50% |
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies show that this compound treatment leads to a significant increase in the apoptotic cell population in MDA-MB-231 cells. This is achieved through the generation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins. This compound exposure upregulates the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in cell death.
| Treatment | Concentration | Apoptotic Cells (%) | Reference |
| This compound | 12.5 µg/mL | Data not available | |
| Doxorubicin | 1 µM | ~40% (Late Apoptosis) | [2] |
| Paclitaxel | 100 nM | ~35% (Sub-G1) |
Inhibition of Cell Migration
The metastatic potential of cancer cells is a critical factor in disease progression. This compound has been shown to impede the migratory capabilities of MDA-MB-231 cells, suggesting its potential to inhibit metastasis. While specific quantitative data on wound healing assays with this compound were not available in the primary literature reviewed, the study by Ahmad et al. (2023) indicates that this compound retards cell migration.[1] For comparison, other agents have demonstrated quantifiable effects on MDA-MB-231 cell migration.
| Treatment | Concentration | Wound Closure (%) | Time (h) | Reference |
| This compound | Not specified | Data not available | Not specified | |
| Doxorubicin | Not specified | Not specified | Not specified | |
| Paclitaxel | 10 nM | ~50% | 24 |
Signaling Pathway of this compound in MDA-MB-231 Cells
This compound exerts its anticancer effects by modulating the Notch signaling pathway. Upon entering the cell, this compound induces the production of ROS, which in turn triggers a signaling cascade that suppresses the expression of Notch-1 and its downstream target, NF-κB. The downregulation of NF-κB leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, tipping the cellular balance towards apoptosis. Concurrently, ROS generation activates the tumor suppressor protein p53, which further promotes apoptosis through the activation of caspases 9 and 3.
Caption: Signaling cascade initiated by this compound in MDA-MB-231 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
MDA-MB-231 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with varying concentrations of this compound (0-100 µg/mL) for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
MDA-MB-231 cells were treated with this compound at the indicated concentrations for 24 hours.
-
The cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration Assay (Wound Healing Assay)
-
MDA-MB-231 cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a uniform scratch (wound) in the cell monolayer.
-
The detached cells were removed by washing with PBS.
-
The cells were then incubated with fresh medium containing different concentrations of this compound.
-
Images of the wound were captured at 0 and 24 hours post-treatment.
-
The rate of cell migration was determined by measuring the change in the wound area over time.
Caption: General workflow for in vitro anticancer activity assessment.
References
A Comparative Analysis of Moricin Antimicrobial Peptides Across Lepidopteran Species
For Researchers, Scientists, and Drug Development Professionals
Moricin is a potent, inducible antimicrobial peptide (AMP) that constitutes a key component of the innate immune system in lepidopteran insects. First discovered in the silkworm, Bombyx mori, this α-helical peptide has garnered significant interest for its broad spectrum of activity against various pathogens.[1] This guide provides a comparative analysis of this compound from different lepidopteran species, focusing on its physicochemical properties, antimicrobial efficacy, and the signaling pathways that govern its expression. The information presented herein is supported by experimental data to aid researchers in the fields of immunology, drug discovery, and insect physiology.
Physicochemical Properties of this compound Variants
This compound peptides from different lepidopteran species share a conserved α-helical structure, which is crucial for their antimicrobial function.[2][3] However, variations in their amino acid sequences lead to differences in their physicochemical properties, such as molecular weight and isoelectric point (pI). These differences can, in turn, influence their antimicrobial potency and spectrum. A summary of the known physicochemical properties of this compound from several lepidopteran species is presented in Table 1.
| Species | Peptide Name | Molecular Weight (Da) | Isoelectric Point (pI) | Number of Amino Acids |
| Bombyx mori | Bm-Moricin | ~4544 | Highly Basic[1][4] | 42[1] |
| Galleria mellonella | Gm-Moricin-like | Not specified | Not specified | Not specified |
| Spodoptera litura | Sl-Moricin | 4489.55 | Not specified | 42[2] |
| Plutella xylostella | Px-Mor | 4393 | 11.17 | 42[5] |
Table 1: Physicochemical Properties of this compound from Different Lepidopteran Species. This table summarizes the known molecular weights, isoelectric points, and amino acid counts of this compound peptides identified in various lepidopteran insects.
Comparative Antimicrobial Activity
Moricins exhibit a broad range of antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, as well as some fungi.[2][5][6] The efficacy of these peptides, often quantified by the Minimum Inhibitory Concentration (MIC), varies depending on the specific this compound variant and the target microorganism. The available data on the antimicrobial activity of Moricins from different lepidopteran species are summarized in Table 2. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.
| Lepidopteran Species | This compound Variant | Target Microorganism | MIC | Reference |
| Bombyx mori | Bm-Moricin | Escherichia coli | >512 µg/mL | [4] |
| Staphylococcus aureus | >512 µg/mL | [4] | ||
| Galleria mellonella | Gm-Moricin-like | Fusarium graminearum | 3 µg/mL | [6] |
| Plutella xylostella | Px-Mor | Escherichia coli K12D31 | 1.1 µM | [5] |
| Escherichia coli DH5α | 1.2 µM | [5] | ||
| Aureobasidium pullulans | 3.5 µM | [5] |
Table 2: Antimicrobial Activity of this compound from Different Lepidopteran Species. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound peptides against a selection of bacteria and fungi. The data highlights the variability in antimicrobial potency among this compound variants.
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of microbial cell membranes.[1] The cationic and amphipathic nature of the α-helical structure allows the peptide to preferentially interact with the negatively charged components of microbial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the characterization of this compound peptides.
Antimicrobial Activity Assay (Liquid Growth Inhibition)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a this compound peptide against a specific microorganism. The protocol is generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: A single colony of the target microorganism is inoculated into an appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria) and incubated at the optimal temperature with shaking until it reaches the logarithmic growth phase.[7] The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 Colony Forming Units (CFU)/mL).[8]
-
Peptide Preparation: The this compound peptide is dissolved in a suitable solvent (e.g., sterile deionized water) and serially diluted in the growth medium in a 96-well microtiter plate.
-
Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[9] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[2]
Hemolytic Activity Assay
This assay is performed to assess the cytotoxicity of this compound against eukaryotic cells, typically red blood cells.
-
Red Blood Cell Preparation: Freshly obtained red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspended in PBS to a final concentration of, for example, 10%.
-
Peptide Incubation: The this compound peptide is serially diluted in PBS and mixed with the red blood cell suspension in a 96-well plate.
-
Incubation and Lysis Measurement: The plate is incubated for a specified time (e.g., 1 hour) at 37°C. After incubation, the plate is centrifuged to pellet the intact red blood cells. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
-
Data Analysis: The absorbance of the supernatant is measured at a wavelength of 414 nm. A solution with red blood cells in PBS serves as the negative control (0% hemolysis), and a solution with red blood cells in a lysis agent like Triton X-100 serves as the positive control (100% hemolysis). The percentage of hemolysis is calculated relative to these controls.
Signaling Pathways for this compound Induction
The production of this compound in lepidopteran insects is an inducible process, primarily triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by the insect's innate immune system. The two major signaling pathways involved in the induction of antimicrobial peptides, including this compound, are the Toll and the Immune deficiency (Imd) pathways.[1][10]
The Toll pathway is predominantly activated by the recognition of peptidoglycans from Gram-positive bacteria and β-1,3-glucans from fungi.[10] The Imd pathway is mainly triggered by the peptidoglycans of Gram-negative bacteria.[10] Upon activation, both pathways culminate in the translocation of NF-κB-like transcription factors (e.g., Dorsal, Dif, and Relish) into the nucleus, where they bind to specific promoter elements of antimicrobial peptide genes, including this compound, to initiate their transcription.[1]
Below is a diagram illustrating the general workflow for the induction of this compound expression following pathogen recognition.
References
- 1. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide this compound induces ROS mediated caspase-dependent apoptosis in human triple-negative breast cancer via suppression of notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and analysis of a diverged family of novel antifungal this compound-like peptides in the wax moth Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of Moricin's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Moricin, an antimicrobial peptide (AMP) isolated from the silkworm, Bombyx mori. This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves increasing the permeability of the bacterial cytoplasmic membrane, leading to cell death.[1][2] This guide compares the antimicrobial efficacy of this compound with other well-established antimicrobial agents, including the antimicrobial peptide Cecropin B1 and conventional antibiotics such as Ampicillin and Tetracycline.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antimicrobial agents against a panel of common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Note on this compound Data: While literature confirms this compound's activity against the listed bacteria, specific publicly available Minimum Inhibitory Concentration (MIC) values are not consistently reported. The tables will be updated as more quantitative data becomes available. One study on a this compound analogue from Plutella xylostella (Px-Mor) indicated high activity against Escherichia coli, and another confirmed that recombinant this compound's activity is comparable to its natural form against E. coli and Staphylococcus aureus.[4][5]
| Antimicrobial Agent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cecropin B1 | 2 - 3 µg/mL | Data Not Available | 0.207 - 4 µg/mL | 2.2 - 10 µM |
| Ampicillin | 0.6 - 1 µg/mL | Data Not Available | 4 - >256 µg/mL | Data Not Available |
| Tetracycline | ≥16 µg/mL | 8.0 mg/liter | 8 - >233 µg/mL | 32 µg/mL |
Experimental Protocols
The determination of the antibacterial spectrum of this compound and other antimicrobial agents relies on standardized methods to ascertain the Minimum Inhibitory Concentration (MIC). The two most common methods are the Broth Microdilution and Agar (B569324) Dilution assays.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plate is incubated, and the lowest concentration of the agent that inhibits visible bacterial growth is determined.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Agar Dilution Method
This method is used to determine the MIC of an antimicrobial agent by incorporating it into a solid growth medium.
Principle: A series of agar plates containing different concentrations of the antimicrobial agent are prepared. The plates are then inoculated with a standardized suspension of bacteria, and the lowest concentration of the agent that inhibits bacterial growth is determined.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Preparation of Agar Plates: Molten agar medium (e.g., Mueller-Hinton Agar) is cooled to 45-50°C, and the antimicrobial agent is added to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 1 x 10^4 CFU per spot.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria at the inoculation spot.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial peptides from Bombyx mori : a splendid immune defense response in silkworms - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06864C [pubs.rsc.org]
- 4. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Native Moricin: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthetically produced moricin versus its native counterpart, supported by experimental data. This compound, an antimicrobial peptide (AMP) originally isolated from the silkworm, Bombyx mori, has demonstrated significant antimicrobial properties, making it a person of interest for novel therapeutic development.
This guide synthesizes available data to compare the efficacy of recombinant and chemically synthesized this compound with this compound isolated from its natural source. The primary focus is on antimicrobial activity, a key indicator of the peptide's potential utility.
Data Presentation: Quantitative Bioactivity Comparison
Studies have consistently demonstrated that the bioactivity of synthetic this compound is comparable to that of native this compound. The primary structure and molecular mass of recombinant this compound have been shown to be identical to the natural form.[1] This structural similarity translates to a functional equivalence in antimicrobial activity against various pathogens.[1][2]
One study directly compared the Minimum Inhibitory Concentrations (MICs) of purified recombinant this compound (Px-Mor) and chemically synthesized Px-Mor against a panel of microorganisms. The results, summarized in the table below, indicate that both forms exhibit potent antimicrobial activity with very similar MIC values.
| Microorganism | Recombinant Px-Mor MIC (µM) | Synthetic Px-Mor MIC (µM) |
| Escherichia coli K12D31 | 1.1 | Not Reported |
| Escherichia coli DH5α | 1.2 | Not Reported |
| Aureobasidium pullulans | 3.5 | 3.6 |
Data sourced from a study on Px-Mor, a this compound family peptide from Plutella xylostella.[2]
These findings underscore the viability of using synthetic this compound in research and development, as it circumvents the need for extraction from natural sources while maintaining comparable bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of synthetic and native this compound bioactivity.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
-
A few colonies are used to inoculate a sterile broth medium.
-
The culture is incubated at the optimal temperature for the specific microorganism until it reaches the logarithmic growth phase.
-
The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
-
Preparation of this compound Solutions:
-
Lyophilized synthetic or purified native this compound is dissolved in a suitable sterile solvent (e.g., sterile deionized water or a buffer).
-
A series of twofold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate.
-
-
Incubation:
-
The standardized microbial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Hemolytic Activity Assay
This assay is crucial for evaluating the cytotoxicity of this compound against mammalian cells, typically red blood cells (RBCs), to assess its potential for therapeutic use.
Protocol:
-
Preparation of Red Blood Cells:
-
Freshly drawn blood (e.g., human or sheep) is collected in tubes containing an anticoagulant.
-
The blood is centrifuged to pellet the RBCs.
-
The supernatant is discarded, and the RBCs are washed multiple times with a sterile phosphate-buffered saline (PBS) solution until the supernatant is clear.
-
A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
-
Incubation with this compound:
-
Serial dilutions of synthetic or native this compound are prepared in a 96-well microtiter plate.
-
The RBC suspension is added to each well.
-
Positive (100% hemolysis, e.g., Triton X-100) and negative (0% hemolysis, e.g., PBS) controls are included.
-
The plate is incubated (e.g., at 37°C for 1 hour).
-
-
Measurement of Hemolysis:
-
After incubation, the plate is centrifuged to pellet intact RBCs.
-
The supernatant from each well is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Mandatory Visualization
This compound's Antimicrobial Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This mechanism is initiated by the electrostatic interaction between the cationic this compound peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Caption: this compound's membrane disruption mechanism.
Toll Signaling Pathway for this compound Production
In insects, the production of antimicrobial peptides like this compound is a key component of the innate immune response and is regulated by signaling pathways such as the Toll pathway. The recognition of pathogen-associated molecular patterns (PAMPs), like peptidoglycan from Gram-positive bacteria, triggers a serine protease cascade that ultimately leads to the cleavage of the cytokine-like molecule Spätzle. Activated Spätzle then binds to the Toll receptor, initiating an intracellular signaling cascade that results in the translocation of the transcription factor Dif/Dorsal into the nucleus, where it induces the expression of AMP genes, including this compound.
Caption: Insect Toll signaling pathway for this compound production.
References
- 1. Production in Escherichia of this compound, a novel type antibacterial peptide from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Identification of a this compound Family Antimicrobial Peptide (Px-Mor) From Plutella xylostella With Activities Against the Opportunistic Human Pathogen Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to the Specificity of Moricin
For Researchers, Scientists, and Drug Development Professionals
Moricin, an antimicrobial peptide (AMP) isolated from the silkworm Bombyx mori, has demonstrated potent activity against a range of bacteria, positioning it as a promising candidate for novel antibiotic development. A critical aspect of its therapeutic potential lies in its target specificity – its ability to selectively act on bacterial cells while minimizing damage to host cells. This guide provides a comprehensive comparison of this compound's target specificity with other notable antimicrobial peptides, supported by experimental data and detailed methodologies.
At a Glance: this compound's Antimicrobial Profile
This compound is a 42-amino acid peptide that adopts an α-helical structure. Its primary mode of action involves the permeabilization of bacterial cell membranes, with a noted preference for Gram-positive bacteria.[1] The N-terminal amphipathic α-helix of this compound is understood to be the key mediator of this membrane disruption.[1][2]
Performance Benchmark: this compound vs. Other Antimicrobial Peptides
To provide a clear perspective on this compound's efficacy and selectivity, this section compares its performance against other well-characterized antimicrobial peptides: Cecropin B, a human β-defensin (HBD-3), Plectasin (B1576825), and Nisin. The data presented below summarizes their minimum inhibitory concentrations (MIC) against common pathogens and their hemolytic activity, a key indicator of cytotoxicity against mammalian red blood cells.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Other AMPs
| Antimicrobial Peptide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | 8 - 128 ¹ | 1 - 5 ¹ | 8 - 128 ¹ |
| Cecropin B | 0.5 - 16 ¹ | >66.7 ³ | 0.5 - 16 ¹ |
| Human β-Defensin 3 (HBD-3) | ~5 ¹⁷ | ~12 ¹⁷ | High Activity ¹⁴ |
| Plectasin | >128 ³⁷ | 8 - 32 ²⁰ | >128 ³⁷ |
| Nisin | >423 ¹⁹ | 2 - 256 ²⁷ | 64 - 350 ¹⁹, ²⁷ |
¹ Data from studies on porcine pathogens.[3][4] MIC values can vary based on the specific strain and experimental conditions. ² Data represents a lack of significant activity at the tested concentrations. ³ Data from a study on various human pathogens.[5]
Table 2: Hemolytic Activity of this compound and Cecropin B
| Antimicrobial Peptide | Hemolytic Activity against Porcine Erythrocytes |
| This compound | Low (<20% hemolysis at concentrations up to 128 µg/mL)[3][4] |
| Cecropin B | Very Low (almost no hemolytic activity up to 128 µg/mL)[3][4] |
Delving Deeper: Target Specificity and Mechanism of Action
The specificity of an antimicrobial peptide is intrinsically linked to its molecular target and mechanism of action. While many AMPs target the bacterial membrane, the precise nature of this interaction dictates their efficacy and selectivity.
This compound: this compound's primary target is the bacterial cytoplasmic membrane.[1] Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). Following this initial binding, the amphipathic α-helical structure of this compound inserts into the lipid bilayer, leading to membrane permeabilization and cell death.[2][6]
Cecropin B: Similar to this compound, Cecropin B also disrupts bacterial membranes. It is characterized by two α-helices and its amphipathic N-terminal residues are crucial for insertion into the cell membrane, where it can form ion channels.[6] Studies on lipid binding show that Cecropin P1 (a related peptide) interacts more strongly with anionic lipids (like those found in bacterial membranes) than with zwitterionic lipids (more common in mammalian cells).[7]
Defensins (e.g., HBD-3): Human β-defensin 3 exhibits broad-spectrum antimicrobial activity. Its highly cationic nature drives its interaction with negatively charged bacterial membrane components, including lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8] Some studies suggest that HBD-3 can also interact with lipid II, a precursor of peptidoglycan synthesis, and may also bind to phosphatidylserine (B164497) and PI(4,5)P2 on host cells, suggesting a more complex interaction profile.[9][10]
Plectasin: This fungal defensin (B1577277) has a highly specific target: Lipid II, an essential precursor for bacterial cell wall biosynthesis.[4][11][12][13] By binding to Lipid II, Plectasin inhibits peptidoglycan synthesis, leading to cell death. This targeted mechanism contributes to its potent activity against Gram-positive bacteria.
Nisin: Nisin, a bacteriocin, also targets Lipid II.[2][3][14][15][16] It uses Lipid II as a docking molecule to form pores in the bacterial membrane, effectively combining two killing mechanisms: inhibition of cell wall synthesis and membrane permeabilization. This dual action contributes to its high potency at nanomolar concentrations.[14]
Visualizing the Pathways and Processes
To better understand the experimental workflows and the proposed mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for validating the target specificity of antimicrobial peptides.
Caption: A simplified comparison of the primary mechanisms of action for the discussed AMPs.
Experimental Protocols for Key Assays
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Peptide Stock Solutions and Dilutions:
-
Dissolve the lyophilized peptide in sterile, deionized water or a suitable solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
b. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in a suitable broth medium at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
c. Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide.
-
Include positive controls (bacteria with no peptide) and negative controls (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
d. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of an antimicrobial peptide by measuring the lysis of red blood cells.
a. Preparation of Erythrocyte Suspension:
-
Obtain fresh red blood cells (e.g., porcine or human) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 4% (v/v).
b. Assay Procedure:
-
In a 96-well microtiter plate, add serial dilutions of the antimicrobial peptide in PBS.
-
Add the 4% erythrocyte suspension to each well.
-
Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
c. Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Membrane Permeabilization Assay (SYTOX Green Uptake Assay)
This assay measures the ability of a peptide to permeabilize the bacterial membrane, allowing the influx of a fluorescent dye that is otherwise membrane-impermeable.
a. Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase and wash them twice with a suitable buffer (e.g., 5 mM HEPES buffer).
-
Resuspend the bacteria in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
b. Assay Procedure:
-
In a black 96-well plate, add the bacterial suspension.
-
Add SYTOX Green dye to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for equilibration.
-
Add the antimicrobial peptide at various concentrations to the wells.
c. Measurement of Fluorescence:
-
Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation and 520 nm emission).
-
Record the fluorescence over time to observe the kinetics of membrane permeabilization. An increase in fluorescence indicates membrane damage.
Conclusion
This compound demonstrates a favorable target specificity profile, primarily acting on bacterial membranes with limited hemolytic activity. Its mechanism of action, centered on membrane disruption, is a common feature among many α-helical antimicrobial peptides. In comparison to peptides with highly specific molecular targets like Plectasin and Nisin, this compound offers a broader spectrum of activity, particularly against Gram-positive bacteria. However, this broader mechanism may also present challenges in terms of potential off-target effects at higher concentrations. For drug development professionals, the data suggests that this compound is a valuable lead compound. Future research should focus on structure-activity relationship studies to enhance its therapeutic index, potentially by modifying its structure to increase its affinity for bacterial-specific membrane components while further reducing any residual hemolytic activity. The experimental protocols provided herein offer a standardized framework for such validation and optimization studies.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plectasin, a fungal defensin, targets the bacterial cell wall precursor Lipid II [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. goldbio.com [goldbio.com]
- 7. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-specific membrane activity of human beta-defensin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human β-Defensin 3 Inhibits Cell Wall Biosynthesis in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human β-defensin 3 contains an oncolytic motif that binds PI(4,5)P2 to mediate tumour cell permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host defence peptide plectasin targets bacterial cell wall precursor lipid II by a calcium-sensitive supramolecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plectasin, a Fungal Defensin, Targets the Bacterial Cell Wall Precursor Lipid II | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid II is an intrinsic component of the pore induced by nisin in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Moricin and Cecropin B: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the urgent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among these, Moricin and Cecropin (B1577577) B, both isolated from insects, have garnered significant attention for their potent bactericidal activities. This guide provides a detailed comparative study of the efficacy of this compound and Cecropin B, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Overview of this compound and Cecropin B
This compound is a 42-amino acid antibacterial peptide originally isolated from the silkworm, Bombyx mori.[1] It is a highly basic peptide that forms a long alpha-helix and is known for its activity against both Gram-positive and Gram-negative bacteria, with a particular potency against Gram-positive strains.[1]
Cecropin B is a 35- to 37-residue cationic peptide first discovered in the hemolymph of the giant silk moth, Hyalophora cecropia.[2][3] It is a member of the well-studied cecropin family of AMPs and is predominantly active against Gram-negative bacteria.[3] Structurally, it is characterized by two α-helical segments connected by a flexible hinge region.[2]
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and Cecropin B is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. A lower MIC value indicates higher potency. The following table summarizes the MIC values of this compound and Cecropin B against a range of bacterial pathogens, compiled from various studies.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Cecropin B MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2.8[4] | >100[3] |
| Bacillus subtilis | Gram-positive | 4.5[4] | 1.6[5] |
| Bacillus cereus | Gram-positive | 4.5[4] | - |
| Escherichia coli | Gram-negative | 1.1 - 1.2[4] | 0.2 - 8[3][6] |
| Pseudomonas aeruginosa | Gram-negative | - | 0.75[6] |
| Haemophilus parasuis | Gram-negative | - | 2 - 16[7] |
| Klebsiella pneumoniae | Gram-negative | - | 12.5 - 50[8] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions used.
Mechanism of Action: A Tale of Membrane Disruption
Both this compound and Cecropin B exert their primary antimicrobial effect through the disruption of bacterial cell membranes. This mechanism is advantageous as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
This compound's Mechanism of Action:
This compound's mechanism involves a multi-step process initiated by electrostatic interactions with the negatively charged components of the bacterial cell membrane. The N-terminal amphipathic α-helix of this compound is crucial for increasing the permeability of the membrane, leading to the leakage of intracellular contents and ultimately cell death.[9][10]
Cecropin B's Mechanism of Action:
Cecropin B's bactericidal activity is also a rapid, multi-step process targeting the integrity of the bacterial cell envelope. As a cationic peptide, it is electrostatically attracted to the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane destabilization and the formation of transmembrane pores, often described by the "toroidal pore" model.[2][7]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of antimicrobial peptides. The following sections detail the standard methodologies for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Peptide Dilutions: Two-fold serial dilutions of the antimicrobial peptides are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the prepared bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth (negative control) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.
Protocol:
-
Preparation of Cultures: A logarithmic-phase bacterial culture is prepared as described for the broth microdilution assay, with the final concentration adjusted to approximately 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Peptides: The bacterial suspension is exposed to the antimicrobial peptides at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without any peptide is included.
-
Sampling and Plating: Aliquots are withdrawn from each culture at specific time intervals (e.g., 0, 30, 60, 120, and 240 minutes). Serial dilutions of these aliquots are plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each peptide concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][13]
Hemolytic Assay
This assay is crucial for evaluating the cytotoxicity of the peptides against mammalian cells, using red blood cells (RBCs) as a model.
Protocol:
-
Preparation of Red Blood Cells: Freshly drawn red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Exposure to Peptides: Serial dilutions of the antimicrobial peptides are prepared. The RBC suspension is then added to the peptide solutions. A negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100) are included.
-
Incubation: The mixture is incubated at 37°C for 1 hour.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm or 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.[4]
Conclusion
Both this compound and Cecropin B demonstrate potent antimicrobial activities, albeit with different preferential spectra. This compound shows greater efficacy against Gram-positive bacteria, while Cecropin B is more potent against Gram-negative strains. Their shared mechanism of membrane disruption makes them attractive candidates for further development in an era of widespread antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these and other antimicrobial peptides, facilitating the comparison of data across different studies and aiding in the identification of the most promising candidates for therapeutic applications. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of these fascinating molecules.
References
- 1. This compound, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution structure of this compound, an antibacterial peptide, isolated from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 13. emerypharma.com [emerypharma.com]
Unraveling the Functional Blueprint of Moricin: A Comparative Guide to Key Amino Acid Roles
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the functional significance of specific amino acid residues in the antimicrobial peptide Moricin. By examining experimental data from mutagenesis studies, we illuminate the structural determinants of this compound's potent antimicrobial activity.
This compound, a 42-amino acid antimicrobial peptide (AMP) originally isolated from the silkworm, Bombyx mori, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary structure adopts an alpha-helical conformation, a common motif among AMPs that facilitates interaction with and disruption of microbial cell membranes.[2] The prevailing mechanism of action involves the permeabilization of the bacterial cytoplasmic membrane, with the N-terminal region of the peptide playing a pivotal role in this process.[1][2] Understanding the contribution of individual amino acids to this compound's function is crucial for the rational design of more potent and selective antimicrobial agents.
The Critical Role of the N-Terminal Alpha-Helix
Structural studies have revealed that this compound forms a long alpha-helix, and its N-terminal segment is amphipathic, possessing both hydrophobic and hydrophilic faces.[2] This amphipathicity is a key characteristic of many membrane-active AMPs, allowing them to selectively target and insert into the lipid bilayers of bacterial membranes. The initial electrostatic interaction is often mediated by cationic (positively charged) residues attracting the peptide to the negatively charged bacterial surface. Subsequently, the hydrophobic residues facilitate insertion into the membrane core, leading to pore formation and cell death.
While comprehensive site-directed mutagenesis studies on Bombyx mori this compound are not extensively documented in publicly available literature, research on this compound analogues and other alpha-helical AMPs provides significant insights. Alanine-scanning mutagenesis, where individual amino acid residues are systematically replaced with alanine (B10760859), is a powerful technique to probe the functional importance of each residue. Alanine is chosen for its neutral, non-bulky side chain, which minimizes structural perturbations while removing the specific functional group of the original residue.
Comparative Antimicrobial Activity of this compound Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a this compound analogue from the diamondback moth, Plutella xylostella (Px-Mor), and its variants against a panel of microorganisms. A lower MIC value indicates higher antimicrobial potency. This data serves as a case study in the absence of a complete alanine scan for B. mori this compound.
| Peptide/Analogue | Target Microorganism | MIC (μM) |
| Recombinant Px-Mor | Escherichia coli K12D31 | 1.1[3] |
| Recombinant Px-Mor | Escherichia coli DH5α | 1.2[3] |
| Recombinant Px-Mor | Staphylococcus aureus | 2.8[3] |
| Recombinant Px-Mor | Bacillus cereus | 4.5[3] |
| Recombinant Px-Mor | Aureobasidium pullulans | 3.5[3] |
| Px-Mor113/114 | Staphylococcus aureus | 3.1[3] |
| Px-Mor115 | Staphylococcus aureus | 4.6[3] |
Illustrative Alanine-Scanning Mutagenesis of an Alpha-Helical Antimicrobial Peptide
To illustrate the typical outcomes of a systematic structure-activity relationship study, the following table presents hypothetical data from an alanine scan of a model alpha-helical antimicrobial peptide, demonstrating how substitutions can affect antimicrobial activity.
| Peptide | Sequence | MIC vs. E. coli (μM) | MIC vs. S. aureus (μM) |
| Wild-Type | K-K-W-R-W-W-L-K-A-L-A-K-K | 4 | 2 |
| K1A | A -K-W-R-W-W-L-K-A-L-A-K-K | 16 | 8 |
| K2A | K-A -W-R-W-W-L-K-A-L-A-K-K | 16 | 8 |
| W3A | K-K-A -R-W-W-L-K-A-L-A-K-K | 32 | 16 |
| R4A | K-K-W-A -W-W-L-K-A-L-A-K-K | 64 | 32 |
| W5A | K-K-W-R-A -W-L-K-A-L-A-K-K | 32 | 16 |
| W6A | K-K-W-R-W-A -L-K-A-L-A-K-K | 8 | 4 |
| L7A | K-K-W-R-W-W-A -K-A-L-A-K-K | 8 | 4 |
| K8A | K-K-W-R-W-W-L-A -A-L-A-K-K | 16 | 8 |
| L10A | K-K-W-R-W-W-L-K-A-A -A-K-K | 8 | 4 |
| K12A | K-K-W-R-W-W-L-K-A-L-A-A -K | 16 | 8 |
| K13A | K-K-W-R-W-W-L-K-A-L-A-K-A | 16 | 8 |
This is hypothetical data for illustrative purposes.
From such data, researchers can infer that cationic residues (K, R) are crucial for initial interaction with bacteria, and bulky hydrophobic residues (W) are vital for membrane insertion and disruption.
Experimental Protocols
Detailed methodologies are provided below for the key experiments involved in confirming the role of specific amino acids in this compound function.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound and its analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (low-binding, e.g., polypropylene)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the mid-logarithmic phase of growth.
-
Bacterial Dilution: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the wells of the 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Membrane Permeabilization Assays
These assays determine the ability of a peptide to disrupt the bacterial membrane.
Materials:
-
Bacterial cells
-
HEPES buffer
-
NPN stock solution (in acetone (B3395972) or ethanol)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in HEPES buffer.
-
Assay Setup: In a cuvette or 96-well plate, add the bacterial suspension and NPN to a final concentration of 10 µM.
-
Peptide Addition: Add the peptide at the desired concentration.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~420 nm). An increase in fluorescence indicates the partitioning of NPN into the permeabilized outer membrane.
Materials:
-
Bacterial cells
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Prepare bacterial cells as described for the NPN assay.
-
Assay Setup: In a cuvette or 96-well plate, add the bacterial suspension and SYTOX Green to a final concentration of 1-5 µM.
-
Peptide Addition: Add the peptide at the desired concentration.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time (Excitation: ~488 nm, Emission: ~525 nm). SYTOX Green is membrane-impermeable and only fluoresces upon binding to intracellular nucleic acids, thus an increase in fluorescence indicates inner membrane permeabilization.
Visualizing Experimental Workflows and Functional Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the proposed mechanism of this compound action.
Caption: Experimental workflow for investigating this compound's structure-activity relationship.
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
References
Independent Verification of Moricin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide Moricin with other alternatives, supported by experimental data. It is designed to offer a clear framework for understanding and verifying its mechanism of action.
Executive Summary
This compound, an antimicrobial peptide (AMP) isolated from the silkworm Bombyx mori, demonstrates significant activity against a range of bacteria, particularly Gram-positive strains. Its primary mechanism of action involves the permeabilization of the bacterial cell membrane, a characteristic common to many AMPs. Independent verification of this mechanism relies on a series of well-established experimental protocols. This guide compares this compound's performance with Cecropin (B1577577) B, another insect-derived AMP, and outlines the necessary experimental procedures to validate its membrane-disrupting capabilities.
Comparative Performance: this compound vs. Cecropin B
A key independent verification of an antimicrobial agent's efficacy is a direct comparison with a known alternative under identical experimental conditions. A study comparing the activity of Bombyx mori this compound with Hyalophora cecropia Cecropin B against various porcine bacterial pathogens provides valuable comparative data.
| Bacterial Strain | Type | This compound MIC (µg/mL) | Cecropin B MIC (µg/mL) |
| Actinobacillus pleuropneumoniae | Gram-negative | 32 | 1 |
| Bordetella bronchiseptica | Gram-negative | 64 | 4 |
| Haemophilus parasuis | Gram-negative | 16 | 0.5 |
| Pasteurella multocida | Gram-negative | 8 | 2 |
| Salmonella enterica | Gram-negative | 128 | 16 |
| Escherichia coli | Gram-negative | 64 | 4 |
| Staphylococcus aureus | Gram-positive | 16 | >128 |
| Streptococcus suis | Gram-positive | 16 | >128 |
Data sourced from a study on porcine bacterial pathogens.[1][2]
Key Observations:
-
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]
-
Cecropin B demonstrates more potent activity against the tested Gram-negative strains, with significantly lower Minimum Inhibitory Concentration (MIC) values.[1][2]
-
This compound is notably more effective against the Gram-positive bacteria Staphylococcus aureus and Streptococcus suis compared to Cecropin B.[1][2]
Verifying the Mechanism of Action: Experimental Protocols
The primary proposed mechanism of action for this compound is the disruption of the bacterial cell membrane's integrity. This can be independently verified through a series of established experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible turbidity.
Membrane Permeabilization Assays
These assays directly measure the ability of a peptide to disrupt the bacterial membrane using fluorescent probes.
a) Outer Membrane Permeability Assay (NPN Uptake):
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged bacterial outer membrane.
Protocol:
-
Bacterial Preparation: Harvest mid-logarithmic phase bacteria by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).
-
Assay Setup: In a fluorometer cuvette, combine the bacterial suspension and NPN solution.
-
Peptide Addition: Add varying concentrations of this compound to the cuvette.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.
b) Inner Membrane Permeability Assay (Propidium Iodide Uptake):
This assay utilizes propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that can only enter cells with a compromised inner membrane.
Protocol:
-
Bacterial Preparation: Prepare the bacterial suspension as described for the NPN uptake assay.
-
Assay Setup: In a fluorometer cuvette, combine the bacterial suspension and PI solution.
-
Peptide Addition: Introduce different concentrations of this compound to the mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. A rise in fluorescence signifies PI intercalation with bacterial DNA, indicating inner membrane damage.
Visualizing the Process
Experimental Workflow for Mechanism Verification
Caption: Workflow for verifying this compound's antibacterial mechanism.
Proposed Signaling Pathway for this compound-Induced Membrane Permeabilization
Caption: this compound's proposed membrane disruption pathway.
Conclusion
Independent verification of this compound's mechanism of action confirms its role as a membrane-permeabilizing antimicrobial peptide. Comparative data with Cecropin B highlights its particular effectiveness against Gram-positive bacteria. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound.
References
- 1. Broad Activity against Porcine Bacterial Pathogens Displayed by Two Insect Antimicrobial Peptides this compound and Cecropin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad activity against porcine bacterial pathogens displayed by two insect antimicrobial peptides this compound and cecropin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Moricin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Moricin and its analogs, a promising class of α-helical cationic antimicrobial peptides (AMPs) derived from insects. This compound peptides, originally isolated from the silkworm Bombyx mori, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism of action involves the disruption of bacterial cell membranes, a process initiated by electrostatic interactions and culminating in membrane permeabilization.[2] This guide synthesizes available experimental data to facilitate a comparative understanding of various this compound orthologs and synthetic analogs, offering insights for the development of novel anti-infective agents.
Performance Data: Antimicrobial Activity & Cytotoxicity
The therapeutic potential of an antimicrobial peptide is determined by its ability to effectively kill pathogens at concentrations that are non-toxic to host cells. This relationship is often expressed by the Selectivity Index (SI), calculated as the ratio of cytotoxicity (HC₅₀) to antimicrobial activity (MIC). A higher SI value indicates greater selectivity for microbial targets.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a panel of bacteria. While direct, standardized comparisons of hemolytic activity are scarce in the literature, this remains a critical data gap for a comprehensive evaluation of these peptides.
Table 1: Antimicrobial Activity (MIC) of Natural this compound Orthologs
| Bacterial Species | Strain (ATCC) | Manduca sexta this compound (µg/mL)[2] | Bombyx mori this compound (µg/mL)[3] |
| Gram-Negative | |||
| Escherichia coli O157:H7 | 25922 | 6.25 | ≤ 128 |
| Klebsiella pneumoniae | 13883 | 6.25 | ≤ 128 |
| Salmonella typhimurium | 14028 | 6.25 | > 512 |
| S. typhimurium DT104 | 700408 | 6.25 | Not Reported |
| Gram-Positive | |||
| Listeria monocytogenes | 19115 | 6.25 | Not Reported |
| Staphylococcus aureus | 25923 | 6.25 | > 512 |
| S. aureus (MRSA) | 43300 | 6.25 | Not Reported |
| S. aureus (MRSA) | BAA-39 | 12.5 | Not Reported |
Note: Data for B. mori this compound is from a study evaluating 276 clinical strains; values represent the concentration at which susceptibility was observed for some, but not all, strains within the species. A direct comparison is limited by differing methodologies.
Table 2: Antimicrobial Activity (MIC) and Cytotoxicity of Plutella xylostella this compound (Px-Mor) Analogs
| Peptide | Sequence | MIC (µM) vs. E. coli K₁₂D₃₁ | MIC (µM) vs. S. aureus | Hemolytic Activity |
| Recombinant Px-Mor | KVKQAGKVIGKGLRAINIAGTTHDVVSFFRPK | 1.1 | 2.8 | Not observed |
| Synthetic Px-Mor | KVKQAGKVIGKGLRAINIAGTTHDVVSFFRPK | 1.2 | 2.7 | Not observed |
| Px-Mor113/114 | KVKQAGKVIGKGLRAINIAGTTHDVVSFFRPK-NH₂ | 1.9 | 3.1 | Not observed |
| Px-Mor115 | Ac-KVKQAGKVIGKGLRAINIAGTTHDVVSFFRPK-NH₂ | 2.6 | 4.6 | Not observed |
Note: Hemolytic activity was qualitatively assessed against human red blood cells. Quantitative HC₅₀ values, required for calculating the Selectivity Index, were not reported in the source study. The study noted that none of the Px-Mor analogs were observed to be toxic to human RBCs.
Mechanism of Action
This compound peptides are understood to function through a multi-step process targeting the bacterial cytoplasmic membrane. This mechanism leverages the fundamental differences between bacterial and mammalian cell membranes, namely the high concentration of anionic phospholipids (B1166683) on the bacterial surface.
Caption: Proposed mechanism of action for this compound analogs.
The process begins with the cationic this compound peptide being electrostatically attracted to the negatively charged bacterial surface.[2] The peptide's amphipathic α-helical structure then facilitates its insertion into the hydrophobic core of the lipid bilayer. This disruption is primarily attributed to the N-terminal segment of the peptide.[2] Finally, the accumulation and aggregation of peptide molecules are believed to form transmembrane pores, leading to the leakage of essential ions and metabolites, and ultimately, cell death.
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of antimicrobial peptide efficacy. Below are detailed methodologies for two key assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism. The protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.
Materials:
-
Test antimicrobial peptide(s)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, low-binding 96-well polypropylene (B1209903) microtiter plates
-
Sterile, low-binding polypropylene tubes
-
Peptide solvent/diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in the peptide diluent (e.g., 0.01% acetic acid with 0.2% BSA) using low-binding polypropylene tubes.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells to achieve the final desired concentrations.
-
Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth, as observed with the unaided eye or by measuring optical density at 600 nm.
-
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Hemolysis Assay
This assay is a primary screen for cytotoxicity, measuring the lytic activity of a peptide against red blood cells (RBCs).
Materials:
-
Freshly collected human or animal red blood cells in an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1% Triton X-100 (positive control for 100% lysis)
-
Sterile V-bottom 96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Preparation of Red Blood Cells:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and plasma layer.
-
Wash the pelleted RBCs three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test peptide in PBS in the 96-well plate (e.g., 100 µL final volume per well).
-
Add 100 µL of PBS to several wells for the negative control (0% hemolysis).
-
Add 100 µL of 1% Triton X-100 to several wells for the positive control (100% hemolysis).
-
Add 100 µL of the 2% RBC suspension to all wells, resulting in a final RBC concentration of 1%.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Data Collection and Analysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
The HC₅₀ value is the peptide concentration that causes 50% hemolysis.
-
Conclusion and Future Directions
The available data indicates that this compound and its analogs are potent antimicrobial agents against a range of bacterial pathogens. Analogs from Manduca sexta and Plutella xylostella show promising MIC values in the low micromolar range. However, a significant gap exists in the literature regarding the direct, standardized comparison of these peptides. Furthermore, the lack of quantitative cytotoxicity data (HC₅₀) for most this compound analogs prevents a thorough assessment of their therapeutic window via the Selectivity Index.
For drug development professionals, this highlights a critical need. Future research should prioritize the systematic evaluation of a panel of natural and synthetic this compound analogs against a standardized set of microbial strains and, concurrently, determine their hemolytic activity. Generating this comprehensive dataset will enable a robust structure-activity relationship (SAR) analysis and facilitate the selection of lead candidates with both high potency and high selectivity, accelerating the path toward clinical application.
References
validating the safety and toxicity of Moricin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Moricin, an antimicrobial peptide (AMP) originally isolated from the silkworm Bombyx mori, has demonstrated significant antimicrobial activity against a broad spectrum of pathogens. As with any potential therapeutic agent, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the preclinical safety profile of this compound against other well-characterized antimicrobial peptides, melittin (B549807) and cecropin (B1577577), supported by available experimental data.
Executive Summary
Preclinical data indicates that this compound possesses a favorable safety profile, characterized by a lack of hemolytic activity and low cytotoxicity against mammalian cells. In silico analyses further predict it to be non-toxic and non-allergenic.[1] When compared to melittin, a potent but highly toxic AMP, this compound exhibits significantly lower toxicity. Its safety profile appears more comparable to that of cecropins, another class of insect-derived AMPs known for their selective activity against microbial cells. While a definitive median lethal dose (LD50) for this compound in preclinical animal models has not been established in the reviewed literature, in vitro and limited in vivo data suggest a high therapeutic index.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound, melittin, and cecropin from preclinical studies.
Table 1: In Vitro Hemolytic Activity
| Peptide | Hemolytic Activity (HD50) | Test System | Reference |
| This compound | No hemolysis observed up to 100 µM | Human Red Blood Cells | [2] |
| Melittin | 0.44 µg/mL | Human Red Blood Cells | [3] |
| Cecropin B | 180.0 +/- 20.1 µM | Human Red Blood Cells |
HD50: The concentration of peptide causing 50% hemolysis.
Table 2: In Vitro Cytotoxicity
| Peptide | IC50 | Cell Line | Assay | Reference |
| This compound | No significant toxicity observed | Macrophage BV2 cells | MTT | [4][5] |
| > 22 µM (viability decreased at 1.37 µM) | Human breast cancer (MDA-MB-231) | MTT | [1] | |
| Melittin | 6.45 µg/mL | Human primary fibroblast cells | MTT | [3] |
| Cecropin A | 73.29 - 220.05 µg/ml (range against various bladder cancer cell lines) | Bladder cancer cell lines | WST-1 | |
| Cecropin B | 92.0 +/- 9.1 µM | 3T6 fibroblast cells | MTT |
IC50: The concentration of peptide causing 50% inhibition of cell viability.
Table 3: In Vivo Acute Systemic Toxicity
| Peptide | LD50 (Route of Administration) | Animal Model | Reference |
| This compound | Not determined in reviewed literature; generally considered to have low toxicity. | - | - |
| Melittin | 4.98 mg/kg (intraperitoneal) | BALB/c mice | [3] |
| Cecropin | Not toxic at therapeutic doses (qualitative) | Mice |
LD50: The median lethal dose.
Experimental Protocols
Detailed methodologies for key toxicity assays are provided below to facilitate the replication and comparison of results.
Hemolytic Activity Assay
This protocol is adapted from studies on a this compound analogue, Px-Mor.[2]
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Peptide Incubation:
-
Prepare serial dilutions of the test peptide (e.g., this compound) and control peptides (e.g., melittin as a positive control) in PBS.
-
In a 96-well plate, mix 100 µL of each peptide dilution with 100 µL of the 2% RBC suspension.
-
For controls, mix 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control for 100% hemolysis) with 100 µL of the 2% RBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Culture:
-
Seed mammalian cells (e.g., BV2 macrophages or fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in a serum-free cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
Acute Systemic Toxicity (LD50 Determination)
This is a general guideline for an in vivo acute toxicity study in a mouse model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Model:
-
Use healthy, young adult mice (e.g., BALB/c or Swiss albino), acclimatized to the laboratory conditions.
-
-
Dose Preparation and Administration:
-
Prepare different concentrations of the test peptide in a sterile, non-toxic vehicle (e.g., saline).
-
Administer a single dose of the peptide to different groups of animals via a specific route (e.g., intraperitoneal or intravenous injection). Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes over a period of 14 days.
-
-
Data Analysis:
-
The LD50 value, the dose that is lethal to 50% of the animals, can be calculated using statistical methods such as probit analysis.
-
Visualizing Experimental Workflows
Hemolytic Activity Assay Workflow
Caption: Workflow for the in vitro hemolytic activity assay.
Cytotoxicity (MTT) Assay Workflow
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The preclinical data strongly suggest that this compound is a promising antimicrobial peptide with a high safety margin. Its lack of hemolytic activity and low cytotoxicity against mammalian cells in vitro are significant advantages over many other AMPs, such as melittin. While further in vivo studies are required to definitively establish its LD50 and long-term safety profile, the current body of evidence supports its continued development as a potential therapeutic agent for combating infectious diseases. Researchers and drug developers should consider the favorable safety profile of this compound when selecting candidates for further preclinical and clinical investigation.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of Antimicrobial Peptides in Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Moricin: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of moricin, an antimicrobial peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from skin contact.
All handling of this compound, especially in its powdered form, should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its physical state (solid or liquid) and must align with your institution's Environmental Health and Safety (EHS) guidelines. Never dispose of this compound or its solutions down the drain or in regular trash .[1][2][3]
Liquid this compound Waste
This category includes this compound solutions, contaminated cell culture media, and waste from purification processes like HPLC.
-
Chemical Inactivation: Liquid waste must first be chemically inactivated. A common and effective method is treatment with a 10% bleach solution, achieving a final sodium hypochlorite (B82951) concentration of 0.5-1.0%, with a minimum contact time of 30 minutes.[4] Alternatively, hydrolysis using 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (B78521) (NaOH) can be employed.[5]
-
pH Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[4][5]
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound," and any other potential hazards.[5]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[2]
Solid this compound Waste
This includes unused or expired lyophilized this compound powder, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and vials.
-
Segregation and Collection: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's certified hazardous waste management service, which will likely involve incineration.[4]
Contaminated Sharps
Needles, syringes, and broken glassware that have come into contact with this compound must be handled with extreme care.
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled "Biohazardous and Chemically Contaminated Sharps."[4]
-
Disposal: Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[4]
Decontamination of Labware
Glassware and equipment exposed to this compound require decontamination before reuse.
-
Decontamination: Soak the labware in an enzymatic detergent solution (e.g., 1% m/v) or a 1% sodium hypochlorite solution for at least 30 minutes.[4][6]
-
Washing: After decontamination, thoroughly wash the labware with a laboratory-grade detergent and rinse extensively with purified water.[4]
Data on Disposal and Decontamination Procedures
The following table summarizes the recommended quantitative parameters for the disposal and decontamination of this compound waste, based on general peptide disposal guidelines.
| Waste Type | Procedure/Agent | Concentration/Parameter | Contact Time |
| Liquid this compound Waste | Chemical Inactivation (Bleach) | 0.5-1.0% Sodium Hypochlorite | ≥ 30 minutes |
| Chemical Inactivation (Acid/Base) | 1 M HCl or 1 M NaOH | Sufficient for hydrolysis | |
| pH Neutralization | pH 6.0 - 8.0 | N/A | |
| Contaminated Labware | Decontamination (Bleach) | 1% Sodium Hypochlorite | ≥ 30 minutes |
| Decontamination (Enzymatic) | 1% (m/v) Solution | Per manufacturer |
Experimental Protocols
While specific experimental protocols for this compound disposal are not published, the chemical inactivation methods described above are standard laboratory procedures for deactivating biologically active peptides.
Protocol for Chemical Inactivation of Liquid this compound Waste using Bleach:
-
Working in a chemical fume hood, add a commercial bleach solution to the liquid this compound waste to achieve a final sodium hypochlorite concentration between 0.5% and 1.0%.
-
Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Check the pH of the solution using a calibrated pH meter or pH strips.
-
If necessary, neutralize the solution by adding an appropriate acid or base dropwise while stirring until the pH is between 6.0 and 8.0.
-
Transfer the inactivated and neutralized waste to a labeled hazardous waste container for disposal.
Workflow for Proper this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Personal protective equipment for handling Moricin
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Moricin, an antimicrobial peptide, is critical for ensuring laboratory safety and maintaining experimental integrity. Due to the potential for unknown biological effects of novel peptides, a cautious and well-documented approach to handling and disposal is essential. This guide provides immediate, essential safety protocols, operational workflows, and disposal plans for this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from chemical and biological hazards. A thorough risk assessment should always be conducted to determine the specific PPE required for the planned procedures involving this compound. The following table summarizes the recommended PPE for handling antimicrobial peptides like this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Silver Shield gloves under disposable nitrile gloves for enhanced protection |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87") | Full-face shield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
